2-Aminopentane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6367. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
pentan-2-amine | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N/c1-3-4-5(2)6/h5H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEIPFLJVCPEKU-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870715 | |
| Record name | 2-Pentanamine | |
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Molecular Weight |
87.16 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
63493-28-7, 41444-43-3, 625-30-9 | |
| Record name | 2-Pentanamine | |
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| Record name | sec-Pentylamine | |
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| Record name | 2-Pentanamine | |
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| Record name | 2-AMINOPENTANE | |
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| Record name | 2-Pentanamine | |
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| Record name | 2-Pentanamine | |
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| Record name | sec-pentylamine | |
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| Record name | 1-methylbutylamine | |
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| Record name | (±)-1-methylbutylamine | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PENTANAMINE | |
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Foundational & Exploratory
2-Aminopentane: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminopentane (B145832), also known as pentan-2-amine, is a primary aliphatic amine with significant applications in organic synthesis and as a building block for more complex molecules. Its chemical properties, reactivity, and potential biological activity make it a compound of interest in various fields, including pharmaceutical development and chemical manufacturing. This technical guide provides an in-depth overview of the fundamental chemical properties of this compound, detailed experimental protocols for their determination, and a summary of its known biological context.
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems.
Table 1: Chemical Identity of this compound
| Property | Value |
| IUPAC Name | pentan-2-amine |
| Synonyms | 1-Methylbutylamine, 2-Pentylamine, sec-Amylamine |
| CAS Number | 63493-28-7[1][2][3] |
| Molecular Formula | C₅H₁₃N[1][3] |
| Molecular Weight | 87.16 g/mol [1][3] |
| Chemical Structure | CH₃CH(NH₂)CH₂CH₂CH₃[2] |
| Canonical SMILES | CCCC(C)N[1] |
| InChI | InChI=1S/C5H13N/c1-3-4-5(2)6/h5H,3-4,6H2,1-2H3[1] |
| InChIKey | IGEIPFLJVCPEKU-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | Colorless to light yellow clear liquid | [4] |
| Odor | Strong, ammonia-like | [4] |
| Boiling Point | 90.5-91.5 °C | [5][6][7] |
| Melting Point | 32-34 °C | [6] |
| Density | 0.736 g/mL at 25 °C | [5][7] |
| Solubility in Water | Soluble | [4] |
| pKa (Predicted) | 11.04 ± 0.35 | [4][6] |
| Refractive Index (n20/D) | 1.4020 | [5][6][7] |
Table 3: Safety Information for this compound
| Property | Value | Source |
| Flash Point | 35 °C (95 °F) - closed cup | [2][6] |
| Hazard Statements | H226 (Flammable liquid and vapor), H314 (Causes severe skin burns and eye damage) | [2] |
| Signal Word | Danger | [2] |
| GHS Pictograms | GHS02 (Flame), GHS05 (Corrosion) | [8] |
Experimental Protocols
This section outlines the general methodologies for determining the key physicochemical properties of this compound.
Determination of Boiling Point
The boiling point of a liquid amine like this compound can be determined using several methods, with the choice depending on the sample volume available.
-
Distillation Method (for larger volumes): A simple distillation apparatus is set up. The liquid is heated, and the temperature at which the vapor and liquid are in equilibrium (i.e., the temperature at which the bulk of the material distills) is recorded as the boiling point.
-
Thiele Tube Method (for smaller volumes): A small sample is placed in a fusion tube, which is attached to a thermometer. An inverted capillary tube is placed in the fusion tube. The apparatus is heated in a Thiele tube containing mineral oil. The boiling point is the temperature at which a rapid stream of bubbles emerges from the capillary tube.
Caption: Workflow for Boiling Point Determination.
Determination of pKa
The acid dissociation constant (pKa) of the conjugate acid of this compound can be determined by potentiometric titration.
-
Sample Preparation: A known concentration of this compound is dissolved in deionized water.
-
Titration: The amine solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
Data Acquisition: The pH of the solution is measured and recorded after each addition of the titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
References
- 1. This compound(625-30-9) 13C NMR [m.chemicalbook.com]
- 2. Buy this compound | 625-30-9 [smolecule.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound(625-30-9) 1H NMR spectrum [chemicalbook.com]
- 5. Effect of chain length of aliphatic amines on histamine potentiation and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound(625-30-9) IR Spectrum [m.chemicalbook.com]
- 7. This compound(63493-28-7) 1H NMR [m.chemicalbook.com]
- 8. scbt.com [scbt.com]
An In-depth Technical Guide to the Synthesis of 2-Aminopentane: Pathways and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core synthetic pathways for 2-aminopentane (B145832), a vital amine intermediate in the pharmaceutical and fine chemical industries. This document details various synthetic methodologies, including reaction mechanisms, experimental protocols, and quantitative data to facilitate comparison and application in research and development.
Reductive Amination of 2-Pentanone
Reductive amination is a versatile and widely employed method for the synthesis of amines from carbonyl compounds. In the case of this compound, the precursor is 2-pentanone. This process can be carried out directly in a one-pot reaction or indirectly by isolating the intermediate imine.
Mechanism: The reaction proceeds through the nucleophilic attack of ammonia (B1221849) on the carbonyl carbon of 2-pentanone, forming a hemiaminal intermediate. This intermediate then dehydrates to form a protonated imine (iminium ion). Subsequent reduction of the imine, typically with a hydride reducing agent, yields the final this compound product.[1][2] The overall transformation converts the C=O bond to a C-N bond.
Experimental Protocol (One-Pot Direct Reductive Amination): [3]
-
To a solution of 2-pentanone (1.0 equivalent) in a suitable solvent such as methanol (B129727) or ethanol (B145695), add a source of ammonia, like ammonium (B1175870) acetate (B1210297) or a solution of ammonia in methanol (excess, typically 5-10 equivalents).
-
Adjust the pH of the mixture to a slightly acidic range (pH 6-7) using acetic acid to facilitate imine formation.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 equivalents), portion-wise to the reaction mixture. Sodium cyanoborohydride is often preferred as it is selective for the iminium ion over the ketone.[2][4]
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by an appropriate analytical technique (e.g., GC-MS or TLC).
-
Upon completion, quench the reaction by carefully adding an aqueous solution of sodium carbonate or sodium hydroxide (B78521) until the solution is basic.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by distillation.
Leuckart-Wallach Reaction
The Leuckart-Wallach reaction is a classic method for the reductive amination of aldehydes and ketones using formic acid or its derivatives as both the reducing agent and the nitrogen source.[5][6] When applied to 2-pentanone, it provides a direct route to this compound, typically through an N-formyl intermediate.
Mechanism: The reaction can proceed via two primary pathways depending on the reagents used. With ammonium formate (B1220265), thermal decomposition generates ammonia and formic acid. Ammonia reacts with 2-pentanone to form an iminium ion, which is then reduced by formate.[6][7] Alternatively, using formamide, a nucleophilic attack on the carbonyl group leads to a hemiaminal, which dehydrates and is subsequently reduced by formic acid (formed in situ) to an N-formyl intermediate. This intermediate is then hydrolyzed to yield this compound.[5][7]
Experimental Protocol: [8]
-
In a round-bottom flask equipped with a reflux condenser, combine 2-pentanone (1.0 equivalent) with an excess of ammonium formate (3-5 equivalents).
-
Heat the mixture to a temperature of 160-180 °C and maintain it for several hours (typically 4-8 hours).
-
After cooling, add a strong acid, such as concentrated hydrochloric acid, to the reaction mixture.
-
Heat the mixture under reflux for several hours to hydrolyze the N-formyl intermediate.
-
After cooling, make the solution strongly basic with a concentrated sodium hydroxide solution.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic extract over anhydrous potassium carbonate, filter, and remove the solvent by distillation.
-
Purify the crude this compound by fractional distillation.
Gabriel Synthesis
The Gabriel synthesis is a robust method for preparing primary amines from primary alkyl halides, avoiding the overalkylation often seen with direct amination.[9] For the synthesis of this compound, the starting material would be a 2-halopentane, such as 2-bromopentane (B28208).
Mechanism: The synthesis begins with the deprotonation of phthalimide (B116566) by a base, such as potassium hydroxide, to form the nucleophilic potassium phthalimide. This phthalimide anion then undergoes a nucleophilic substitution (SN2) reaction with 2-bromopentane to form N-(pentan-2-yl)phthalimide. The final step involves the cleavage of the N-alkylphthalimide, typically with hydrazine (B178648) (Ing-Manske procedure) or through acidic or basic hydrolysis, to release the primary amine, this compound.[9][10]
Experimental Protocol: [11]
-
In a round-bottom flask, dissolve phthalimide (1.0 equivalent) in ethanol and add a solution of potassium hydroxide (1.0 equivalent) in ethanol to form potassium phthalimide.
-
Add 2-bromopentane (1.0 equivalent) to the reaction mixture and heat under reflux for several hours.
-
After the reaction is complete (monitored by TLC), cool the mixture and add hydrazine hydrate (B1144303) (1.2 equivalents).
-
Heat the mixture under reflux for 1-2 hours, during which a precipitate of phthalhydrazide (B32825) will form.
-
Cool the reaction mixture, add dilute hydrochloric acid, and filter off the precipitate.
-
Make the filtrate basic with a sodium hydroxide solution.
-
Extract the liberated this compound with diethyl ether.
-
Dry the ethereal solution over anhydrous potassium carbonate, filter, and remove the ether by distillation.
-
Purify the this compound by fractional distillation.
Other Synthetic Pathways
Several other classical and modern methods can be adapted for the synthesis of this compound.
Hofmann Rearrangement
The Hofmann rearrangement converts a primary amide into a primary amine with one less carbon atom. To synthesize this compound, the starting material would be 2-methylbutanamide.
Mechanism: The amide is treated with bromine and a strong base to form an N-bromoamide intermediate. Further deprotonation leads to a rearrangement where the alkyl group migrates from the carbonyl carbon to the nitrogen, with the simultaneous loss of the bromide ion, forming an isocyanate. Hydrolysis of the isocyanate yields the primary amine and carbon dioxide.
Ritter Reaction
The Ritter reaction involves the reaction of an alkene or an alcohol with a nitrile in the presence of a strong acid to form an N-alkyl amide, which can then be hydrolyzed to the corresponding amine.[12] For this compound, one could start with 2-pentene (B8815676) or 2-pentanol (B3026449) and a nitrile like hydrogen cyanide or acetonitrile.
Mechanism: The strong acid protonates the alkene or alcohol, leading to the formation of a stable carbocation. The nitrile then acts as a nucleophile, attacking the carbocation to form a nitrilium ion. Hydration of the nitrilium ion gives an N-substituted amide, which upon hydrolysis yields the amine.[12]
Reduction of 2-Nitropentane (B3052827)
This compound can also be synthesized by the reduction of 2-nitropentane. This can be achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.[13]
Amination of 2-Chloropentane (B1584031)
Direct amination of 2-chloropentane with ammonia can produce this compound. However, this method often leads to a mixture of primary, secondary, and tertiary amines due to overalkylation and is generally less preferred for the clean synthesis of primary amines.[13]
Quantitative Data Summary
The following table summarizes the quantitative data for various synthesis methods of this compound, providing a basis for comparison.
| Synthesis Pathway | Starting Material(s) | Reagents & Catalyst | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) |
| Reductive Amination | 2-Pentanone, Ammonia | NaBH₃CN, Acetic Acid | Room Temp. | Ambient | 12-24 | 70-90 |
| Leuckart-Wallach | 2-Pentanone, Ammonium Formate | - | 160-180 | Ambient | 4-8 | 60-80 |
| Gabriel Synthesis | 2-Bromopentane, Phthalimide | KOH, Hydrazine Hydrate | Reflux | Ambient | 4-6 | 70-85 |
| Hofmann Rearrangement | 2-Methylbutanamide | Br₂, NaOH | Varies | Ambient | Varies | Moderate |
| Ritter Reaction | 2-Pentanol, Acetonitrile | H₂SO₄ | Varies | Ambient | Varies | Moderate |
| Reduction of 2-Nitropentane | 2-Nitropentane | H₂, Pd/C or Raney Ni | Room Temp. | 1-5 | 2-6 | High |
| Amination of 2-Chloropentane | 2-Chloropentane, Ammonia | - | High | High | Varies | Low-Moderate (Mixture) |
Note: The yields and reaction conditions are approximate and can vary based on the specific experimental setup and scale.
Conclusion
This guide has outlined the primary synthetic routes to this compound, providing detailed mechanisms, experimental protocols, and comparative quantitative data. The choice of a particular method will depend on factors such as the availability of starting materials, desired purity, scalability, and the specific requirements of the research or development project. Reductive amination and Gabriel synthesis are often favored for their high yields and selectivity in producing the primary amine. The Leuckart-Wallach reaction offers a classical alternative, while other methods like the Hofmann rearrangement and Ritter reaction provide additional synthetic strategies. For industrial-scale production, catalytic processes such as the reduction of 2-nitropentane or direct catalytic amination of 2-pentanol are also highly relevant.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 7. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 9. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 10. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 11. perlego.com [perlego.com]
- 12. Ritter Reaction [organic-chemistry.org]
- 13. reaction mechanism - Reductive amination in case of secondary amines - Chemistry Stack Exchange [chemistry.stackexchange.com]
Spectroscopic Analysis of 2-Aminopentane: A Technical Guide
Introduction
2-Aminopentane (B145832), also known as 1-methylbutylamine, is a primary aliphatic amine with the chemical formula C₅H₁₃N. As a versatile chemical intermediate, its structural elucidation and purity assessment are critical in research and industrial applications. This technical guide provides an in-depth overview of the spectroscopic data of this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The document details experimental protocols for data acquisition and presents the quantitative data in a clear, tabular format for researchers, scientists, and professionals in drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms. The spectrum was recorded in deuterated chloroform (B151607) (CDCl₃) at 90 MHz.[1]
| Assignment (Structure) | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ (C5) | 0.92 | Triplet | 3H |
| CH₃ (C1) | 1.05 | Doublet | 3H |
| CH₂ (C4) | 1.26 | Multiplet | 2H |
| CH₂ (C3) | 1.36 - 1.24 | Multiplet | 2H |
| NH₂ | 1.26 (overlaps with C4) | Singlet (broad) | 2H |
| CH (C2) | 2.88 | Multiplet | 1H |
Note: The broad singlet of the amine protons (NH₂) is characteristic and its chemical shift can vary with concentration and solvent.[2] The signal may also overlap with alkyl proton signals.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule. The following are predicted chemical shifts.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C1 (CH₃) | 23.6 |
| C2 (CH) | 48.7 |
| C3 (CH₂) | 41.6 |
| C4 (CH₂) | 20.3 |
| C5 (CH₃) | 14.1 |
Note: These are computationally predicted values and may differ slightly from experimental results. The carbon attached to the electronegative nitrogen atom (C2) is the most downfield-shifted among the sp³ carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. For a liquid sample like this compound, the spectrum is typically recorded from a neat thin film.
| Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |
| N-H Stretch (Asymmetric & Symmetric) | 3300 - 3400 | Medium (two peaks for primary amine) |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |
| N-H Bend (Scissoring) | 1580 - 1650 | Medium |
| C-H Bend (Methyl & Methylene) | 1365 - 1480 | Medium |
| C-N Stretch (Aliphatic Amine) | 1020 - 1250 | Medium-Weak |
| N-H Wag | 665 - 910 | Broad, Strong |
Note: The presence of two bands in the N-H stretching region is a definitive characteristic of a primary amine (R-NH₂).[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common method. The molecular weight is 87.16 g/mol .[1]
| m/z (Mass/Charge Ratio) | Relative Intensity (%) | Possible Fragment Ion |
| 87 | ~1 | [C₅H₁₃N]⁺ (Molecular Ion, M⁺) |
| 72 | 5.2 | [M - CH₃]⁺ |
| 58 | ~1 | [M - C₂H₅]⁺ |
| 44 | 100.0 | [CH₃CH=NH₂]⁺ (Base Peak) |
| 30 | 11.0 | [CH₂=NH₂]⁺ |
Note: The base peak at m/z = 44 is characteristic of primary amines and results from the alpha-cleavage of the C-C bond adjacent to the C-N bond, a stable iminium ion.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below.
NMR Spectroscopy Protocol
-
Sample Preparation :
-
For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
For ¹³C NMR, a higher concentration is needed; dissolve 50-100 mg of the sample in the same amount of solvent.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS, δ = 0.00 ppm), for chemical shift referencing. Alternatively, the residual solvent peak can be used (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Transfer the solution to a 5 mm NMR tube. If any solid particles are present, filter the solution through a pipette with a small cotton or glass wool plug.
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer.
-
"Lock" the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
"Shim" the magnetic field to optimize its homogeneity, which ensures sharp spectral lines.
-
Acquire the spectrum using standard parameters. A typical ¹H NMR experiment might use a 30-90° pulse angle with 8-16 scans and an acquisition time of 2-4 seconds. For ¹³C NMR, more scans are required to achieve a good signal-to-noise ratio.
-
IR Spectroscopy Protocol (Neat Liquid Film)
-
Sample Preparation :
-
Place one drop of liquid this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top of the first, gently pressing to spread the liquid into a thin, uniform film between the plates. Ensure there are no air bubbles.
-
-
Data Acquisition :
-
Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty spectrometer to subtract any atmospheric (CO₂, H₂O) absorptions.
-
Acquire the sample spectrum. The instrument passes a beam of IR radiation through the sample and records the frequencies at which radiation is absorbed.
-
-
Post-Analysis :
-
Clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone (B3395972) or isopropanol) and return them to a desiccator for storage. Do not use water, as the salt plates are water-soluble.
-
Mass Spectrometry Protocol (GC-MS with Electron Ionization)
-
Sample Preparation :
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or hexane). The concentration should be in the low ppm range (e.g., 1-10 ppm).
-
-
Data Acquisition (GC-MS) :
-
Gas Chromatography (GC) : Inject a small volume (e.g., 1 µL) of the prepared solution into the GC system. The volatile amine is separated from the solvent and other potential impurities on a capillary column (e.g., a DB-5 column). A typical oven temperature program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250°C) to ensure all components elute.
-
Ionization (MS) : As this compound elutes from the GC column, it enters the ion source of the mass spectrometer, which is under high vacuum. In the source, the molecules are bombarded with a high-energy electron beam (typically 70 eV). This knocks an electron off the molecule to form a positively charged molecular ion (M⁺).
-
Mass Analysis : The excess energy from ionization causes the molecular ion to fragment into smaller, characteristic charged ions. These ions are accelerated and then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.
-
Detection : A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.
-
Visualization of Spectroscopic Workflow
The logical flow from sample to structural confirmation using these spectroscopic techniques can be visualized as follows.
Caption: Logical workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Chirality and Enantiomers of 2-Aminopentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminopentane (B145832), a chiral primary amine, serves as a versatile building block in organic synthesis, particularly in the pharmaceutical industry. Its structure, featuring a stereocenter at the second carbon atom, gives rise to two non-superimposable mirror images: (R)-2-aminopentane and (S)-2-aminopentane. The distinct three-dimensional arrangement of these enantiomers can lead to significant differences in their pharmacological, toxicological, and metabolic profiles. This technical guide provides a comprehensive overview of the stereochemistry, physicochemical properties, synthesis, and separation of this compound enantiomers, with a focus on their relevance in drug development.
Physicochemical Properties of this compound Enantiomers
The enantiomers of this compound share identical physical properties in an achiral environment, such as boiling point, density, and refractive index. However, they exhibit distinct behavior when interacting with plane-polarized light, a property known as optical activity.
| Property | Racemic this compound | (S)-(+)-2-Aminopentane | (R)-(-)-2-Aminopentane | Source(s) |
| Molecular Formula | C₅H₁₃N | C₅H₁₃N | C₅H₁₃N | [1] |
| Molecular Weight | 87.16 g/mol | 87.16 g/mol | 87.16 g/mol | [1] |
| Boiling Point | 90.5-91.5 °C | ~91 °C | ~91 °C | [1] |
| Density (at 25 °C) | 0.736 g/mL | Not specified | Not specified | [1] |
| Refractive Index (n20/D) | 1.4020 | Not specified | Not specified | [1] |
| Specific Rotation ([α]D) | 0° | +8.5° (c=1, H₂O) | -8.5° (inferred) | [2] |
Note: The specific rotation of (R)-(-)-2-aminopentane is inferred to be equal in magnitude and opposite in sign to the (S)-enantiomer, a fundamental property of enantiomers.
Synthesis of Enantiomerically Enriched this compound
The preparation of enantiomerically pure or enriched this compound is crucial for its application in the synthesis of chiral drugs. Several strategies have been developed, broadly categorized as enantioselective synthesis and resolution of racemic mixtures.
Enantioselective Synthesis
Enantioselective synthesis aims to produce a single enantiomer directly from a prochiral starting material.
A common method for synthesizing this compound is the reductive amination of 2-pentanone.[3] To achieve enantioselectivity, this reaction can be carried out using a chiral catalyst or a chiral auxiliary.
-
Using Chiral Catalysts: Asymmetric hydrogenation of the intermediate imine formed from 2-pentanone and ammonia (B1221849) can be achieved using transition metal catalysts complexed with chiral ligands. While specific catalysts for this compound are not extensively reported, this is a widely used strategy for chiral amine synthesis.
-
Using Chiral Auxiliaries: A chiral auxiliary can be attached to the nitrogen atom to form a chiral imine or enamine, which then undergoes a diastereoselective reduction. Subsequent removal of the auxiliary yields the enantiomerically enriched amine.
Enzymes offer a highly selective and environmentally friendly route to chiral amines. Transaminases (TAs) are particularly useful for the asymmetric synthesis of amines from ketones. An (R)- or (S)-selective transaminase can be used to convert 2-pentanone to the corresponding enantiomer of this compound with high enantiomeric excess.[3]
Resolution of Racemic this compound
Resolution involves the separation of a racemic mixture into its constituent enantiomers.
This classical method relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[4] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. (R,R)-(+)-tartaric acid is a commonly used resolving agent for racemic amines.[4][5]
Logical Workflow for Diastereomeric Salt Resolution:
Caption: Workflow for the resolution of racemic this compound via diastereomeric salt formation.
Experimental Protocols
Chiral Resolution of Racemic this compound using (R,R)-(+)-Tartaric Acid (Generalized Protocol)
This protocol is based on the general principles of diastereomeric salt resolution and may require optimization for specific laboratory conditions.[5][6]
-
Dissolution: Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Addition of Resolving Agent: Add a solution of 0.5 equivalents of (R,R)-(+)-tartaric acid in the same solvent to the amine solution. The formation of a precipitate may be observed.
-
Crystallization: Allow the mixture to stand at room temperature or cool to induce crystallization of the less soluble diastereomeric salt. The progress of the resolution can be monitored by polarimetry of the mother liquor.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Amine: Suspend the crystalline diastereomeric salt in water and add a strong base (e.g., 10% NaOH solution) until the salt dissolves and the free amine separates as an oily layer.
-
Extraction: Extract the liberated amine with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched this compound.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or by measuring its specific rotation. The other enantiomer can be recovered from the mother liquor by a similar basification and extraction procedure.
Chiral High-Performance Liquid Chromatography (HPLC) Analysis
Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers. The choice of the chiral stationary phase (CSP) and mobile phase is critical for achieving separation.
General Method Development Strategy:
Caption: A general workflow for developing a chiral HPLC method for this compound enantiomers.
Exemplary Chiral HPLC Conditions (for method development):
-
Column: A polysaccharide-based chiral stationary phase, such as one coated with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® or Chiralpak® series), is a good starting point for screening.[7]
-
Mobile Phase:
-
Normal Phase: A mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695) (e.g., 90:10 hexane:isopropanol).[7]
-
Reversed Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) bicarbonate) and an organic modifier like acetonitrile (B52724) or methanol.
-
-
Additives: For basic analytes like this compound, the addition of a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution.
-
Detection: UV detection at a low wavelength (e.g., 200-220 nm) is typically suitable for aliphatic amines.
-
Flow Rate: A flow rate of 0.5-1.0 mL/min is common for analytical separations.
-
Temperature: The column temperature can be varied (e.g., 10-40 °C) to optimize selectivity.
Role in Drug Development and Biological Activity
Chiral amines are fundamental building blocks in a vast number of pharmaceuticals.[1] The specific stereochemistry of these amines is often critical for their biological activity, as they interact with chiral biological targets such as enzymes and receptors.[8]
While specific commercial drugs directly synthesized from this compound are not widely documented in the public domain, its potential as a chiral intermediate is significant. It can be used to introduce a specific stereocenter into a larger, more complex molecule, thereby influencing its pharmacological properties.[1][9]
The biological activity of this compound enantiomers themselves is not extensively studied. However, related chiral amines have shown a range of biological effects, including acting as neurotransmitter analogues or modulators.[1][10] For instance, research on 4-aminopentanoic acid, a related compound, has shown enantiomer-specific effects in the brain, with the (R)-enantiomer potentially acting as a false neurotransmitter of GABA.[10] This suggests that the enantiomers of this compound could also exhibit differential interactions with neurological targets.
Conceptual Signaling Pathway Interaction:
Caption: A conceptual diagram illustrating the differential interaction of this compound enantiomers with a chiral biological target.
The development of antiviral agents is another area where chiral amines play a crucial role. While there are no specific reports on the use of this compound in antiviral drug synthesis, the general importance of chiral amines in this field is well-established.[3]
Conclusion
The chirality of this compound is a critical factor that defines its potential applications, particularly in the synthesis of enantiomerically pure pharmaceuticals. While methods for its enantioselective synthesis and resolution are established in principle, detailed and optimized protocols are often proprietary or require further development. A significant knowledge gap exists regarding the specific biological activities of the individual (R) and (S) enantiomers. Further research into the pharmacological and toxicological profiles of each enantiomer is warranted to fully unlock the potential of this versatile chiral building block in drug discovery and development. This guide serves as a foundational resource for researchers and scientists, highlighting the key stereochemical aspects of this compound and providing a framework for its synthesis, separation, and potential biological investigation.
References
- 1. Buy this compound | 625-30-9 [smolecule.com]
- 2. amherst.edu [amherst.edu]
- 3. Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Azadienes as Reagents for Preparing Chiral Amines: Synthesis of 1,2-Amino Tertiary Alcohols by Cu-Catalyzed Enantioselective Reductive Couplings with Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The enantioselective synthesis of (S)-(+)-mianserin and (S)-(+)-epinastine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Enantiomers of 4-aminopentanoic acid act as false GABAergic neurotransmitters and impact mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 2-Aminopentane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-aminopentane (B145832), a primary aliphatic amine, in a range of common organic solvents. Due to a lack of specific quantitative data in publicly available literature, this guide focuses on qualitative solubility predictions based on fundamental chemical principles and provides detailed experimental protocols for determining precise solubility values.
Core Concepts in Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be miscible. For this compound, its solubility profile is determined by the interplay of its polar amino group (-NH₂) and its nonpolar pentyl chain (C₅H₁₁-). The amino group is capable of hydrogen bonding, dipole-dipole interactions, and London dispersion forces, while the alkyl chain primarily interacts through London dispersion forces.
Predicted Solubility of this compound in Organic Solvents
The following table summarizes the predicted qualitative and semi-quantitative solubility of this compound in various classes of organic solvents. These predictions are based on general principles of chemical interactions.[1][2]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Alcohols | Methanol, Ethanol, Propanol, Butanol | Miscible/Very Soluble | The polar -OH group of alcohols can act as a hydrogen bond donor and acceptor, similar to the -NH₂ group of this compound. The alkyl chains also allow for van der Waals interactions. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble [3] | Ethers are polar aprotic solvents. The oxygen atom in the ether can act as a hydrogen bond acceptor for the N-H protons of this compound. The alkyl groups of both molecules allow for favorable London dispersion forces. |
| Esters | Ethyl Acetate | Soluble | Esters are polar aprotic solvents. The carbonyl oxygen and the ester oxygen can act as hydrogen bond acceptors. The overall polarity is compatible with the amine. |
| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | Ketones possess a polar carbonyl group (C=O) where the oxygen can act as a hydrogen bond acceptor for the amine's protons. |
| Aromatic Hydrocarbons | Toluene, Benzene | Sparingly Soluble to Soluble | These are nonpolar solvents. While the pentyl chain of this compound can interact favorably via London dispersion forces, the polar amino group is less compatible, potentially limiting solubility. |
| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Soluble | These solvents are weakly polar. They can interact with the dipole of the C-N bond and the amino group. The nonpolar parts of the molecules can interact via dispersion forces. |
Experimental Protocols for Solubility Determination
Accurate determination of solubility requires standardized experimental procedures. The following are common methods used in research and pharmaceutical development.
Equilibrium Shake-Flask Method
This is a widely used and reliable method for determining the equilibrium solubility of a compound in a solvent.
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, screw-cap vial or flask.
-
Equilibration: Agitate the mixture at a constant temperature using a mechanical shaker or a magnetic stirrer in a temperature-controlled bath. The equilibration time should be sufficient to ensure that the solution is saturated (typically 24-72 hours).
-
Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature for a sufficient period to allow the undissolved solute to settle. Centrifugation can be used to expedite this process.
-
Sampling: Carefully withdraw a known volume of the clear, saturated supernatant using a pre-warmed or pre-cooled syringe to avoid temperature fluctuations that could alter solubility.
-
Filtration: Immediately filter the sample through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a suitable analytical technique, such as:
-
Gas Chromatography (GC): A common and effective method for volatile amines. A calibration curve is prepared using standard solutions of this compound in the same solvent.
-
High-Performance Liquid Chromatography (HPLC): Can be used after derivatization of the amine if it lacks a suitable chromophore.
-
Titration: Acid-base titration can be used to determine the concentration of the amine.
-
-
Calculation: The solubility is calculated from the concentration of the analyte in the saturated solution and is typically expressed in units of mg/mL, g/100 mL, or mol/L.
Polythermal Method (Visual Method)
This method is useful for determining the temperature dependence of solubility.
Methodology:
-
Preparation of a Mixture of Known Composition: Prepare a series of mixtures of this compound and the solvent with precisely known compositions in sealed glass ampoules or tubes.
-
Heating: Slowly heat the mixtures in a temperature-controlled bath with constant agitation.
-
Observation: Visually observe the temperature at which the last solid particle of this compound dissolves. This temperature is the saturation temperature for that specific composition.
-
Cooling: Subsequently, the clear solution is slowly cooled, and the temperature at which the first crystals appear is recorded.
-
Data Analysis: The solubility at different temperatures is determined from the compositions of the various mixtures and their corresponding saturation temperatures.
Visualizing Solubility Principles and Workflows
The following diagrams, created using the DOT language, illustrate the key concepts and processes involved in understanding and determining the solubility of this compound.
Caption: A logical workflow for the prediction and experimental determination of amine solubility.
Caption: Intermolecular forces influencing this compound's solubility in different solvent types.
Conclusion
References
Thermochemical Properties of 2-Aminopentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available thermochemical data for 2-aminopentane (B145832). The information is presented in a structured format to facilitate its use in research, development, and academic applications. This document summarizes key quantitative data, outlines relevant experimental methodologies, and provides a visual representation of a typical experimental workflow.
Core Thermochemical Data
The following tables summarize the essential thermochemical properties of this compound. The data has been compiled from critically evaluated sources to ensure accuracy and reliability for scientific applications.
Table 1: Enthalpy Data for 2-Pentanamine
| Temperature (K) | Enthalpy (Liquid, in equilibrium with Gas) (kJ/mol) | Enthalpy (Ideal Gas) (kJ/mol) |
| 250 | -20.662 | 26.311 |
| 298.15 | -14.168 | 38.332 |
| 300 | -13.881 | 38.802 |
| 350 | -6.4404 | 52.029 |
| 400 | 1.5463 | 66.059 |
| 450 | 10.053 | 80.771 |
| 500 | 19.091 | 96.062 |
| 528.514 | 24.582 | 105.15 |
Data sourced from NIST/TRC Web Thermo Tables (WTT).[1]
Table 2: Other Physical and Thermochemical Properties
| Property | Value | Source |
| Enthalpy of Vaporization | 33.25 kJ/mol | [2] |
| Boiling Point | 90.5-91.5 °C (lit.) | [3][4] |
| Density | 0.736 g/mL at 25 °C (lit.) | [3][4] |
| Molar Mass | 87.16 g/mol | [2][3][5] |
| Flash Point | 35 °C (closed cup) | |
| Vapor Pressure | 51.1 mmHg at 25°C | [2][3] |
Experimental Protocols for Thermochemical Data Determination
The determination of thermochemical data for organic compounds such as this compound relies on precise experimental techniques. The primary methods employed are calorimetry for enthalpy and heat capacity measurements, and spectroscopic analysis for entropy calculations.
Enthalpy of Combustion and Formation: Bomb Calorimetry
The standard enthalpy of formation is often determined indirectly from the enthalpy of combustion, which is measured using a bomb calorimeter.[6][7]
Experimental Procedure:
-
Sample Preparation: A precisely weighed sample of this compound is placed in a crucible within a high-pressure stainless steel container, known as the "bomb."
-
Pressurization: The bomb is filled with pure oxygen at a high pressure (typically 20-30 atm) to ensure complete combustion.
-
Calorimeter Assembly: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
-
Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the sample.
-
Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool. The maximum temperature rise is used to calculate the heat released.
-
Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined through calibration with a standard substance like benzoic acid), and the mass of the sample. The enthalpy of formation can then be derived using Hess's law.
Heat Capacity: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature.[8]
Experimental Procedure:
-
Sample and Reference Preparation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat the sample and reference at a constant rate over the desired temperature range.
-
Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated. This differential heat flow is directly proportional to the heat capacity of the sample.
-
Data Analysis: The resulting thermogram (a plot of heat flow versus temperature) is analyzed to determine the heat capacity of the this compound at various temperatures.
Standard Entropy: Spectroscopic and Calorimetric Methods
The standard entropy of a substance can be determined through a combination of calorimetric measurements and statistical mechanics calculations based on spectroscopic data.
-
Calorimetric Method: This involves measuring the heat capacity of the substance from a very low temperature (approaching 0 K) up to the standard temperature (298.15 K). The entropy is then calculated by integrating the heat capacity divided by the temperature over this range, accounting for the entropies of any phase transitions.
-
Spectroscopic Method: Molecular constants obtained from spectroscopic techniques (such as infrared and Raman spectroscopy) are used to calculate the translational, rotational, and vibrational contributions to the entropy based on statistical mechanics principles.[9][10] For many molecules, the values obtained from calorimetric and spectroscopic methods are in good agreement.[9][10]
Experimental Workflow for Thermochemical Data Determination
The following diagram illustrates a generalized workflow for the experimental determination of the key thermochemical properties of a compound like this compound.
References
- 1. WTT- Under Construction Page [wtt-pro.nist.gov]
- 2. Page loading... [guidechem.com]
- 3. chembk.com [chembk.com]
- 4. This compound | 625-30-9 [chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. monash.edu [monash.edu]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Quantum Chemical Calculations for 2-Aminopentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of 2-aminopentane (B145832). As a chiral amine, understanding the conformational landscape and electronic properties of this compound is crucial for its potential applications in organic synthesis and medicinal chemistry. This document outlines the theoretical background, computational methodologies, and expected data from such studies, serving as a resource for researchers employing computational chemistry in their work.
Introduction to Quantum Chemical Calculations for this compound
Quantum chemical calculations have become an indispensable tool in modern chemistry, providing detailed insights into molecular structure, stability, and reactivity.[1][2] For a molecule like this compound, which possesses conformational flexibility due to the rotation around its single bonds, these methods can elucidate the relative energies of different conformers, predict spectroscopic properties, and inform on its potential interactions with biological targets. Computational approaches such as Density Functional Theory (DFT) are frequently employed to model reaction mechanisms and predict outcomes at a molecular level.[1]
This guide will walk through the typical workflow for a computational study of this compound, from initial conformational analysis to the calculation of various molecular properties.
Conformational Analysis
A critical first step in the computational study of a flexible molecule like this compound is a thorough conformational analysis.[3] This process aims to identify the low-energy conformations, or rotamers, that the molecule is most likely to adopt. The relative stability of these conformers is influenced by steric and electronic effects, such as gauche interactions and intramolecular hydrogen bonding.[4]
Experimental Protocol: Conformational Search
A common methodology for exploring the conformational space of a molecule like this compound is as follows:
-
Initial Structure Generation: A 3D structure of this compound is built using molecular modeling software.
-
Force Field-Based Search: A systematic or stochastic conformational search is performed using a molecular mechanics force field (e.g., MMFF94). This computationally inexpensive method generates a large number of possible conformations.
-
Semi-Empirical Pre-Optimization: The unique conformers identified in the previous step are then optimized using a faster semi-empirical method (e.g., GFN2-xTB). This step refines the geometries and provides a better initial ranking of their relative energies.
-
DFT Optimization: The lowest energy conformers from the semi-empirical calculations (typically those within a 10-15 kJ/mol window of the global minimum) are then subjected to full geometry optimization using a more accurate method, such as Density Functional Theory (DFT).[5]
Density Functional Theory (DFT) Calculations
DFT is a popular quantum chemical method that offers a good balance between accuracy and computational cost, making it well-suited for studying molecules of the size of this compound.[6]
Experimental Protocol: DFT Geometry Optimization and Frequency Calculation
-
Method Selection: A functional and basis set are chosen. A common choice for organic molecules is the B3LYP functional with a Pople-style basis set like 6-31G(d,p) or a more modern functional with dispersion corrections (e.g., B3LYP-D3) and a larger basis set for higher accuracy.[7][8]
-
Geometry Optimization: The geometries of the selected conformers are optimized to find the stationary points on the potential energy surface.
-
Frequency Calculation: A vibrational frequency calculation is performed on each optimized geometry. This serves two purposes: to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
Data Presentation: Optimized Geometries and Energies
The results of the DFT calculations are typically summarized in tables for easy comparison.
Table 1: Relative Energies of this compound Conformers
| Conformer | Relative Electronic Energy (kJ/mol) | Relative Enthalpy (kJ/mol) | Relative Gibbs Free Energy (kJ/mol) |
| 1 (Global Minimum) | 0.00 | 0.00 | 0.00 |
| 2 | 2.51 | 2.45 | 2.68 |
| 3 | 4.89 | 4.78 | 5.12 |
| 4 | 7.12 | 7.01 | 7.45 |
Note: The data presented in this table is illustrative and represents typical results for a conformational analysis of a small organic molecule.
Table 2: Selected Geometric Parameters of the Global Minimum Conformer
| Parameter | Bond/Angle | Value |
| Bond Length | C1-C2 | 1.53 Å |
| C2-N | 1.47 Å | |
| C2-C3 | 1.54 Å | |
| Bond Angle | C1-C2-C3 | 112.5° |
| C3-C2-N | 110.8° | |
| Dihedral Angle | C1-C2-C3-C4 | 178.5° (anti) |
| N-C2-C3-C4 | -62.1° (gauche) |
Note: These values are representative and would be obtained from the output of the DFT geometry optimization.
Visualization of Computational Workflows and Concepts
Diagrams are essential for visualizing the logical flow of a computational study and the relationships between different concepts.
Caption: Computational workflow for the quantum chemical study of this compound.
Caption: Relationship between staggered and eclipsed conformers of this compound.
Calculated Properties
Beyond geometry and energetics, quantum chemical calculations can predict a range of other properties that are valuable for characterizing this compound.
Vibrational Frequencies
The calculated vibrational frequencies can be used to simulate the infrared (IR) spectrum of the molecule. This can be compared with experimental spectra to help assign vibrational modes to specific molecular motions.
Table 3: Selected Calculated Vibrational Frequencies for the Global Minimum Conformer
| Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |
| 3450 | 25.3 | N-H symmetric stretch |
| 3380 | 21.8 | N-H asymmetric stretch |
| 2965 | 110.5 | C-H stretch (methyl) |
| 2930 | 95.2 | C-H stretch (methylene) |
| 1610 | 45.1 | N-H scissoring |
| 1460 | 60.7 | C-H bend |
Note: These are representative frequencies and intensities. A scaling factor is often applied to calculated frequencies to better match experimental values.
Electronic Properties
DFT calculations also provide information about the electronic structure of the molecule.
Table 4: Calculated Electronic Properties
| Property | Value |
| Dipole Moment | 1.35 D |
| HOMO Energy | -6.2 eV |
| LUMO Energy | 1.5 eV |
| HOMO-LUMO Gap | 7.7 eV |
Note: These values are illustrative and depend on the chosen level of theory.
Caption: Derivation of electronic properties from a DFT calculation.
Conclusion
This technical guide has outlined the standard procedures for conducting quantum chemical calculations on this compound. By following a systematic workflow of conformational analysis followed by DFT calculations, researchers can obtain valuable data on the geometric, thermodynamic, and electronic properties of this molecule. This information is crucial for understanding its intrinsic properties and for guiding its application in various fields of chemical research and development. The methodologies and data presentation formats described herein provide a framework for rigorous and reproducible computational studies.
References
- 1. This compound | 63493-28-7 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. Conformational Analysis [dunbrack.fccc.edu]
- 5. chemrxiv.org [chemrxiv.org]
- 6. arxiv.org [arxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling 2-Aminopentane: A Historical and Technical Guide to its Discovery
For Immediate Release
This technical guide delves into the historical context surrounding the discovery of 2-aminopentane (B145832), a primary aliphatic amine of significant interest to researchers, scientists, and drug development professionals. While the precise moment of its first synthesis is not definitively documented in readily available historical records, this paper reconstructs the likely scientific landscape and the chemical methodologies that would have paved the way for its initial preparation in the late 19th or early 20th century.
The foundational work on amines by August Wilhelm von Hofmann in the mid-19th century laid the theoretical groundwork for the classification and synthesis of this entire class of organic compounds.[1] Early methods for the preparation of amines, such as the reductive amination of nitriles or nitro compounds, were among the first plausible routes to synthesizing this compound.[1] However, these initial techniques often presented challenges in terms of yield and the formation of side products.
Several key named reactions, developed in the late 19th and early 20th centuries, represent the most probable avenues through which this compound was first synthesized. These include:
-
The Hofmann Rearrangement: Discovered by August Wilhelm von Hofmann, this reaction converts a primary amide into a primary amine with one fewer carbon atom. The conceptual application of this reaction to produce this compound would involve the rearrangement of valeramide.
-
The Leuckart Reaction: First described by Rudolf Leuckart in 1885, this method involves the reductive amination of aldehydes or ketones using formic acid or its derivatives.[2] The synthesis of this compound via this route would start from 2-pentanone.
-
Reductive Amination of Ketones: A more general and widely applicable method, the reductive amination of 2-pentanone would yield this compound.[3] Early reducing agents for this transformation would have included sodium amalgam or catalytic hydrogenation.
While a specific "discovery" paper for this compound has not been identified, the collective advancement of organic synthesis during this period provides a clear picture of how its preparation became feasible.
Physicochemical Properties
Below is a summary of the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₅H₁₃N |
| Molecular Weight | 87.16 g/mol |
| Boiling Point | 90.5-91.5 °C |
| Density | 0.736 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.4020 |
Plausible Historical Synthetic Protocols
Given the historical context, the following are detailed, conceptual experimental protocols for the synthesis of this compound using methods available to chemists of that era.
The Leuckart Reaction from 2-Pentanone
This protocol is based on the established principles of the Leuckart reaction, a powerful tool for amine synthesis from carbonyl compounds.
Experimental Protocol:
-
Reaction Setup: A mixture of 2-pentanone (1 mole) and a significant excess of ammonium (B1175870) formate (B1220265) (3-5 moles) is placed in a round-bottom flask equipped with a reflux condenser.
-
Heating: The reaction mixture is heated in an oil bath to a temperature of 160-185°C for 8-12 hours. The reaction proceeds with the evolution of carbon dioxide.
-
Hydrolysis: After cooling, the reaction mixture is treated with a concentrated solution of hydrochloric acid and refluxed for several hours to hydrolyze the intermediate formamide.
-
Workup: The acidic solution is cooled and made strongly alkaline with a concentrated solution of sodium hydroxide (B78521).
-
Isolation: The liberated this compound is then separated by steam distillation or solvent extraction.
-
Purification: The crude amine is dried over solid potassium hydroxide and purified by fractional distillation.
Hofmann Rearrangement of Valeramide
This protocol outlines the synthesis of this compound via the degradation of valeramide, a classic application of the Hofmann rearrangement.
Experimental Protocol:
-
Preparation of Hypobromite (B1234621) Solution: A solution of sodium hypobromite is prepared in situ by slowly adding bromine (1 mole) to a cold, stirred solution of sodium hydroxide (4 moles) in water.
-
Amide Addition: Valeramide (1 mole) is then added to the chilled hypobromite solution.
-
Rearrangement: The mixture is gently warmed to facilitate the rearrangement of the N-bromovaleramide intermediate to the corresponding isocyanate.
-
Hydrolysis and Isolation: The reaction mixture is then distilled to collect the this compound as it is formed and hydrolyzed.
-
Purification: The distillate is collected in dilute hydrochloric acid. The acidic solution is then made alkaline, and the amine is extracted with a suitable solvent (e.g., diethyl ether). The solvent is removed, and the remaining this compound is purified by distillation.
Logical Relationships and Workflows
The following diagrams illustrate the logical flow of the plausible historical synthetic pathways for this compound.
Caption: A simplified workflow of the Leuckart reaction for the synthesis of this compound.
Caption: A conceptual workflow of the Hofmann rearrangement for the synthesis of this compound.
Conclusion
While the exact historical moment of the first synthesis of this compound remains to be pinpointed from primary literature, the established principles of organic chemistry from the late 19th and early 20th centuries provide a robust framework for understanding its discovery. The development of powerful synthetic methods such as the Leuckart reaction and the Hofmann rearrangement by pioneering chemists of the era undoubtedly enabled the creation of this and many other fundamental organic molecules, paving the way for their subsequent study and application in science and industry. Further archival research into the chemical literature of this period may yet uncover the seminal publication that first described the synthesis of this compound.
References
Unlocking the Therapeutic Potential: A Technical Guide to Emerging Research Areas for 2-Aminopentane Derivatives
For Immediate Release
[City, State] – [Date] – This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining promising avenues of investigation into the derivatives of 2-aminopentane (B145832). This document collates existing knowledge and proposes novel research directions, providing a foundational resource for the exploration of this versatile chemical scaffold in medicinal chemistry.
Introduction
This compound, a primary amine with a simple aliphatic structure, serves as a valuable and versatile building block in organic synthesis.[1] Its derivatives have garnered increasing interest in the field of medicinal chemistry due to their potential to interact with a variety of biological targets, including enzymes, ion channels, and receptors.[1] This guide explores key research areas for the development of novel this compound derivatives with potential therapeutic applications, focusing on synthetic strategies, pharmacological evaluation, and future research directions.
Synthetic Strategies: Expanding the Chemical Space
The synthesis of diverse this compound derivatives is crucial for exploring their structure-activity relationships (SAR). Several established methods for amine synthesis can be adapted and optimized for this purpose.
Reductive Amination
A highly versatile method for the synthesis of N-substituted this compound derivatives involves the reductive amination of 2-pentanone. This one-pot reaction combines 2-pentanone with a primary or secondary amine in the presence of a reducing agent to yield the corresponding secondary or tertiary amine derivative of this compound.
Experimental Protocol: General Procedure for Reductive Amination
-
To a solution of 2-pentanone (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane) is added the desired primary or secondary amine (1.1 eq).
-
The reaction mixture is stirred at room temperature for 1-2 hours to facilitate imine/enamine formation.
-
A reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq), is added portion-wise.
-
The reaction is stirred at room temperature for 12-24 hours.
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired N-substituted this compound derivative.
N-Acylation and N-Sulfonylation
The primary amino group of this compound provides a reactive handle for the synthesis of a wide array of amide and sulfonamide derivatives. These functional groups can modulate the physicochemical properties of the parent molecule and introduce new points of interaction with biological targets.
Experimental Protocol: General Procedure for N-Acylation
-
To a solution of this compound (1.0 eq) and a base (e.g., triethylamine, pyridine) (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C is added the desired acyl chloride or anhydride (B1165640) (1.1 eq) dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The resulting amide derivative is purified by recrystallization or column chromatography.
A similar protocol can be followed for N-sulfonylation using a sulfonyl chloride.
Chemo-enzymatic Synthesis
For the stereoselective synthesis of chiral this compound derivatives, chemo-enzymatic approaches offer a powerful strategy. The use of enzymes, such as transaminases, can facilitate the asymmetric amination of a ketone precursor, leading to the formation of a specific enantiomer.[2]
dot
References
A Technical Guide to the Biological Activity Screening of 2-Aminopentane Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminopentane (B145832), also known as 1-methylbutylamine, is a chiral primary amine that serves as a versatile building block in synthetic chemistry. Its simple, modifiable scaffold makes it an attractive starting point for the development of novel bioactive compounds. By creating analogs of this compound, researchers can explore a vast chemical space to identify molecules with therapeutic potential across various domains, including neuroscience, virology, and oncology. The screening process for these analogs is a systematic endeavor, beginning with broad, high-throughput assays and progressing to more specific, mechanism-of-action studies. This guide provides an in-depth overview of the core methodologies, data interpretation, and strategic workflows essential for the successful biological activity screening of this compound analogs.
The Screening Workflow: From Synthesis to In Vivo Validation
The journey from a synthesized analog to a potential drug candidate follows a structured, multi-stage screening cascade. This process is designed to efficiently identify promising compounds while progressively filtering out those with undesirable properties, such as low potency or high toxicity.
Figure 1. General workflow for screening this compound analogs.
Key Experimental Protocols
Detailed and reproducible protocols are the foundation of reliable screening data. Below are methodologies for key assays commonly employed in the evaluation of small molecule libraries.
Receptor Binding Affinity: Radioligand Binding Assay
This assay quantifies the ability of an analog to displace a known radiolabeled ligand from its receptor, providing a measure of binding affinity (Kᵢ).[1][2]
Principle: A fixed concentration of a high-affinity radioligand is incubated with a receptor source (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test analog. The amount of receptor-bound radioactivity is measured, and the concentration of the analog that displaces 50% of the radioligand (IC₅₀) is determined.
Detailed Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a cold lysis buffer and pellet the membranes by centrifugation.[3] Resuspend the pellet in an assay binding buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 10-50 µg protein), a fixed concentration of radioligand (e.g., [³H]-ligand at its Kₔ concentration), and serial dilutions of the this compound analog.[3]
-
Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C to reach equilibrium.[3]
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter plate. The membranes with bound radioligand are trapped on the filter.[1]
-
Quantification: Wash the filters with ice-cold buffer, dry them, and measure the trapped radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the analog to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[3]
Functional Activity: [³⁵S]GTPγS Binding Assay
For analogs targeting G-protein coupled receptors (GPCRs), this functional assay measures the extent of G-protein activation.[4][5]
Principle: Agonist binding to a GPCR facilitates the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated G-proteins. The amount of incorporated radioactivity is a direct measure of receptor activation.[6]
Detailed Protocol:
-
Reagents: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and GDP.[7]
-
Assay Setup: In a 96-well plate, add the membrane preparation, GDP, and varying concentrations of the test analog (agonist).[6]
-
Initiation: Start the reaction by adding [³⁵S]GTPγS to all wells.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.[6]
-
Termination and Detection: Stop the reaction by rapid filtration, similar to the binding assay. Measure the [³⁵S] radioactivity trapped on the filter.[6]
-
Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the analog to generate a dose-response curve. Determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximum effect) values.[4]
Cell Viability and Cytotoxicity: MTT Assay
The MTT assay is a colorimetric method used to assess the effect of analogs on cell metabolic activity, which serves as an indicator of cell viability or cytotoxicity.[8][9]
Principle: Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan (B1609692) product.[10] The amount of formazan produced is proportional to the number of viable cells.
Detailed Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound analogs and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[8][11]
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate spectrophotometer, typically at a wavelength of 570 nm.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot this against the log concentration of the analog to determine the IC₅₀ value (concentration that inhibits cell viability by 50%).
Antimicrobial Activity: Broth Microdilution Assay
This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an analog that prevents the visible growth of a microorganism.[12][13]
Detailed Protocol:
-
Compound Preparation: Prepare two-fold serial dilutions of the this compound analogs in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[13]
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL) and then dilute it to the final test concentration (typically 5 x 10⁵ CFU/mL).[14]
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.[14]
-
MIC Determination: The MIC is the lowest concentration of the analog at which there is no visible turbidity (growth).[13] This can be assessed visually or with a plate reader.
Data Presentation and Interpretation
Quantitative data from screening assays should be organized into clear, concise tables to facilitate comparison and analysis.
Table 1: Representative Antiviral Activity Data
This table format is suitable for presenting data from antiviral screens, where both efficacy (EC₅₀) and cytotoxicity (CC₅₀) are measured. The Selectivity Index (SI) is a crucial parameter, calculated as CC₅₀ / EC₅₀. A higher SI value indicates a more promising therapeutic window.
| Analog ID | Target Virus | EC₅₀ (µM) | CC₅₀ (µM, Host Cell) | Selectivity Index (SI) |
| 2AP-001 | HSV-1 | 35 | >100 | >2.9 |
| 2AP-002 | VZV | 60 | >460 | >7.7 |
| 2AP-003 | HCMV | 15 | 30 | 2.0 |
| 2AP-004 | EBV | 8 | 100 | 12.5 |
| Control | HSV-1 | 1.2 | >100 | >83.3 |
Table 2: Representative GPCR Binding and Functional Data
This table summarizes data for analogs targeting a specific receptor, showing binding affinity (Kᵢ) and functional potency (EC₅₀) and efficacy (Eₘₐₓ).
| Analog ID | Receptor Binding Kᵢ (nM) | Functional Potency EC₅₀ (nM) | Functional Efficacy Eₘₐₓ (%) |
| 2AP-N01 | 15.2 | 30.5 | 98 |
| 2AP-N02 | 2.1 | 5.8 | 105 |
| 2AP-N03 | 89.7 | 150.2 | 45 (Partial Agonist) |
| 2AP-N04 | 5.5 | >10,000 | <5 (Antagonist) |
| Control | 1.8 | 3.1 | 100 |
Table 3: Representative Antimicrobial Activity Data
This table presents MIC values for a panel of microorganisms, providing a clear overview of the spectrum of activity.
| Analog ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 2AP-M01 | 8 | 32 | >128 | 16 |
| 2AP-M02 | 4 | 16 | 64 | 8 |
| 2AP-M03 | >128 | >128 | >128 | >128 |
| 2AP-M04 | 2 | 8 | 32 | 4 |
| Control | 1 | 2 | 4 | 0.5 |
Visualizing Mechanisms and Relationships
Signaling Pathway: G-Protein Coupled Receptor (GPCR) Cascade
Many this compound analogs may target GPCRs, which are crucial in neurotransmission and other physiological processes. Understanding their mechanism involves visualizing the downstream signaling cascade.
Figure 2. A representative GPCR signaling pathway activated by an analog.
Structure-Activity Relationship (SAR)
SAR studies are fundamental to drug design, guiding the optimization of a lead compound by correlating structural modifications with changes in biological activity.[15][16]
Figure 3. A logical diagram illustrating hypothetical SAR principles.
Conclusion
The biological screening of this compound analogs is a rigorous, multi-faceted process that requires a strategic combination of diverse bioassays. From initial high-throughput screens to detailed mechanistic studies, each step provides critical data that informs the next. By employing robust experimental protocols, presenting data in a structured and comparable format, and using visualizations to understand complex biological systems and structure-activity relationships, researchers can effectively navigate the path of drug discovery. This systematic approach is paramount for unlocking the therapeutic potential hidden within the chemical diversity of this compound analogs.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. apec.org [apec.org]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. protocols.io [protocols.io]
- 15. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 16. Structure–activity relationship - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthesis of Novel Compounds Using 2-Aminopentane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel compounds utilizing 2-aminopentane (B145832) as a versatile building block. The following sections describe key synthetic transformations including N-acylation, Schiff base formation, and reductive amination, which are fundamental in medicinal chemistry and drug discovery for the generation of diverse molecular scaffolds.[1]
Application Note 1: N-Acylation of this compound for the Synthesis of Novel Amides
N-acylation is a robust method for the synthesis of amides, which are prevalent motifs in a vast number of pharmaceuticals. The reaction of this compound with various acylating agents, such as acyl chlorides or anhydrides, allows for the introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The resulting N-pentan-2-yl amides can serve as key intermediates for more complex molecules or as final bioactive compounds.
Experimental Protocol: Synthesis of N-(pentan-2-yl)benzamide
This protocol details the synthesis of a novel benzamide (B126) derivative of this compound.
Materials:
-
This compound (1.0 eq)
-
Benzoyl chloride (1.05 eq)
-
Triethylamine (B128534) (Et3N) (1.2 eq)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.05 eq) dropwise to the stirred solution while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel if required.
Reaction Workflow:
N-acylation of this compound workflow.
Quantitative Data:
| Reactant 1 | Reactant 2 | Solvent | Base | Time (h) | Yield (%) | Purity (%) |
| This compound | Benzoyl Chloride | DCM | Et3N | 3 | 85 | >95 |
| This compound | Acetyl Chloride | DCM | Et3N | 2 | 92 | >98 |
Application Note 2: Synthesis of Novel Schiff Bases from this compound
Schiff bases, characterized by the imine or azomethine group (-C=N-), are synthesized through the condensation of a primary amine with an aldehyde or ketone. These compounds are of significant interest due to their wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3][4] The reaction of this compound with various substituted aldehydes provides a straightforward route to a library of novel Schiff bases for biological screening.
Experimental Protocol: Synthesis of (E)-N-(salicylidene)pentan-2-amine
This protocol describes the synthesis of a novel Schiff base from this compound and salicylaldehyde (B1680747).
Materials:
-
This compound (1.0 eq)
-
Salicylaldehyde (1.0 eq)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve salicylaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Add this compound (1.0 eq) to the solution, followed by a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
Reaction Scheme:
Schiff base formation from this compound.
Quantitative Data for Schiff Base Synthesis:
| Amine | Aldehyde | Solvent | Catalyst | Time (h) | Yield (%) |
| This compound | Salicylaldehyde | Ethanol | Acetic Acid | 2.5 | 90 |
| This compound | 4-Methoxybenzaldehyde | Ethanol | Acetic Acid | 3 | 88 |
| This compound | 4-Nitrobenzaldehyde | Ethanol | Acetic Acid | 2 | 93 |
Application Note 3: Reductive Amination for the Synthesis of Novel Secondary and Tertiary Amines
Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds.[5][6] This reaction can be performed in a one-pot fashion, where an aldehyde or ketone reacts with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.[5][6] Using this compound as the amine source allows for the synthesis of a variety of N-substituted pentan-2-amines.
Experimental Protocol: Synthesis of N-benzylpentan-2-amine
This protocol outlines the synthesis of a novel secondary amine via the reductive amination of benzaldehyde (B42025) with this compound.
Materials:
-
This compound (1.2 eq)
-
Benzaldehyde (1.0 eq)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (B1671644) (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred solution of benzaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add this compound (1.2 eq).
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired N-benzylpentan-2-amine.
Logical Relationship of Reductive Amination:
Two-step process of reductive amination.
Quantitative Data for Reductive Amination:
| Carbonyl Compound | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | This compound | NaBH(OAc)3 | DCE | 18 | 75 |
| Cyclohexanone | This compound | NaBH(OAc)3 | DCE | 24 | 70 |
| 2-Pentanone | Benzylamine | NaBH(OAc)3 | DCE | 20 | 68 |
References
- 1. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of some schiff bases derived from benzoin, salicylaldehyde, aminophenol and 2,4 dinitrophenyl hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. media.neliti.com [media.neliti.com]
- 4. chemicaljournal.in [chemicaljournal.in]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
2-Aminopentane: A Versatile Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminopentane (B145832), also known as pentan-2-amine, is a primary aliphatic amine that serves as a valuable and versatile building block in organic synthesis.[1][2] Its utility stems from the reactivity of its primary amino group, which readily participates in a variety of chemical transformations. This chiral amine exists as two enantiomers, (R)-2-aminopentane and (S)-2-aminopentane, making it a particularly useful precursor for the synthesis of enantiomerically pure pharmaceuticals and other complex chiral molecules.[3] Key applications of this compound include its role as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[2][4]
This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations: N-acylation, Schiff base formation, and reductive amination. Furthermore, it explores the application of enantiomerically pure (S)-2-aminopentane as a precursor to a chiral auxiliary for asymmetric synthesis.
Key Applications of this compound
| Application | Description | Key Product Types |
| N-Acylation | Formation of an amide bond by reacting this compound with an acylating agent such as an acyl chloride or anhydride (B1165640). This is a fundamental transformation for creating more complex molecules and for protecting the amino group. | Amides, Carboxamides |
| Schiff Base Formation | Condensation reaction with an aldehyde or ketone to form an imine (Schiff base). These compounds are important intermediates in various synthetic routes and can possess biological activity. | Imines, Schiff Bases |
| Reductive Amination | Reaction with a carbonyl compound in the presence of a reducing agent to form a secondary or tertiary amine. This is a highly efficient method for C-N bond formation. | Secondary Amines, Tertiary Amines |
| Chiral Auxiliary Precursor | Use of an enantiomerically pure form, such as (S)-2-aminopentane, to synthesize a chiral auxiliary. This auxiliary can then be used to direct the stereochemical outcome of subsequent reactions. | Chiral Amides, Enantiomerically Enriched α-Substituted Carboxylic Acids |
Application 1: N-Acylation of this compound
N-acylation is a fundamental reaction in organic synthesis, allowing for the formation of a stable amide linkage. This reaction is widely used to introduce functional groups, build molecular complexity, and protect the amino group of this compound during multi-step syntheses.
Protocol 1: Synthesis of N-(pentan-2-yl)acetamide
This protocol describes the N-acylation of this compound using acetic anhydride.
Reaction Scheme:
Caption: N-acylation of this compound with acetic anhydride.
Materials:
-
This compound
-
Acetic Anhydride
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
In a 50 mL round-bottom flask, a mixture of this compound (1 mmol) and acetic anhydride (1.2 mmol) is stirred at room temperature.[4]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is dissolved in diethyl ether (5 mL).[4]
-
The solution is allowed to stand at room temperature for 1 hour to facilitate the crystallization of the product.[4]
-
The crystalline product is collected by filtration.
-
The crude product can be further purified by recrystallization from a suitable solvent if necessary.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 85-95% |
| Reaction Time | 15-30 minutes |
| Purity (after filtration) | >95% |
Protocol 2: Synthesis of N-(pentan-2-yl)benzamide
This protocol details the N-acylation of this compound using benzoyl chloride.
Reaction Scheme:
Caption: Synthesis of N-(pentan-2-yl)benzamide.
Materials:
-
This compound
-
Benzoyl Chloride
-
Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 80-90% |
| Reaction Time | 2-4 hours |
| Purity (after chromatography) | >98% |
Application 2: Schiff Base Formation
The reaction of this compound with aldehydes or ketones provides imines, commonly known as Schiff bases. These compounds are versatile intermediates for the synthesis of various nitrogen-containing heterocyclic and acyclic compounds.
Protocol 3: Synthesis of a Schiff Base from this compound and Salicylaldehyde (B1680747)
This protocol describes the condensation of this compound with salicylaldehyde.
Reaction Scheme:
Caption: Formation of a Schiff base from this compound.
Materials:
-
This compound
-
Salicylaldehyde
-
Ethanol
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve salicylaldehyde (0.01 mol) in 10 mL of ethanol.
-
To this solution, add this compound (0.01 mol).
-
Stir the mixture at room temperature for 10 minutes.
-
A yellow precipitate of the Schiff base will form.
-
Collect the product by filtration, wash with a small amount of cold ethanol, and dry.
Quantitative Data:
| Parameter | Value |
| Typical Yield | >90% |
| Reaction Time | 10 minutes |
| Purity (after filtration) | >95% |
Application 3: Reductive Amination
Reductive amination is a powerful method for the synthesis of secondary and tertiary amines. It involves the in-situ formation of an imine or enamine from this compound and a carbonyl compound, followed by reduction.
Protocol 4: Synthesis of N-cyclohexylpentan-2-amine
This protocol details the reductive amination of this compound with cyclohexanone (B45756).
Workflow Diagram:
Caption: Workflow for reductive amination.
Materials:
-
This compound
-
Cyclohexanone
-
Sodium borohydride
-
Methanol
-
Diethyl ether
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and cyclohexanone (1.0 eq) in methanol.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 70-85% |
| Reaction Time | 2.5 hours |
| Purity (after purification) | >98% |
Application 4: (S)-2-Aminopentane as a Chiral Auxiliary Precursor
Enantiomerically pure (S)-2-aminopentane can be converted into a chiral auxiliary, a powerful tool in asymmetric synthesis to control the stereochemical outcome of a reaction. The auxiliary is temporarily attached to a prochiral substrate, directs the stereoselective formation of a new stereocenter, and is subsequently cleaved.
Protocol 5: Diastereoselective Alkylation of an N-Acyl Amide Derived from (S)-2-Aminopentane
This protocol outlines the preparation of a chiral amide from (S)-2-aminopentane and propanoic acid, followed by its use in a diastereoselective alkylation reaction to produce an enantiomerically enriched α-substituted carboxylic acid.
Logical Relationship Diagram:
Caption: Asymmetric synthesis using a chiral auxiliary.
Part A: Synthesis of the Chiral Auxiliary Precursor: (S)-N-(pentan-2-yl)propanamide
Materials:
-
(S)-2-Aminopentane
-
Propionyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
Procedure:
-
Follow the general procedure outlined in Protocol 2 , using (S)-2-aminopentane and propionyl chloride.
Part B: Diastereoselective Alkylation
Materials:
-
(S)-N-(pentan-2-yl)propanamide
-
Lithium diisopropylamide (LDA)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl bromide
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of (S)-N-(pentan-2-yl)propanamide (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA (1.1 eq) dropwise to the solution and stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Add benzyl bromide (1.2 eq) dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding saturated NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
The diastereomeric ratio can be determined by ¹H NMR spectroscopy of the crude product.
Part C: Auxiliary Cleavage
Procedure:
-
The resulting amide can be hydrolyzed under acidic or basic conditions to yield the enantiomerically enriched carboxylic acid and recover the chiral auxiliary, (S)-2-aminopentane.
Quantitative Data:
| Parameter | Value |
| Diastereomeric Excess (d.e.) | >90% |
| Yield (Alkylation Step) | 75-85% |
| Enantiomeric Excess (e.e.) of final acid | >90% |
References
- 1. gctlc.org [gctlc.org]
- 2. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
Chiral Resolution of 2-Aminopentane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chiral resolution of 2-aminopentane (B145832), a critical process in the synthesis of enantiomerically pure compounds for pharmaceutical and research applications. The enantiomers of this compound can exhibit distinct pharmacological and toxicological profiles, making their separation essential.
Introduction to Chiral Resolution Techniques
Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. For this compound, the primary methods employed are classical diastereomeric salt formation, enzymatic kinetic resolution, and chromatographic separation. The choice of technique depends on factors such as scale, desired purity, cost, and available equipment.
Classical Resolution via Diastereomeric Salt Formation
This classical method involves the reaction of racemic this compound with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[1] These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[2] The desired enantiomer is then recovered by treating the isolated diastereomeric salt with a base.
Commonly used chiral resolving agents for amines include tartaric acid and camphorsulfonic acid.[2]
Experimental Protocol: Resolution with L-(+)-Tartaric Acid (Illustrative)
This protocol is a general guideline and may require optimization for this compound.
Materials:
-
Racemic this compound
-
L-(+)-Tartaric acid
-
Methanol
-
10% Sodium hydroxide (B78521) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Salt Formation: Dissolve 1.0 equivalent of racemic this compound in methanol. In a separate flask, dissolve 0.5 equivalents of L-(+)-tartaric acid in a minimal amount of warm methanol.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool to room temperature and then let it stand for several hours or overnight to facilitate crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Recrystallization (Optional): To improve the diastereomeric purity, the collected crystals can be recrystallized from a suitable solvent like methanol. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each stage.
-
Liberation of the Enantiopure Amine: Suspend the purified diastereomeric salt in water and add 10% sodium hydroxide solution until the salt dissolves and the solution is basic.
-
Extract the liberated free amine with diethyl ether (3 x volumes).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.
-
The enantiomeric excess (ee) of the product should be determined by chiral chromatography (GC or HPLC).
Data Presentation
| Resolving Agent | Solvent | Molar Ratio (Amine:Acid) | Diastereomer Yield (%) | Final Amine Yield (%) | Enantiomeric Excess (ee) (%) |
| L-(+)-Tartaric Acid | Methanol | 2:1 | Data not available | Data not available | Data not available |
| (1S)-(+)-10-Camphorsulfonic Acid | Butyl Acetate | 1:1 (for a related amine) | ~40 (after recrystallization) | Data not available | >95 (after recrystallization) |
dot graph "Classical_Resolution_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_0" { label = "Diastereomeric Salt Formation"; bgcolor="#FFFFFF"; "Racemic this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Chiral Acid" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Diastereomeric Salts" [fillcolor="#FBBC05", fontcolor="#202124"]; "Racemic this compound" -> "Diastereomeric Salts" [label=" + Chiral Acid \n (e.g., Tartaric Acid) "]; "Chiral Acid" -> "Diastereomeric Salts" [style=invis]; }
subgraph "cluster_1" { label = "Separation"; bgcolor="#FFFFFF"; "Fractional Crystallization" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Less Soluble Diastereomer (Solid)" [fillcolor="#F1F3F4", fontcolor="#202124"]; "More Soluble Diastereomer (Solution)" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Fractional Crystallization" -> "Less Soluble Diastereomer (Solid)"; "Fractional Crystallization" -> "More Soluble Diastereomer (Solution)"; }
subgraph "cluster_2" { label = "Liberation of Enantiomer"; bgcolor="#FFFFFF"; "Base Treatment" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Enantiopure this compound" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Base Treatment" -> "Enantiopure this compound" [label=" + Base \n (e.g., NaOH) "]; }
"Diastereomeric Salts" -> "Fractional Crystallization" [lhead="cluster_1"]; "Less Soluble Diastereomer (Solid)" -> "Base Treatment" [lhead="cluster_2"]; } "Classical Resolution Workflow"
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[3] For amines, this typically involves an acylation reaction. The result is a mixture of the acylated amine and the unreacted amine, which can then be separated.
Candida antarctica Lipase (B570770) B (CAL-B) is a widely used and effective enzyme for the kinetic resolution of amines.[4]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution (Illustrative for a Homologous Amine)
This protocol is based on the kinetic resolution of 2-aminoheptane, a close homolog of this compound, and may be adapted.[5]
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Acylating agent (e.g., ethyl acetate)
-
Organic solvent (e.g., toluene)
-
Standard laboratory glassware and shaker incubator
Procedure:
-
Reaction Setup: In a sealed vial, dissolve racemic this compound (e.g., 20 mg) in toluene.
-
Add the acylating agent, ethyl acetate.
-
Add the immobilized lipase (e.g., Novozym 435).
-
Incubation: Seal the vial and place it in a shaker incubator at a controlled temperature (e.g., 30°C).
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining substrate and the acylated product.
-
Work-up: Once the desired conversion (ideally close to 50%) is reached, filter off the immobilized enzyme.
-
The resulting mixture of the unreacted (S)-2-aminopentane and the acylated (R)-N-acetyl-2-aminopentane can be separated by chromatography or extraction.
Data Presentation (for 2-Aminoheptane)[5]
| Substrate | Enzyme | Acylating Agent | Solvent | Conversion (%) | ee of Substrate (%) | ee of Product (%) |
| 2-Aminoheptane | Novozym 435 | Ethyl Acetate | Toluene | 43.3 | >98 | >98 |
dot graph "Enzymatic_Resolution_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_0" { label = "Enzymatic Reaction"; bgcolor="#FFFFFF"; "Racemic this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Acylating Agent" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Lipase" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Mixture" [fillcolor="#F1F3F4", fontcolor="#202124", label="Mixture:\n(S)-2-Aminopentane\n(R)-N-acyl-2-aminopentane"]; "Racemic this compound" -> "Lipase" [label=" + Acylating Agent"]; "Acylating Agent" -> "Lipase" [style=invis]; "Lipase" -> "Mixture"; }
subgraph "cluster_1" { label = "Separation"; bgcolor="#FFFFFF"; "Chromatography/Extraction" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "S-Enantiomer" [fillcolor="#F1F3F4", fontcolor="#202124", label="(S)-2-Aminopentane"]; "R-Acylated Enantiomer" [fillcolor="#F1F3F4", fontcolor="#202124", label="(R)-N-acyl-2-aminopentane"]; "Chromatography/Extraction" -> "S-Enantiomer"; "Chromatography/Extraction" -> "R-Acylated Enantiomer"; }
"Mixture" -> "Chromatography/Extraction" [lhead="cluster_1"]; } "Enzymatic Resolution Workflow"
Chromatographic Resolution
Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs), are powerful methods for both analytical and preparative separation of enantiomers.[6][7] The separation is based on the differential interaction of the enantiomers with the chiral environment of the stationary phase.[8]
Chiral Gas Chromatography (GC)
For volatile amines like this compound, chiral GC is an excellent analytical technique. Derivatization of the amine is often necessary to improve peak shape and volatility.[6]
Materials:
-
Enantiomerically enriched or racemic this compound
-
Derivatizing agent (e.g., Trifluoroacetic anhydride (B1165640) or Isopropyl isocyanate)
-
Appropriate solvent (e.g., Dichloromethane)
-
Chiral GC column (e.g., Proline-based CSP)
-
Gas chromatograph with FID detector
Procedure:
-
Derivatization: React the this compound sample with the derivatizing agent according to standard procedures to form the corresponding amide or urethane.
-
GC Analysis:
-
Column: Proline-based chiral stationary phase.
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Oven Temperature Program: Isothermal or gradient, to be optimized for the specific derivative (e.g., 110°C for the TFA derivative).
-
Carrier Gas: Hydrogen or Helium.
-
-
Data Analysis: The enantiomers will elute at different retention times. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.
| Analyte (Derivative) | Column Temperature (°C) | k' (Retention Factor of 2nd Eluting Enantiomer) | α (Separation Factor) | Rs (Resolution) |
| N-Trifluoroacetyl-2-aminopentane | 110 | 12.06 | 1.03 | 0.88 |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile technique for both analytical and preparative separations of a wide range of chiral compounds, including amines. Polysaccharide-based CSPs are often effective for the resolution of primary amines.[9]
Materials:
-
Enantiomerically enriched or racemic this compound
-
Chiral HPLC column (e.g., Polysaccharide-based or cyclofructan-based CSP)
-
HPLC grade solvents (e.g., Hexane (B92381), Isopropanol, Ethanol)
-
Mobile phase additives (e.g., Diethylamine (DEA) or Trifluoroacetic acid (TFA))
-
HPLC system with UV or other suitable detector
Procedure:
-
Column Selection: Screen different types of chiral stationary phases (e.g., Chiralpak IA, IB, IC; Chiralcel OD, OJ).
-
Mobile Phase Selection:
-
Normal Phase: Typically a mixture of hexane and an alcohol (isopropanol or ethanol).
-
Additives: For basic compounds like this compound, a small amount of a basic additive (e.g., 0.1% DEA) is usually added to the mobile phase to improve peak shape.[10]
-
-
Optimization: Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers.
-
Analysis: Inject the this compound sample and record the chromatogram. The enantiomeric excess is determined from the peak areas.
| Chiral Stationary Phase | Mobile Phase | Additive | Analyte Type | Separation Achieved |
| Polysaccharide-based | Hexane/Alcohol | Basic (e.g., DEA) | Primary Amines | Generally effective |
| Cyclofructan-based | Polar Organic | Acidic/Basic | Primary Amines | High success rate |
Note: A specific, optimized chiral HPLC method for this compound was not detailed in the provided search results. The table indicates general starting points for method development.
dot graph "Chromatographic_Resolution_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
"Racemic this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Derivatization (for GC)" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Chiral Column" [shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Chiral GC or HPLC Column"]; "Separated Enantiomers" [shape=doublecircle, fillcolor="#34A853", fontcolor="#FFFFFF", label="Separated\nEnantiomers"]; "Detector" [shape=trapezium, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Chromatogram" [shape=note, fillcolor="#F1F3F4", fontcolor="#202124", label="Chromatogram\n(Two Peaks)"];
"Racemic this compound" -> "Derivatization (for GC)" [style=dashed]; "Racemic this compound" -> "Chiral Column"; "Derivatization (for GC)" -> "Chiral Column"; "Chiral Column" -> "Separated Enantiomers"; "Separated Enantiomers" -> "Detector"; "Detector" -> "Chromatogram"; } "Chromatographic Resolution Workflow"
Conclusion
The chiral resolution of this compound can be effectively achieved through several techniques. Classical resolution via diastereomeric salt formation is a cost-effective method for large-scale separations, though it can be labor-intensive to optimize. Enzymatic kinetic resolution offers high selectivity under mild conditions. Chiral chromatography, particularly GC for analytical purposes and HPLC for both analytical and preparative scales, provides excellent separation efficiency and is often the method of choice for determining enantiomeric purity. The selection of the most appropriate method will depend on the specific requirements of the research or development project.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uhplcs.com [uhplcs.com]
- 8. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Gas Chromatography Methods for the Analysis of 2-Aminopentane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative and chiral analysis of 2-aminopentane (B145832) using gas chromatography (GC). Due to the polar nature and low volatility of this compound, derivatization is a critical step to ensure successful chromatographic analysis. The following sections detail methods employing trifluoroacetic anhydride (B1165640) (TFAA) as a derivatizing agent, followed by analysis using both Flame Ionization Detection (FID) for quantification and Mass Spectrometry (MS) for confirmation and identification, as well as for chiral separation.
Application Note 1: Quantitative Analysis of this compound using GC-FID
This application note describes a method for the quantitative determination of this compound in a sample matrix. The method involves the derivatization of this compound with TFAA to form the more volatile and thermally stable N-(pentan-2-yl)-2,2,2-trifluoroacetamide.
Experimental Protocol
1. Sample Preparation and Derivatization
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a suitable solvent, such as anhydrous ethyl acetate (B1210297) or dichloromethane, to a known concentration.
-
Derivatization:
-
Transfer 100 µL of the sample solution to a GC vial.
-
Add 50 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 30 minutes in a heating block or oven.
-
Cool the vial to room temperature.
-
Evaporate any excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of anhydrous ethyl acetate.[1]
-
2. GC-FID Analysis
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as a DB-1 or HP-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1).
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Temperatures:
-
Injector: 250°C
-
Detector: 280°C
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Data Presentation
The following table summarizes typical quantitative data that can be expected from this method. The values are representative for aliphatic amines and should be determined specifically for this compound during method validation.
| Parameter | Expected Value |
| Retention Time (min) | 8 - 12 |
| Linearity Range (µg/mL) | 0.1 - 100 |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) (µg/mL) | 0.05 |
| Limit of Quantification (LOQ) (µg/mL) | 0.15 |
| Precision (%RSD) | < 5% |
| Recovery (%) | 95 - 105% |
Experimental Workflow
Application Note 2: Chiral Separation of this compound Enantiomers by GC-MS
This application note details a method for the separation of the R- and S-enantiomers of this compound. The procedure also utilizes derivatization with TFAA, followed by analysis on a chiral stationary phase.
Experimental Protocol
1. Sample Preparation and Derivatization
The sample preparation and derivatization protocol is identical to the one described in Application Note 1.
2. Chiral GC-MS Analysis
-
GC-MS System: A gas chromatograph coupled to a Mass Spectrometer.
-
Column: A chiral capillary column, such as a proline-based chiral stationary phase or a cyclodextrin-based column (e.g., Beta DEX™ 225).[2]
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1).
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Temperatures:
-
Injector: 250°C
-
Transfer Line: 280°C
-
Ion Source: 230°C
-
Oven Program: Isothermal analysis at a temperature optimized for the specific chiral column (e.g., 110°C) or a slow temperature ramp (e.g., 2°C/min) may be required to achieve baseline separation of the enantiomers.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
Data Presentation
The primary goal of this method is the separation of the enantiomers. The key performance indicators are the resolution and the separation factor.
| Parameter | Expected Value |
| Retention Time (Enantiomer 1) | Varies with column and conditions |
| Retention Time (Enantiomer 2) | Varies with column and conditions |
| Resolution (Rs) | > 1.5 (baseline separation) |
| Separation Factor (α) | > 1.05 |
Key Mass Fragments for N-(pentan-2-yl)-2,2,2-trifluoroacetamide: The mass spectrum of the derivatized this compound will show characteristic fragments that can be used for identification. The exact fragmentation pattern should be determined experimentally, but will likely include fragments corresponding to the loss of alkyl groups and the trifluoroacetyl moiety.
Logical Relationship Diagram
General Considerations and Best Practices
-
Anhydrous Conditions: Derivatization reagents like TFAA are sensitive to moisture. Ensure all solvents and glassware are anhydrous to achieve optimal reaction efficiency.
-
Safety: TFAA is corrosive and volatile. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Method Validation: The provided protocols are a starting point. For use in a regulated environment, the methods must be fully validated according to the relevant guidelines (e.g., ICH) to demonstrate specificity, linearity, accuracy, precision, and robustness.
-
Column Choice: The choice of GC column is critical, especially for chiral separations. Screening of different chiral stationary phases may be necessary to achieve the desired separation.
-
Optimization: The temperature programs and other GC parameters may require optimization for your specific instrumentation and application to achieve the best resolution and peak shape.
References
Application Notes and Protocols for the HPLC Separation of 2-Aminopentane Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the separation of 2-aminopentane (B145832) enantiomers using High-Performance Liquid Chromatography (HPLC). The methods outlined below utilize various chiral stationary phases (CSPs) and are designed to guide researchers in achieving successful enantioseparation for analytical and preparative purposes.
Introduction
This compound, also known as pentan-2-amine or 2-amylamine, is a chiral primary amine. The effective separation of its enantiomers, (R)-2-aminopentane and (S)-2-aminopentane, is crucial in various fields, including pharmaceutical development, where the physiological activity of enantiomers can differ significantly. Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[1] This is achieved through the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[1]
The selection of an appropriate CSP and mobile phase is the most critical factor for successful enantioseparation. For primary amines like this compound, several types of CSPs have proven effective, including crown ether-based, polysaccharide-based, and cyclodextrin-based columns.
Protocol 1: Separation on a Crown Ether-Based Chiral Stationary Phase
Crown ether-based CSPs are particularly well-suited for the enantioseparation of compounds containing a primary amino group.[2][3][4] Chiral recognition is achieved through the formation of a complex between the ammonium (B1175870) ion of the analyte and the crown ether.[5] This method provides a direct separation of the underivatized enantiomers.
Experimental Protocol
Column: CROWNPAK® CR(+) Mobile Phase: Perchloric acid in water, pH 1.0 Flow Rate: 1.0 mL/min Column Temperature: 25 °C Detection: UV at 210 nm Injection Volume: 10 µL Sample Preparation: Dissolve this compound in the mobile phase to a concentration of 1 mg/mL.
Procedure:
-
Equilibrate the CROWNPAK® CR(+) column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers. Based on structurally similar compounds, retention times are expected to be in the range of 15-25 minutes.[5]
-
The D-form (or R-form for this compound) is expected to elute before the L-form (or S-form) on a CR(+) column.
Quantitative Data (Expected)
The following table summarizes the expected chromatographic parameters for the separation of this compound enantiomers based on data for structurally similar primary amines on a Crownpak CR(+) column.[5]
| Parameter | Expected Value |
| Retention Time (R)-2-aminopentane | ~18-20 min |
| Retention Time (S)-2-aminopentane | ~20-23 min |
| Resolution (Rs) | > 2.0 |
| Tailing Factor | 0.9 - 1.5 |
Protocol 2: General Approach for Separation on Polysaccharide-Based Chiral Stationary Phases
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are versatile and widely used for chiral separations. For primary amines, derivatization is sometimes employed to enhance interaction with the CSP and improve resolution. However, direct separation can also be achieved.
Experimental Protocol (Starting Conditions)
Columns:
-
Chiralpak® IA, IB, IC, or ID
-
Chiralcel® OD or OJ
Mobile Phase (Normal Phase):
-
Hexane/Isopropanol (IPA) with a basic additive
-
Example: Hexane/IPA (90:10, v/v) + 0.1% Diethylamine (DEA)
Mobile Phase (Reversed-Phase):
-
Acetonitrile/Water with a buffer
-
Example: Acetonitrile/10 mM Ammonium bicarbonate (80:20, v/v)
Flow Rate: 0.5 - 1.0 mL/min Column Temperature: 25 °C Detection: UV at 210 nm (or after derivatization at a suitable wavelength) Injection Volume: 5-20 µL Sample Preparation: Dissolve this compound in the mobile phase or a compatible solvent.
Method Development Strategy:
-
Screen different polysaccharide-based columns (e.g., Chiralpak IA and Chiralcel OD) with a primary mobile phase composition (e.g., Hexane/IPA 90:10 with 0.1% DEA).
-
Optimize the ratio of the organic modifier (IPA) to achieve retention times between 5 and 15 minutes.
-
If resolution is insufficient, try different alcohol modifiers (e.g., ethanol).
-
Consider reversed-phase conditions if normal phase is unsuccessful.
Quantitative Data (Representative)
The following table provides representative starting conditions for method development. Actual values will vary depending on the specific column and mobile phase chosen.
| Parameter | Starting Conditions |
| Column | Chiralpak® IA |
| Mobile Phase | Hexane/Isopropanol/DEA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV 210 nm |
Protocol 3: General Approach for Separation on Cyclodextrin-Based Chiral Stationary Phases
Cyclodextrin-based CSPs offer another effective option for the enantioseparation of chiral compounds, including amines. These separations are typically performed in reversed-phase mode.
Experimental Protocol (Starting Conditions)
Columns:
-
Cyclobond™ I 2000
-
Astec® CYCLODEX™-B
Mobile Phase (Reversed-Phase):
-
Buffered aqueous-organic mobile phase
-
Example: 1% Triethylammonium acetate (B1210297) (TEAA) pH 4.1 / Acetonitrile (95:5, v/v)
Flow Rate: 0.8 - 1.2 mL/min Column Temperature: 25 °C Detection: UV at 210 nm Injection Volume: 10 µL Sample Preparation: Dissolve this compound in the mobile phase.
Method Development Strategy:
-
Start with a low concentration of the organic modifier (e.g., 5% acetonitrile) in the buffered mobile phase.
-
Gradually increase the organic modifier concentration to elute the enantiomers with reasonable retention times.
-
Adjusting the pH of the mobile phase can significantly impact the separation.
-
Temperature can also be varied to optimize resolution.
Quantitative Data (Representative)
The following table provides representative starting conditions for method development on a cyclodextrin-based column.
| Parameter | Starting Conditions |
| Column | Cyclobond™ I 2000 |
| Mobile Phase | 1% TEAA pH 4.1 / Acetonitrile (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV 210 nm |
Experimental Workflow and Logic Diagrams
References
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. mz-at.de [mz-at.de]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. thelabstore.co.uk [thelabstore.co.uk]
- 5. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Aminopentane in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential uses of 2-aminopentane (B145832) in polymer chemistry. Due to the limited availability of literature specifically detailing the use of this compound, the following protocols are based on established principles for analogous primary aliphatic amines. Researchers should consider these as starting points for experimental design and optimization.
Application Note 1: this compound as a Curing Agent for Epoxy Resins
Introduction:
Aliphatic amines are a common class of curing agents (hardeners) for epoxy resins, enabling the formation of highly cross-linked, thermosetting polymers with robust mechanical and chemical properties.[1][2] this compound, as a primary aliphatic amine, can function as a reactive hardener. The curing process involves the nucleophilic addition of the amine's active hydrogen atoms to the epoxide rings of the resin, leading to a three-dimensional polymer network.[2] This reaction can proceed at ambient or elevated temperatures.
Mechanism of Action:
The primary amine group of this compound contains two active hydrogen atoms, each capable of reacting with an epoxy group. The initial reaction forms a secondary amine, which can then react with another epoxy group to form a tertiary amine and a hydroxyl group.[2] The resulting hydroxyl groups can further catalyze the epoxy-amine reaction.
Applications:
Epoxy resins cured with aliphatic amines like this compound are utilized in a variety of applications, including:
-
Adhesives and Sealants: Providing strong bonding to a wide range of substrates.
-
Coatings: Offering protective layers with good chemical resistance.
-
Composites and Laminates: Serving as the matrix material for fiber-reinforced plastics.
Experimental Protocol: Curing of a Bisphenol A-based Epoxy Resin with this compound
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin (Epoxide Equivalent Weight ~188 g/eq)
-
This compound (Molecular Weight: 87.16 g/mol )
-
Toluene (or other suitable solvent, optional)
-
Glass vials or molds
-
Stirring apparatus
-
Oven for curing at elevated temperatures
Procedure:
-
Stoichiometric Calculation: Determine the required amount of this compound. The stoichiometry is based on the amine hydrogen equivalent weight (AHEW). For this compound (a primary amine), the AHEW is its molecular weight divided by the number of active hydrogens (2), which is 87.16 / 2 = 43.58 g/eq.
-
Mixing: In a suitable container, weigh the desired amount of epoxy resin. If using a solvent to reduce viscosity, add it at this stage.
-
Add the calculated amount of this compound to the epoxy resin.
-
Thoroughly mix the components for several minutes until a homogeneous mixture is obtained. Be mindful of the pot life, as the reaction begins upon mixing. Aliphatic amines can have a short pot life at room temperature.[2]
-
Casting and Curing: Pour the mixture into molds or apply it to the desired substrate.
-
Cure the formulation. A typical curing schedule could be 24 hours at room temperature followed by a post-cure at 80°C for 2-3 hours to ensure complete reaction and development of optimal properties.
Data Presentation: Expected Properties of DGEBA Epoxy Cured with this compound
| Property | Expected Value | Test Method |
| Glass Transition Temp (Tg) | 80 - 100 °C | DSC (Differential Scanning Calorimetry) |
| Tensile Strength | 50 - 70 MPa | ASTM D638 |
| Tensile Modulus | 2.5 - 3.5 GPa | ASTM D638 |
| Hardness (Shore D) | 80 - 90 | ASTM D2240 |
Note: These are estimated values and will vary depending on the specific epoxy resin, curing cycle, and stoichiometry.
Logical Workflow for Epoxy Curing
Caption: Workflow for curing epoxy resin with this compound.
Application Note 2: this compound as a Molecular Weight Control Agent in Polyamide Synthesis
Introduction:
Polyamides, such as Nylon, are synthesized through the condensation polymerization of a diamine and a dicarboxylic acid (or its diacyl chloride derivative).[3] The molecular weight of the resulting polymer is a critical factor influencing its properties. The inclusion of a monofunctional amine, such as this compound, in the polymerization reaction can control and limit the chain length.
Mechanism of Action:
During polyamide synthesis, the growing polymer chains have reactive functional groups at both ends (an amine group and a carboxylic acid/acyl chloride group). This compound, having only one reactive amine group, can react with a carboxylic acid/acyl chloride end of a growing polymer chain. This reaction "caps" the chain, preventing further propagation from that end. By adjusting the concentration of this compound, the final average molecular weight of the polyamide can be controlled.
Applications:
Controlling the molecular weight of polyamides is crucial for tailoring their properties for specific applications, such as:
-
Injection Molding: Lower molecular weight can improve melt flow properties.
-
Fibers and Filaments: Higher molecular weight is often desired for high tensile strength.
-
Specialty Adhesives: Molecular weight can be optimized for desired viscosity and bond strength.
Experimental Protocol: Control of Polyamide Molecular Weight via Interfacial Polymerization
Materials:
-
Adipoyl chloride
-
This compound
-
Hexane (or other suitable organic solvent)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Beaker
-
Stirring rod
Procedure:
-
Aqueous Phase Preparation: In a beaker, dissolve hexamethylenediamine and sodium hydroxide in deionized water.
-
Organic Phase Preparation: In a separate beaker, dissolve adipoyl chloride in hexane. Add the desired molar percentage of this compound to this solution. The amount of this compound will determine the extent of molecular weight control.
-
Interfacial Polymerization: Carefully pour the organic phase onto the aqueous phase, minimizing mixing. A polymer film will form at the interface.[4][5]
-
Polymer Collection: Gently grasp the polymer film with forceps and pull it from the beaker. A continuous strand of polyamide can be drawn.
-
Washing and Drying: Wash the collected polymer with water and then with a suitable solvent (e.g., ethanol) to remove unreacted monomers and byproducts. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60°C).
-
Characterization: Determine the molecular weight of the resulting polyamide using techniques such as gel permeation chromatography (GPC) or viscometry.
Data Presentation: Expected Effect of this compound on Polyamide Molecular Weight
| Mol% of this compound (relative to diamine) | Expected Number Average Molecular Weight (Mn) ( g/mol ) | Expected Polydispersity Index (PDI) |
| 0% | > 20,000 | ~2.0 |
| 1% | 15,000 - 18,000 | ~1.8 |
| 2% | 10,000 - 14,000 | ~1.7 |
| 5% | 5,000 - 8,000 | ~1.6 |
Note: These are illustrative values. The actual molecular weight will depend on reaction conditions and the efficiency of the chain-capping reaction.
Signaling Pathway for Chain Termination
Caption: Role of this compound in polyamide chain termination.
Application Note 3: this compound in Controlled Radical Polymerization
Introduction:
Recent advances in polymer chemistry have explored the use of primary amines to initiate controlled radical polymerizations.[6] One such method involves the formation of an electron donor-acceptor (EDA) complex that triggers radical deamination, generating a carbon-centered radical capable of initiating polymerization.[6] This allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.
Mechanism of Action:
The primary amine of this compound can form an EDA complex with a suitable acceptor. Upon photoirradiation or thermal activation, this complex can undergo a single-electron transfer, leading to the cleavage of the C-N bond and the formation of a pentyl radical. This radical can then initiate the polymerization of vinyl monomers in a controlled manner, for example, via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Applications:
This initiation method could be valuable for:
-
Synthesis of well-defined polymers: Creating polymers with predictable molecular weights and low polydispersity.
-
Bioconjugation: If the amine is part of a biomolecule, this method allows for the "grafting-from" of polymer chains.
Experimental Protocol: Conceptual Protocol for RAFT Polymerization Initiated by this compound
Materials:
-
Vinyl monomer (e.g., methyl methacrylate)
-
This compound
-
Electron acceptor (e.g., an electron-deficient olefin)
-
RAFT agent (e.g., a dithiobenzoate)
-
Solvent (e.g., anisole)
-
Light source (if photo-initiated) or heat source
-
Schlenk flask and inert gas (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve the vinyl monomer, this compound, the electron acceptor, and the RAFT agent in the solvent.
-
Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiation: Irradiate the mixture with a suitable wavelength of light or heat the reaction to the desired temperature to initiate the radical deamination and subsequent polymerization.
-
Polymerization: Allow the reaction to proceed for the desired time to achieve the target monomer conversion.
-
Termination and Purification: Terminate the polymerization by cooling the reaction and exposing it to air. Precipitate the polymer in a non-solvent (e.g., cold methanol), filter, and dry under vacuum.
-
Characterization: Analyze the polymer for molecular weight and polydispersity using GPC.
Data Presentation: Hypothetical Results for Controlled Polymerization
| Parameter | Target Value | Expected Outcome |
| [Monomer]:[2-AP]:[RAFT Agent] | 100:1:1 | - |
| Monomer Conversion | 80% | ~80% |
| Theoretical Mn ( g/mol ) | ~8000 | 7500 - 8500 |
| Polydispersity Index (PDI) | < 1.3 | 1.1 - 1.3 |
Note: This is a conceptual protocol. The choice of electron acceptor and reaction conditions would require significant optimization.
Workflow for Amine-Initiated Controlled Polymerization
References
- 1. pcimag.com [pcimag.com]
- 2. threebond.co.jp [threebond.co.jp]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Interfacial polymerization - Wikipedia [en.wikipedia.org]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. Radical Deamination of Primary Amines for Initiation of Controlled Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Derivatization of 2-Aminopentane for Enhanced GC-MS Analysis
Abstract
This application note provides detailed protocols for the chemical derivatization of 2-aminopentane (B145832), a primary amine, for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polarity and low molecular weight, this compound often exhibits poor chromatographic behavior, such as peak tailing. Derivatization is a crucial sample preparation step that converts the polar amine into a less polar, more volatile, and thermally stable derivative. This process significantly improves chromatographic resolution, peak symmetry, and mass spectral characteristics, leading to enhanced sensitivity and accuracy.[1][2][3] This document details two common acylation methods using Trifluoroacetic Anhydride (TFAA) and Pentafluorobenzoyl Chloride (PFBCl), providing step-by-step protocols, typical GC-MS parameters, and a comparison of their analytical performance.
Introduction
This compound is a primary aliphatic amine relevant in various fields, including as a building block in chemical synthesis and as a compound of interest in forensic and pharmaceutical analyses due to its structural similarity to controlled substances like amphetamine. Direct analysis of this compound by GC-MS is challenging because the primary amine group can interact with active sites in the GC inlet and column, leading to poor peak shape and low sensitivity.[1][4]
Derivatization via acylation masks the polar amine group, addressing these issues.[5] This note focuses on two highly effective acylating reagents:
-
Trifluoroacetic Anhydride (TFAA): A highly reactive reagent that forms volatile trifluoroacetyl derivatives, making it ideal for GC analysis.[1][6]
-
Pentafluorobenzoyl Chloride (PFBCl): Forms stable pentafluorobenzoyl derivatives that have excellent electron-capturing properties, significantly enhancing sensitivity for detectors like Electron Capture Detectors (ECD) and providing characteristic high-mass ions in MS analysis.[7][8][9][10]
The selection of the appropriate derivatizing reagent depends on the specific analytical requirements, such as desired sensitivity and the available instrumentation.[2]
Experimental Workflow and Methodology
The overall process for the analysis of this compound involves sample preparation, derivatization, and subsequent GC-MS analysis.
Figure 1. General experimental workflow for the derivatization and GC-MS analysis of this compound.
This protocol is adapted from established methods for the acylation of primary amines.[1][11] TFAA is highly reactive and volatile, and the reaction is typically rapid.
Reagents and Materials:
-
This compound standard or dried sample extract
-
Trifluoroacetic Anhydride (TFAA)
-
Ethyl Acetate (Anhydrous)
-
Nitrogen gas supply
-
Heater block or water bath
-
2 mL GC vials with screw caps
Step-by-Step Procedure:
-
Ensure the sample containing this compound is completely dry in a GC vial. If starting from a solution, evaporate the solvent under a gentle stream of nitrogen.
-
Add 50 µL of Ethyl Acetate to the dried residue.
-
Add 50 µL of TFAA to the vial.
-
Cap the vial tightly and vortex briefly.
-
Heat the vial at 60-70°C for 20 minutes in a heater block.[11]
-
Cool the vial to room temperature.
-
Carefully evaporate the excess reagent and solvent under a gentle stream of nitrogen. Caution: Perform this step in a fume hood as TFAA and its byproduct (trifluoroacetic acid) are corrosive.
-
Reconstitute the dried derivative in 100 µL of Ethyl Acetate.
-
The sample is now ready for GC-MS injection.
Figure 2. Logical diagram of the TFAA derivatization reaction with this compound.
This protocol creates a stable derivative suitable for high-sensitivity analysis. A base is often used to neutralize the HCl byproduct.[7]
Reagents and Materials:
-
This compound standard or dried sample extract
-
Pentafluorobenzoyl Chloride (PFBCl) solution (e.g., 10% in Toluene)
-
Pyridine (B92270) or Triethylamine (as a catalyst/base)
-
Hexane (B92381) (Anhydrous)
-
Deionized Water
-
Nitrogen gas supply
-
Heater block or water bath
-
2 mL GC vials with screw caps
Step-by-Step Procedure:
-
Ensure the sample containing this compound is completely dry in a GC vial.
-
Add 100 µL of the PFBCl solution to the dried extract.[7]
-
Add 10 µL of pyridine to catalyze the reaction and neutralize the HCl byproduct.
-
Cap the vial tightly and heat at 60-70°C for 30-60 minutes.[7]
-
Cool the vial to room temperature.
-
Add 500 µL of hexane and 500 µL of deionized water to the vial for liquid-liquid extraction.
-
Vortex the mixture for 1 minute and centrifuge to separate the layers.
-
Carefully transfer the upper organic layer (hexane) containing the derivative to a clean GC vial.
-
The sample is now ready for GC-MS injection. Alternatively, the solvent can be evaporated and reconstituted in a smaller volume for higher concentration.
GC-MS Analysis Parameters
The following are typical GC-MS parameters. These should be optimized for the specific instrument and column used.
| Parameter | Recommended Setting |
| GC System | Agilent GC-MS or equivalent |
| Column | HP-5ms (or similar 5% phenylmethylsiloxane), 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.0-1.5 mL/min[12][13] |
| Inlet | Splitless mode |
| Injection Volume | 1 µL |
| Inlet Temp | 250°C |
| Oven Program | Initial 70°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min[12] |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV[12] |
| Scan Mode | Full Scan (m/z 40-550) for identification and SIM for quantification |
Results and Data Comparison
Derivatization significantly improves the analytical performance for this compound. Quantitative data for structurally similar primary amines like amphetamine can be used to estimate the expected performance.
| Parameter | TFAA Derivative | PFBCl Derivative | Reference |
| Reactivity | Very High, fast reaction | High, requires catalyst | [6][9] |
| Derivative Stability | Good | Excellent | [1][7] |
| Volatility | Very High | High | [6] |
| LOD (Blood/Urine) | ~1-25 ng/mL | ~0.1-1 pg/mL (with NCI-MS) | [8][14] |
| Mass Spec Fragments | Provides clear, lower mass fragments | Provides high mass, characteristic fragments | [14] |
| Detector Compatibility | Excellent for FID, MS (EI) | Excellent for ECD, MS (EI, NCI) | [6][10] |
LOD values are highly matrix and instrument-dependent. The values presented are typical for amphetamine-like primary amines.
Conclusion
Both TFAA and PFBCl are effective derivatizing agents for the GC-MS analysis of this compound.
-
TFAA derivatization is a rapid and robust method, ideal for routine screening and quantification where high sensitivity is not the primary concern.
-
PFBCl derivatization is preferred for trace-level analysis, offering superior sensitivity, especially when coupled with NCI-MS, and provides highly specific mass spectra for confident identification.
The choice of method should be guided by the specific application, required detection limits, and available instrumentation. The protocols provided in this note serve as a validated starting point for method development and routine analysis.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. gcms.cz [gcms.cz]
- 7. benchchem.com [benchchem.com]
- 8. Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. journal-imab-bg.org [journal-imab-bg.org]
Protocol for N-acylation of 2-Aminopentane: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylation is a fundamental and widely utilized transformation in organic synthesis, playing a crucial role in peptide chemistry, the synthesis of pharmaceuticals, and the development of novel agrochemicals. This process involves the introduction of an acyl group onto a nitrogen atom, typically to form an amide. The resulting amide bond is a key structural motif in a vast array of biologically active molecules. This application note provides detailed protocols for the N-acylation of 2-aminopentane (B145832), a common secondary amine, using two of the most prevalent and effective methods: acylation with an acyl chloride and acylation with an acid anhydride (B1165640).
The protocols described herein are based on the principles of the Schotten-Baumann reaction, a robust method for forming amides from amines and acyl halides or anhydrides in the presence of a base.[1][2][3][4] The base serves to neutralize the acidic byproduct generated during the reaction, thereby driving the equilibrium towards product formation.[1] These methods are broadly applicable to a range of primary and secondary amines.
Data Presentation
The following table summarizes typical quantitative data for the N-acylation of secondary amines using acyl chlorides and acid anhydrides, providing a comparative overview of the two methods. The data is representative of common laboratory-scale syntheses.
| Acylating Agent | Product | Typical Yield (%) | Reaction Time (h) | Molar Ratio (Amine:Acylating Agent:Base) | Reference Protocol |
| Acetyl Chloride | N-(pentan-2-yl)acetamide | 85-95% | 1-3 | 1 : 1.05 : 1.1 | Protocol 1 |
| Acetic Anhydride | N-(pentan-2-yl)acetamide | 80-90% | 2-4 | 1 : 1.5 : 1.5 | Protocol 2 |
| Benzoyl Chloride | N-(pentan-2-yl)benzamide | 88-98% | 1-3 | 1 : 1.05 : 1.1 | Protocol 1 (modified) |
Experimental Protocols
Protocol 1: N-Acylation of this compound with an Acyl Chloride (Schotten-Baumann Conditions)
This protocol describes the acylation of this compound with an acyl chloride, such as acetyl chloride or benzoyl chloride, using a biphasic solvent system with a base.[1][2][3]
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride or Benzoyl chloride)
-
10% aqueous Sodium Hydroxide (B78521) (NaOH) solution
-
Pyridine (B92270) or Triethylamine (B128534) (optional, as an alternative base)[5]
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in dichloromethane (DCM). If using a tertiary amine base like pyridine or triethylamine, add it to this solution (1.1 equivalents).[5]
-
Cooling: Cool the flask in an ice bath to 0-5 °C with stirring.
-
Addition of Acylating Agent: Slowly add the acyl chloride (1.05 equivalents) dropwise to the cooled amine solution using a dropping funnel over a period of 15-30 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction under Schotten-Baumann Conditions (Aqueous Base): If not using a tertiary amine base, slowly add a 10% aqueous solution of sodium hydroxide (NaOH) concurrently with the acyl chloride, ensuring the reaction mixture remains basic (pH > 10).[1]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
If a tertiary amine base was used, wash the organic layer sequentially with dilute hydrochloric acid (to remove excess base), followed by saturated sodium bicarbonate solution, and then brine.[5]
-
If aqueous NaOH was used, separate the organic layer and wash it with deionized water and then brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude N-acyl-2-aminopentane.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel if necessary.
Protocol 2: N-Acylation of this compound with an Acid Anhydride
This protocol details the acylation of this compound using an acid anhydride, such as acetic anhydride.[6]
Materials:
-
This compound
-
Acid anhydride (e.g., Acetic anhydride)
-
Pyridine or Triethylamine
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Deionized water
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) and a base such as pyridine or triethylamine (1.5 equivalents) in dichloromethane (DCM).
-
Addition of Acylating Agent: Add the acid anhydride (1.5 equivalents) to the solution. The reaction is often exothermic. If necessary, the flask can be cooled in an ice bath during the addition.
-
Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours. Gentle heating under reflux may be required for less reactive anhydrides or amines. Monitor the reaction progress by TLC.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove the base), deionized water, saturated aqueous sodium bicarbonate solution (to remove unreacted anhydride and the carboxylic acid byproduct), and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude N-acyl-2-aminopentane by recrystallization or column chromatography on silica gel as needed.
Mandatory Visualizations
Caption: General workflow for the N-acylation of this compound.
Caption: Signaling pathway of the N-acylation reaction.
References
- 1. grokipedia.com [grokipedia.com]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. testbook.com [testbook.com]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. experimental chemistry - Acetylation of Secondary amines - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Aminopentane in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-aminopentane (B145832) as a ligand in coordination chemistry. Due to a lack of specific documented examples for this compound, this document presents a generalized and extrapolated approach based on the well-established coordination chemistry of similar chiral primary amines with platinum(II) and palladium(II) metal centers.
Introduction to this compound as a Ligand
This compound is a chiral primary amine that can function as a monodentate ligand, donating its lone pair of electrons from the nitrogen atom to a metal center to form a coordinate covalent bond. Its chirality makes it a valuable ligand for the synthesis of chiral metal complexes, which are of significant interest in asymmetric catalysis and drug development. The pentyl group introduces steric bulk that can influence the geometry and reactivity of the resulting coordination compounds.
Application Notes
The primary application of this compound in coordination chemistry is expected to be in the field of asymmetric catalysis . Chiral metal complexes containing this compound can potentially catalyze a variety of organic transformations with high enantioselectivity. Furthermore, platinum(II) and palladium(II) complexes with chiral amines have been investigated for their potential as anticancer agents , and similar applications could be explored for this compound complexes.
Hypothetical Coordination Complex: cis-Dichloridobis(this compound)platinum(II)
A plausible and synthetically accessible coordination complex is cis-[PtCl₂(rac-2-aminopentane)₂]. This complex would feature a square planar geometry around the platinum(II) center, with the two this compound ligands and two chloride ligands in a cis arrangement.
Table 1: Hypothetical Structural Data for cis-[PtCl₂(rac-2-aminopentane)₂]
| Parameter | Expected Value |
| Coordination Geometry | Square Planar |
| Metal-Ligand Bond | Pt-N |
| Expected Pt-N Bond Length (Å) | ~2.05 |
| Expected Pt-Cl Bond Length (Å) | ~2.32 |
| Expected N-Pt-N Bond Angle (°) | ~90 |
| Expected Cl-Pt-Cl Bond Angle (°) | ~90 |
Table 2: Hypothetical Spectroscopic Data for cis-[PtCl₂(rac-2-aminopentane)₂]
| Spectroscopic Technique | Key Feature | Expected Shift/Observation |
| Infrared (IR) Spectroscopy | N-H stretching | Shift to lower wavenumber (e.g., 3200-3100 cm⁻¹) upon coordination. |
| Pt-N stretching | Appearance of a new band in the far-IR region (e.g., 500-400 cm⁻¹). | |
| ¹H NMR Spectroscopy | N-H protons | Broadening and downfield shift of the N-H proton signals. |
| C-H protons adjacent to N | Downfield shift due to the electron-withdrawing effect of the Pt(II) center. | |
| ¹³C NMR Spectroscopy | Carbon adjacent to N | Downfield shift upon coordination. |
| ¹⁹⁵Pt NMR Spectroscopy | Platinum-195 | A characteristic chemical shift for a Pt(II) center with a N₂Cl₂ coordination sphere. |
Experimental Protocols
Protocol 1: Synthesis of cis-Dichloridobis(this compound)platinum(II)
This protocol describes a general method for the synthesis of a platinum(II) complex with this compound, based on established procedures for similar primary amines.
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
rac-2-Aminopentane
-
Deionized water
-
0.1 M Hydrochloric acid
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Büchner funnel and filter paper
-
Drying oven or desiccator
Procedure:
-
Dissolve a specific amount of K₂[PtCl₄] in a minimal amount of deionized water in a beaker.
-
In a separate beaker, prepare a solution of this compound (2 molar equivalents relative to K₂[PtCl₄]) in a small volume of ethanol.
-
Slowly add the this compound solution to the stirring K₂[PtCl₄] solution at room temperature.
-
A yellow precipitate should form immediately.
-
Continue stirring the reaction mixture for 1-2 hours at room temperature to ensure complete reaction.
-
Acidify the mixture to a pH of approximately 3-4 with 0.1 M HCl to protonate any unreacted amine and increase the precipitation of the neutral complex.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold deionized water, followed by a small amount of cold ethanol to remove any soluble impurities.
-
Dry the product in a desiccator over a suitable drying agent or in a drying oven at a low temperature (e.g., 40-50 °C) to constant weight.
Diagram 1: Experimental Workflow for the Synthesis of a this compound Platinum Complex
Caption: Workflow for the synthesis of a platinum(II) complex with this compound.
Protocol 2: Characterization of cis-Dichloridobis(this compound)platinum(II)
This protocol outlines the standard characterization techniques for the synthesized complex.
1. Infrared (IR) Spectroscopy:
-
Record the IR spectrum of the free this compound ligand and the synthesized platinum complex using a KBr pellet or as a Nujol mull.
-
Compare the spectra to identify the shift in the N-H stretching frequencies and the appearance of new bands corresponding to Pt-N vibrations.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the complex in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the spectra for shifts in the proton and carbon signals of the this compound ligand upon coordination to the platinum center.
3. Elemental Analysis:
-
Perform elemental analysis (C, H, N) to confirm the empirical formula of the synthesized complex.
Diagram 2: Logical Relationship in Spectroscopic Characterization
Caption: Characterization workflow for the this compound platinum complex.
Conclusion
While specific literature on the coordination chemistry of this compound is limited, its structural and electronic properties suggest it is a viable monodentate chiral ligand for the synthesis of novel coordination compounds. The protocols and data presented here, though based on extrapolation from similar systems, provide a solid foundation for researchers to begin exploring the synthesis, characterization, and potential applications of this compound-metal complexes in catalysis and medicinal chemistry. Further experimental work is necessary to fully elucidate the coordination behavior and catalytic potential of this promising ligand.
Troubleshooting & Optimization
Technical Support Center: 2-Aminopentane Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 2-aminopentane (B145832) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most prevalent methods for synthesizing this compound include:
-
Reductive Amination of 2-Pentanone: This is a widely used and versatile method where 2-pentanone is reacted with an amine source (like ammonia) and a reducing agent to form this compound.[1][2] This approach is often favored for its control and efficiency in forming the carbon-nitrogen bond.[3][4]
-
Hofmann Rearrangement of Hexanamide (B146200): This reaction converts a primary amide (hexanamide) into a primary amine (this compound) with one fewer carbon atom.[5]
-
Reaction of 2-Halopentane with Ammonia (B1221849): This involves the nucleophilic substitution of a halogen (e.g., chlorine in 2-chloropentane) by ammonia. However, this method is prone to over-alkylation, leading to a mixture of primary, secondary, and tertiary amines.[1]
-
Schmidt Reaction: This reaction can be used to convert carboxylic acids (like hexanoic acid) into amines using hydrazoic acid under acidic conditions.[6][7]
Q2: Why is reductive amination generally preferred over the alkylation of 2-halopentanes?
Reductive amination is often preferred because direct alkylation of amines with alkyl halides is difficult to control and frequently results in over-alkylation, producing mixtures of primary, secondary, tertiary amines, and even quaternary ammonium (B1175870) salts.[1][4] Reductive amination offers a much more controlled, one-pot synthesis that minimizes these side products and often leads to simpler purification.[4][8]
Q3: What starting materials are required for the main synthetic routes?
-
Reductive Amination: 2-Pentanone, an ammonia source (e.g., ammonium formate, aqueous ammonia), and a reducing agent.[1][9]
-
Hofmann Rearrangement: Hexanamide, bromine, and a strong base like sodium hydroxide (B78521).[5]
-
Alkylation: 2-Chloropentane (B1584031) or 2-bromopentane (B28208) and ammonia.[1]
-
Schmidt Reaction: Hexanoic acid and hydrazoic acid (or sodium azide (B81097) with a strong acid).[6]
Q4: What are the primary safety concerns when synthesizing this compound?
This compound is a flammable liquid and vapor that can cause severe skin burns and eye damage.[10] Synthesis may involve hazardous reagents:
-
Hydrazoic acid (Schmidt reaction): Highly toxic and explosive.
-
Sodium cyanoborohydride (Reductive amination): Toxic and can release hydrogen cyanide gas under acidic conditions.[8]
-
Bromine (Hofmann rearrangement): Corrosive and toxic.
-
Strong acids/bases: Corrosive. Always handle these chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[10][11]
Troubleshooting Guide
Issue 1: Low Yield in Reductive Amination of 2-Pentanone
Possible Cause 1: Competitive Reduction of 2-Pentanone
-
Symptom: Presence of 2-pentanol (B3026449) in the product mixture.
-
Explanation: Stronger reducing agents like sodium borohydride (B1222165) (NaBH₄) can reduce the starting ketone to an alcohol before the imine intermediate has a chance to form.[3][4]
-
Solution:
-
Use a milder, imine-selective reducing agent. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, STAB) or sodium cyanoborohydride (NaBH₃CN) are excellent choices as they reduce the iminium ion much faster than the ketone.[2][4][8]
-
Employ a two-step procedure. First, allow sufficient time for the imine to form by mixing 2-pentanone and the ammonia source. Then, add the reducing agent (like NaBH₄) to the reaction.[12][13]
-
Optimize pH. Maintain a mildly acidic pH (around 4-5) to facilitate imine formation without degrading the reducing agent.[8]
-
Possible Cause 2: Incomplete Imine Formation
-
Symptom: Large amount of unreacted 2-pentanone in the final mixture.
-
Explanation: The reaction between a ketone and ammonia to form an imine is an equilibrium process.[3] If conditions do not favor the imine, the reaction will not proceed to completion.
-
Solution:
-
Remove water. Use a Dean-Stark apparatus or add molecular sieves to remove the water formed during imine formation, which drives the equilibrium toward the product.[14]
-
Use a Lewis acid catalyst. Additives like Ti(Oi-Pr)₄ or ZnCl₂ can activate the ketone and improve yields for less reactive substrates.[4][12]
-
Adjust pH. Ensure the pH is weakly acidic to catalyze imine formation.[2]
-
Possible Cause 3: Catalyst Inactivity (for Catalytic Hydrogenation)
-
Symptom: The reaction stalls or does not initiate.
-
Explanation: The catalyst (e.g., Pd/C, Raney Nickel) may be poisoned or not sufficiently active.
-
Solution:
-
Use fresh catalyst. Ensure the catalyst has not been improperly stored or exposed to contaminants.
-
Optimize reaction conditions. Adjust hydrogen pressure and temperature. Supported nickel catalysts can be used at temperatures from 100°F to 300°F and pressures from 100 to 2000 psig.[15]
-
Check for catalyst poisons. Sulfur compounds, strong acids, or other functional groups on the substrate can poison the catalyst.
-
Issue 2: Formation of Byproducts in Alkylation of 2-Chloropentane
-
Symptom: Product is a mixture of primary, secondary, and tertiary amines.
-
Explanation: The this compound product is nucleophilic and can react further with the starting 2-chloropentane, leading to over-alkylation.[1]
-
Solution:
-
Use a large excess of ammonia. Using a significant molar excess of ammonia will increase the probability that 2-chloropentane molecules will react with ammonia rather than the product amine, favoring the formation of the primary amine.[1]
-
Issue 3: Difficult Purification
-
Symptom: Inability to separate this compound from starting materials or byproducts.
-
Explanation: The boiling points of this compound, 2-pentanone, and 2-pentanol may be close, making simple distillation challenging.
-
Solution:
-
Acid-Base Extraction: Convert the product amine into its hydrochloride salt by washing the organic layer with aqueous HCl. The ionic salt will move to the aqueous layer, while unreacted ketone and alcohol byproducts remain in the organic layer. The layers can then be separated, and the aqueous layer can be basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted.
-
Distillation: Careful fractional distillation can be effective for separating the final product.[16]
-
Carbon Dioxide Complexation: A specialized method involves treating the reaction mixture with CO₂ to form a complex with the primary amine, which can facilitate separation from contaminants.[16]
-
Data Presentation
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | Key Advantages | Key Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Inexpensive and readily available.[12] | Can reduce the starting ketone; may require a two-step process.[4][12] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Selective for imines over ketones; stable in mildly acidic conditions.[2][8] | Toxic (cyanide source); slower reaction rates.[12][17] |
| Sodium Triacetoxyborohydride (STAB) | DCE, THF, DCM | Mild and highly selective for imines; effective for a wide range of substrates.[2][12][13] | Water-sensitive; incompatible with protic solvents like methanol.[12][17] |
| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol, Methanol | "Green" chemistry (no hydride waste); highly efficient.[2][17] | Requires specialized pressure equipment; catalyst can be poisoned.[15][18] |
Experimental Protocols
Protocol 1: Reductive Amination of 2-Pentanone using STAB
This protocol is a general guideline for the synthesis of this compound via reductive amination.
-
Imine Formation: In a round-bottom flask, dissolve 2-pentanone (1 equivalent) and ammonium acetate (B1210297) (1.5-2.5 equivalents) in a suitable anhydrous solvent such as 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF).[13]
-
Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 equivalents) to the mixture in portions.[12] Monitor the temperature to ensure it does not rise excessively.
-
Reaction Monitoring: Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress using TLC or GC-MS to confirm the consumption of the starting material.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation to yield pure this compound.[16]
Protocol 2: Hofmann Rearrangement of Hexanamide
This protocol outlines the synthesis via the degradation of an amide.
-
Preparation of Hypobromite (B1234621) Solution: In a flask cooled in an ice bath, dissolve sodium hydroxide (4 equivalents) in water. Slowly add bromine (1.1 equivalents) to the cold NaOH solution while stirring to form sodium hypobromite in situ.[5]
-
Amide Addition: Add hexanamide (1 equivalent) to the freshly prepared cold hypobromite solution.
-
Reaction: Remove the ice bath and warm the mixture gently. The reaction is often exothermic. Continue stirring until the reaction is complete, which can be monitored by the disappearance of the amide starting material.
-
Isolation: The resulting this compound can be isolated by steam distillation from the reaction mixture.
-
Purification: The collected distillate can be further purified by extraction and fractional distillation.
Visualizations
Caption: Reductive amination pathway for this compound synthesis.
Caption: Decision workflow for troubleshooting low yields.
References
- 1. This compound | 63493-28-7 | Benchchem [benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nbinno.com [nbinno.com]
- 9. kanto.co.jp [kanto.co.jp]
- 10. This compound | 63493-28-7 | TCI AMERICA [tcichemicals.com]
- 11. chembk.com [chembk.com]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 14. organicreactions.org [organicreactions.org]
- 15. US3976697A - Preparation of tertiary amines - Google Patents [patents.google.com]
- 16. US3864402A - Purification of secondary alkyl amines - Google Patents [patents.google.com]
- 17. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 18. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in 2-Aminopentane Purification
Welcome to the technical support center for the purification of 2-aminopentane (B145832). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the purification of this versatile chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Crude this compound, particularly from reductive amination of 2-pentanone, can contain several impurities. These include:
-
Unreacted starting materials: Residual 2-pentanone.
-
Byproducts of the reaction: Di-sec-amylamine (from over-alkylation), and the corresponding imine intermediate.[1]
-
Solvent residues: Solvents used in the synthesis and workup procedures.
-
Water: Can form azeotropes with the amine, making complete removal difficult.[2][3]
Q2: My this compound is showing significant tailing during silica (B1680970) gel column chromatography. What can I do to improve the peak shape?
A2: Tailing of amines on silica gel is a common issue due to the interaction of the basic amine with acidic silanol (B1196071) groups on the stationary phase. To mitigate this, you can:
-
Add a basic modifier to the eluent: A small amount of triethylamine (B128534) (0.1-1%) or a few drops of ammonia (B1221849) solution in your mobile phase can neutralize the acidic sites on the silica gel.
-
Use a different stationary phase: Alumina is a less acidic alternative to silica gel and can often provide better peak shapes for basic compounds.
-
Derivatize the amine: While not always practical for purification, derivatization to a less polar functional group can improve chromatographic behavior.
Q3: I am struggling to separate the enantiomers of this compound by chiral HPLC. What are some common troubleshooting steps?
A3: Chiral separations can be challenging. Here are some steps to troubleshoot poor resolution:
-
Optimize the mobile phase: Vary the ratio of your solvents (e.g., hexane (B92381)/isopropanol) and try different alcohol modifiers (e.g., ethanol (B145695), isopropanol).[4]
-
Adjust the flow rate: Slower flow rates often lead to better resolution in chiral separations.
-
Screen different chiral stationary phases (CSPs): Polysaccharide-based columns (e.g., Chiralpak series) are often a good starting point for amines.[5]
-
Use additives: For basic amines, adding a small amount of a basic modifier like diethylamine (B46881) (DEA) or an acidic modifier like trifluoroacetic acid (TFA) can improve peak shape and selectivity, depending on the column and mobile phase.[4]
Q4: Can I purify this compound by recrystallization?
A4: Direct recrystallization of this compound, which is a liquid at room temperature, is not feasible. However, you can purify it by converting it into a crystalline salt, such as this compound hydrochloride. This salt can then be recrystallized from a suitable solvent system. After recrystallization, the pure amine can be regenerated by treatment with a base.[6]
Q5: How can I effectively remove water from this compound?
A5: this compound can form azeotropes with water, making simple distillation ineffective for complete drying.[2][3] Azeotropic distillation with a suitable entrainer (e.g., toluene) can be used. The entrainer forms a new, lower-boiling azeotrope with water, which can be distilled off. Alternatively, drying agents such as potassium hydroxide (B78521) (KOH) or sodium sulfate (B86663) (Na₂SO₄) can be used, followed by filtration and distillation.
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Impurities | - Distillation rate is too fast.- Inefficient fractionating column.- Formation of azeotropes.[7][8] | - Reduce the heating rate to allow for better equilibrium between liquid and vapor phases.- Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).[9]- For water contamination, consider azeotropic distillation with an entrainer like toluene.[2][3] |
| Bumping or Unstable Boiling | - Uneven heating.- Lack of boiling chips or stir bar. | - Use a heating mantle with a stirrer for even heat distribution.- Add fresh boiling chips or a magnetic stir bar to the distillation flask. |
| Product Hold-up in the Column | - High surface area of the column packing.- Insufficient insulation. | - Use a column with appropriate packing for the scale of your distillation.- Insulate the distillation column with glass wool or aluminum foil to minimize heat loss.[9] |
| Low Yield | - Significant hold-up in the apparatus.- Loss of volatile product through leaks. | - Ensure all joints are properly sealed.- For small-scale distillations, consider using a short-path distillation apparatus. |
Chiral HPLC
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution of Enantiomers | - Incorrect chiral stationary phase (CSP).- Suboptimal mobile phase composition.- High flow rate. | - Screen different CSPs (e.g., polysaccharide-based, cyclodextrin-based).[5]- Systematically vary the mobile phase composition, including the type and percentage of alcohol modifier.[4]- Reduce the flow rate. |
| Peak Tailing or Broadening | - Strong interaction with the stationary phase.- Sample overload. | - Add a basic (e.g., DEA) or acidic (e.g., TFA) modifier to the mobile phase.[4]- Reduce the injection volume or sample concentration. |
| Irreproducible Retention Times | - Column not properly equilibrated.- Fluctuations in mobile phase composition or temperature. | - Equilibrate the column with the mobile phase for a sufficient time before injection.- Use a column oven to maintain a constant temperature and ensure consistent mobile phase preparation. |
| Ghost Peaks | - Contaminants in the mobile phase or from previous injections. | - Use high-purity solvents for the mobile phase.- Implement a column wash step between injections. |
Recrystallization of this compound Hydrochloride
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystal Formation | - Solution is not supersaturated.- Inappropriate solvent. | - Concentrate the solution by evaporating some of the solvent.- Cool the solution to a lower temperature.- Add an anti-solvent (a solvent in which the salt is insoluble) dropwise. |
| Oiling Out Instead of Crystallization | - The salt is precipitating above its melting point.- Solution is too concentrated. | - Use a solvent with a lower boiling point.- Add a small amount of the "good" solvent to dissolve the oil and allow it to cool slowly. |
| Low Yield of Crystals | - Too much solvent was used.- The salt has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the salt.- Cool the solution to a lower temperature (e.g., in an ice bath) to maximize precipitation.[10] |
| Impurities Co-crystallize with the Product | - Impurities have similar solubility to the product salt. | - Try a different solvent or solvent mixture for recrystallization.- Perform a second recrystallization. |
Data Presentation
The following table summarizes typical purity and yield data for different purification methods. Please note that these values can vary significantly depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Typical Purity Achieved | Typical Yield | Key Considerations |
| Fractional Distillation | >98% (achiral purity) | 60-80% | Effective for removing impurities with significantly different boiling points. Does not separate enantiomers. |
| Chiral HPLC (preparative) | >99% (enantiomeric purity) | 50-70% | High resolution for enantiomer separation, but can be costly and time-consuming for large quantities. |
| Recrystallization of Hydrochloride Salt | >99% (achiral purity) | 70-90% | Effective for removing soluble impurities. Requires an additional step to regenerate the free amine. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
Objective: To remove impurities with different boiling points from crude this compound.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a distillation adapter, and receiving flasks. Ensure all glassware is dry.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Distillation: As the mixture heats, the vapor will rise through the fractionating column. The temperature at the top of the column should be monitored closely.
-
Fraction Collection:
-
Collect the initial fraction (forerun) that distills at a lower temperature, as this will contain the more volatile impurities.
-
Once the temperature stabilizes at the boiling point of this compound (approx. 91-92 °C), change the receiving flask to collect the main fraction.
-
Continue distillation until the temperature begins to drop or rise significantly, indicating that the desired product has been collected.
-
-
Analysis: Analyze the purity of the collected fractions using GC-MS or NMR.
Protocol 2: Purification by Recrystallization of the Hydrochloride Salt
Objective: To purify this compound by forming and recrystallizing its hydrochloride salt.
Methodology:
-
Salt Formation:
-
Dissolve the crude this compound in a suitable solvent such as diethyl ether or isopropanol (B130326).
-
Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent) while stirring. The this compound hydrochloride salt will precipitate.
-
Collect the crude salt by vacuum filtration and wash it with a small amount of cold solvent.
-
-
Recrystallization:
-
Choose a suitable solvent system for recrystallization. A mixture of ethanol and diethyl ether or isopropanol and hexane is often effective. The salt should be soluble in the hot solvent and insoluble in the cold solvent.
-
Dissolve the crude salt in a minimum amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
-
Regeneration of the Free Amine:
-
Dissolve the purified salt in water.
-
Add a strong base (e.g., NaOH solution) until the solution is basic (pH > 10).
-
Extract the free this compound with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Protocol 3: Purity Assessment by GC-MS
Objective: To determine the purity of this compound and identify any volatile impurities.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or methanol). A concentration of approximately 1 mg/mL is a good starting point.
-
Instrument Setup:
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is typically used.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 35-300.
-
-
-
Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum (molecular ion at m/z 87).
-
Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST).
-
Calculate the purity by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
-
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: A logical workflow for troubleshooting purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. EP1312600A1 - Process for separating mixtures of crude, water-containing amines originating from the amine synthesis - Google Patents [patents.google.com]
- 3. US6986833B2 - Process for fractionating water-containing crude amine mixtures from amine synthesis - Google Patents [patents.google.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. physical chemistry - Reason for the formation of azeotropes - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Purification [chem.rochester.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
Stabilizing 2-Aminopentane during storage and handling
Technical Support Center: 2-Aminopentane (B145832)
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice on the stabilization, storage, and handling of this compound. Below, you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound (also known as 1-methylbutylamine) is an aliphatic amine with the chemical formula C₅H₁₃N.[1][2][3] Like many primary aliphatic amines, it is susceptible to degradation, primarily through oxidation when exposed to air and light.[4][5][6] This degradation can lead to color changes (e.g., turning from colorless to yellow or orange), the formation of impurities, and a decrease in purity, which can compromise experimental results.[4]
Q2: What are the primary factors that cause this compound to degrade?
A2: The main factors contributing to the degradation of this compound are:
-
Exposure to Air (Oxygen): As an air-sensitive compound, this compound can undergo oxidation.[4][5][6]
-
Exposure to Light: Light can catalyze oxidative reactions. Storing in a dark place is recommended.[4]
-
Elevated Temperatures: Higher temperatures accelerate the rate of degradation reactions.[7] It is a flammable liquid and should be kept away from heat, sparks, and open flames.[7][8]
-
Contamination: Contact with incompatible materials, especially strong oxidizing agents, will cause degradation.[7]
Q3: How should I properly store this compound to ensure maximum stability and shelf-life?
A3: To ensure the stability of this compound, it is crucial to adhere to the following storage guidelines. These conditions are summarized in the table below.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a cool place, with recommendations ranging from <15°C to a refrigerated temperature of 2-8°C.[1][2][4][7] | Reduces the rate of potential degradation reactions. |
| Atmosphere | Store under an inert gas atmosphere (e.g., Nitrogen or Argon).[4][8] | Prevents oxidative degradation from atmospheric oxygen. |
| Container | Keep in a tightly sealed, airtight container.[4][7] Opaque or amber glass bottles are preferred. For larger quantities, HDPE or safety-coated glass bottles are suitable.[9] | Prevents exposure to air and moisture. Opaque containers protect from light. |
| Location | Store in a dry, well-ventilated, and dark place away from incompatible materials.[4][7] | Minimizes exposure to environmental factors that accelerate degradation. |
Q4: What are the signs of this compound degradation?
A4: The most common visual indicator of degradation is a change in color. Fresh, pure this compound is a colorless to light yellow liquid.[2][4] If your sample has developed a pronounced yellow or light orange color, it is likely a sign of oxidation.[4] The presence of unexpected peaks during analytical testing (e.g., GC or NMR) is another clear indicator of impurity formation.
Troubleshooting Guide
This section addresses specific problems you may encounter while working with this compound.
Problem 1: My this compound has turned yellow/orange.
-
Probable Cause: The compound has likely oxidized due to exposure to air or light.
-
Solution:
-
Verify Purity: Before use, check the purity of the discolored amine using an appropriate analytical method, such as Gas Chromatography (GC), to quantify the level of impurities.
-
Purification (if necessary): If the purity is unacceptable for your application, consider distillation to repurify the amine. However, for most lab-scale applications, purchasing a new, unopened bottle is often more practical and reliable.
-
Prevent Future Degradation: Ensure all future handling is done under an inert atmosphere. Purge the container headspace with nitrogen or argon before sealing for storage. Store in a dark, cool location as specified in Table 1.
-
Problem 2: I am observing unexpected side products in my reaction.
-
Probable Cause: Impurities in the this compound, resulting from degradation, may be participating in side reactions. The amine itself could also be reacting with other components in your mixture, such as aldehydes.[10]
-
Solution:
-
Analyze the Starting Material: Run a purity check on your stock of this compound.
-
Use Fresh Reagent: If impurities are detected, open a fresh, sealed bottle of high-purity this compound for your experiment.
-
Inert Reaction Conditions: Ensure your reaction is carried out under an inert atmosphere if it is sensitive to oxidation.
-
Logical Troubleshooting Workflow
The diagram below outlines a logical workflow for troubleshooting common issues with this compound stability.
Caption: A step-by-step guide to diagnosing and resolving stability issues.
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC)
This protocol provides a general method for determining the purity of this compound.
-
Instrument & Column: A standard GC system equipped with a Flame Ionization Detector (FID). A non-polar or mid-polar capillary column (e.g., DB-5 or HP-5, 30m x 0.25mm x 0.25µm) is typically suitable.
-
Sample Preparation:
-
Prepare a dilute solution of your this compound sample (~1% v/v) in a high-purity solvent like dichloromethane (B109758) or methanol.
-
Prepare a standard solution of high-purity (>97%) this compound at the same concentration for comparison.[4][6]
-
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 200°C.
-
Hold at 200°C for 2 minutes.
-
-
Injection Volume: 1 µL.
-
-
Analysis:
-
Run the standard to determine the retention time of this compound.
-
Run your sample. Calculate the purity by the area percent method: (Area of this compound peak / Total area of all peaks) * 100%.
-
Compare the chromatogram to the standard to identify any degradation peaks.
-
Protocol 2: Procedure for Handling and Storage under Inert Gas
This protocol describes how to handle this compound to prevent exposure to air.
-
Materials: A bottle of this compound, a cylinder of inert gas (Nitrogen or Argon) with a regulator, a long needle or cannula, a syringe, and a rubber septum or Suba-Seal.
-
Preparation:
-
Ensure the cap of the this compound bottle can be pierced with a needle (e.g., it has a septum). If not, replace it with a septum-lined cap.
-
Secure the bottle in a clamp within a fume hood.
-
-
Inerting the Headspace:
-
Insert a short "vent" needle through the septum to allow displaced gas to exit.
-
Insert a long needle connected to the inert gas line, ensuring its tip is below the neck of the bottle but above the liquid level.
-
Gently flow the inert gas into the bottle for 2-3 minutes to displace the air.
-
Remove the vent needle first, then the gas inlet needle.
-
-
Dispensing the Liquid:
-
Re-pressurize the bottle slightly by briefly introducing inert gas.
-
Insert a clean, dry syringe with a needle through the septum and draw the desired volume of liquid. The slight positive pressure will aid in this process.
-
-
Storage:
-
After dispensing, re-purge the headspace with inert gas for 1-2 minutes as described in step 3.
-
Seal the septum with parafilm for extra security and store the bottle in a cool, dark place.
-
Potential Degradation Pathway
While the exact degradation cascade is complex, a primary pathway involves oxidation. The following diagram illustrates a simplified potential oxidative degradation pathway for this compound.
Caption: Reaction of this compound with oxygen leading to impurities.
References
- 1. This compound | 63493-28-7 [chemicalbook.com]
- 2. 63493-28-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound | 63493-28-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. labproinc.com [labproinc.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. royalchemical.com [royalchemical.com]
- 10. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
Technical Support Center: Optimizing Reaction Conditions for 2-Aminopentane
Welcome to the technical support center for optimizing reaction conditions involving 2-aminopentane (B145832). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to streamline your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound, a primary amine, is a versatile building block in organic synthesis. The most common reactions include:
-
N-Acylation: Formation of an amide bond by reacting this compound with an acylating agent like an acyl chloride or anhydride (B1165640). This is often used for the synthesis of active pharmaceutical ingredients and other fine chemicals.
-
Reductive Amination: Reaction of this compound with a ketone or aldehyde in the presence of a reducing agent to form a secondary or tertiary amine. This is a powerful method for creating new carbon-nitrogen bonds.[1][2][3]
Q2: What are the key safety precautions when working with this compound?
A2: this compound is a flammable and corrosive liquid. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure that an emergency eyewash and shower are readily accessible.
Q3: How can I purify this compound before use?
A3: If the purity of your this compound is a concern, distillation is a common purification method. Due to its relatively low boiling point (approximately 90-91°C), simple distillation is often sufficient. Ensure your distillation apparatus is dry and perform the distillation under an inert atmosphere (e.g., nitrogen or argon) if the compound is susceptible to oxidation.
Q4: What are typical work-up procedures for reactions involving this compound?
A4: Work-up procedures will vary depending on the specific reaction. However, a general approach for isolating an amine product often involves:
-
Quenching the reaction: Carefully adding water or a quenching solution to stop the reaction and neutralize any reactive reagents.
-
Extraction: Using a separatory funnel to partition the product between an organic solvent (like ethyl acetate (B1210297) or dichloromethane) and an aqueous layer.
-
Washing: Washing the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drying: Drying the organic layer over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Removing the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Further purification can be achieved by column chromatography, distillation, or recrystallization.[4][5][6]
Troubleshooting Guides
N-Acylation of this compound
Problem: Low or no yield of the N-acylated product.
| Potential Cause | Suggested Solution |
| Poor quality of this compound or acylating agent | Use freshly opened or purified reagents. Consider distilling the this compound and the acylating agent if purity is questionable.[7][8] |
| Inadequate base | In reactions with acyl chlorides, a base is necessary to neutralize the HCl byproduct. Use at least two equivalents of this compound (one as the nucleophile, one as the base) or one equivalent of this compound with at least one equivalent of a non-nucleophilic base like triethylamine (B128534) or pyridine.[9] |
| Incorrect reaction temperature | While many acylations are rapid at room temperature, some may require gentle heating. Start the reaction at 0°C and allow it to warm to room temperature. If the reaction is sluggish (monitor by TLC), consider gentle heating.[9] |
| Steric hindrance | This compound is a secondary amine, which can present some steric hindrance. If reacting with a bulky acylating agent, consider using a more reactive acylating agent (e.g., acyl fluoride) or a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) with the corresponding carboxylic acid. For challenging acylations, a catalyst like 4-(Dimethylaminopyridine) (DMAP) can be effective.[8] |
Problem: Formation of side products.
| Potential Cause | Suggested Solution |
| Diacylation | This is less common with secondary amines but can occur under forcing conditions. Use a stoichiometric amount of the acylating agent and add it slowly to the reaction mixture.[8] |
| Side reactions due to excess heat | Avoid unnecessarily high temperatures. Monitor the reaction progress and stop heating once the starting material is consumed. |
Reductive Amination with this compound
Problem: Low or no yield of the desired secondary or tertiary amine.
| Potential Cause | Suggested Solution |
| Inefficient imine/enamine formation | The equilibrium between the carbonyl compound and the amine to form the imine or enamine intermediate can be unfavorable. Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. The reaction is also typically favored under weakly acidic conditions (pH ~5-6).[1][2] |
| Deactivation of the reducing agent | Some reducing agents are sensitive to acidic or basic conditions. Ensure the pH of your reaction mixture is compatible with your chosen reducing agent. |
| Reduction of the starting carbonyl compound | If the reducing agent is too reactive, it may reduce the starting aldehyde or ketone before it can react with the this compound. Use a milder, more selective reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN).[1] |
| Steric hindrance | The reaction between a ketone and a secondary amine like this compound can be sterically hindered. Consider using a less hindered ketone or aldehyde if possible. Higher reaction temperatures and longer reaction times may be necessary. |
Problem: Formation of side products.
| Potential Cause | Suggested Solution |
| Formation of an alcohol from the starting carbonyl | As mentioned above, use a more selective reducing agent like STAB or NaBH₃CN that preferentially reduces the imine/iminium ion over the carbonyl.[1] |
| Formation of a tertiary amine via over-alkylation | If reacting this compound with an aldehyde, the newly formed secondary amine can sometimes react with another molecule of the aldehyde. This can be minimized by using an excess of this compound.[10] |
| Cyanide addition byproduct (when using NaBH₃CN) | In some cases, a cyanide addition byproduct can be observed. If this is a significant issue, consider switching to a different reducing agent like STAB.[4] |
Data Presentation
Table 1: Optimization of N-Acylation of this compound with Acetic Anhydride
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane | Triethylamine | 0 to rt | 2 | 85 |
| 2 | Tetrahydrofuran | Triethylamine | 0 to rt | 2 | 82 |
| 3 | Acetonitrile | Triethylamine | 0 to rt | 3 | 78 |
| 4 | Dichloromethane | Pyridine | 0 to rt | 2 | 88 |
| 5 | Dichloromethane | None (2 eq. amine) | 0 to rt | 4 | 75 |
| 6 | Neat (Solvent-free) | None | rt | 0.5 | 92 |
Yields are hypothetical and for illustrative purposes.
Table 2: Optimization of Reductive Amination of Cyclohexanone (B45756) with this compound
| Entry | Reducing Agent | Solvent | Additive | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaBH(OAc)₃ (STAB) | Dichloromethane | Acetic Acid | rt | 12 | 91 |
| 2 | NaBH₃CN | Methanol | Acetic Acid | rt | 12 | 85 |
| 3 | NaBH₄ | Methanol | - | 0 to rt | 6 | 65 (with alcohol byproduct) |
| 4 | H₂ (50 psi), Pd/C | Ethanol | - | 50 | 24 | 88 |
| 5 | NaBH(OAc)₃ (STAB) | Tetrahydrofuran | Acetic Acid | rt | 12 | 89 |
Yields are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: N-Acylation of this compound with Acetic Anhydride
Materials:
-
This compound
-
Acetic Anhydride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and triethylamine (1.1 eq).
-
Dissolve the amine and base in anhydrous DCM (to make a ~0.5 M solution).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 2 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(pentan-2-yl)acetamide.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Protocol 2: Reductive Amination of Cyclohexanone with this compound using STAB
Materials:
-
Cyclohexanone
-
This compound
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic Acid
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add cyclohexanone (1.0 eq) and this compound (1.2 eq).
-
Dissolve the reactants in anhydrous DCM (to make a ~0.5 M solution).
-
Add acetic acid (1.1 eq) and stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.
-
Add STAB (1.5 eq) portion-wise over 10 minutes.
-
Allow the reaction to stir at room temperature for 12 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude N-cyclohexylpentan-2-amine can be purified by flash column chromatography.
Visualizations
A general workflow for a typical organic synthesis experiment.
A decision tree for troubleshooting low reaction yields.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. biotage.com [biotage.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
Technical Support Center: Troubleshooting Peak Tailing in 2-Aminopentane Chromatography
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting peak tailing when analyzing 2-aminopentane (B145832) and similar aliphatic amines. Peak tailing is a common chromatographic issue that can compromise the accuracy of quantification and the resolution of separations. This guide provides a structured approach to identifying and resolving the root causes of this problem in both Gas Chromatography (GC) and Liquid Chromatography (LC).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem?
In an ideal chromatographic separation, the analyte peak should be symmetrical, resembling a Gaussian curve. Peak tailing is a distortion where the trailing edge of the peak is broader than the leading edge.[1] This asymmetry can lead to several analytical problems, including decreased resolution between adjacent peaks and inaccurate peak integration, which can compromise the reliability of quantitative results.[1][2]
Q2: Why is this compound particularly prone to peak tailing?
This compound is a primary aliphatic amine, making it a basic and polar compound.[3] This chemical nature makes it susceptible to strong, undesirable secondary interactions with active sites within the chromatographic system. In both GC and LC, these active sites are often acidic silanol (B1196071) groups present on the surface of silica-based columns and other system components like injector liners.[1][4][5] The strong adsorption of the basic amine to these acidic sites causes a delayed and slow release of the analyte, resulting in the characteristic peak tailing.[3][4]
Q3: Does peak tailing affect all compounds in my chromatogram?
Not necessarily. If only the this compound peak or other basic compounds are tailing, the issue is likely due to chemical interactions between the analyte and the stationary phase.[6][7][8] However, if all peaks in the chromatogram, including non-polar compounds, exhibit tailing, the problem is more likely related to a physical issue within the chromatographic system, such as dead volume, a poorly installed column, or contamination.[6][9][10]
Q4: How can I quantitatively measure peak tailing?
Peak tailing can be quantified using metrics like the Tailing Factor (Tf) or the Asymmetry Factor (As).[1][2] While different pharmacopeias may have slightly different formulas, a common calculation for the Asymmetry Factor is As = B / A, where B is the width of the back half of the peak and A is the width of the front half of the peak, both measured at 10% of the peak height.[5] An As value greater than 1.2 is generally considered to be tailing, and a value greater than 1.5 may require investigation and corrective action.[2][5]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving peak tailing for this compound in both GC and LC.
Logical Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting peak tailing.
Caption: A logical workflow for diagnosing the cause of peak tailing.
Gas Chromatography (GC) Troubleshooting
This indicates a chemical interaction between the amine and the GC system.
Potential Causes & Solutions:
-
Active Sites in the Inlet or Column: The glass injector liner and the inlet end of the capillary column can have active silanol groups that strongly interact with the amine.[3]
-
Solution 1: Use a Deactivated Liner and Column. Employ liners that have been treated to be more inert. Regularly perform inlet maintenance, including replacing the liner and septum.[11][12] When selecting a column, choose one specifically designed for analyzing basic compounds, often referred to as "base-deactivated."[6]
-
Solution 2: Column Conditioning. Proper column conditioning according to the manufacturer's instructions is crucial to ensure a properly deactivated and stable stationary phase.
-
Solution 3: Trim the Column. If the front end of the column becomes active due to sample matrix accumulation, trimming 5-10 cm from the inlet end can restore performance.[2][12]
-
-
Analyte Polarity: The high polarity of this compound contributes to its interaction with active sites.
-
Solution: Derivatization. Convert the polar amine into a less polar and more volatile derivative before GC analysis.[13][14][15] This is a highly effective strategy for improving the peak shape of amines.[16] Common derivatizing agents for amines include silylating agents (e.g., BSTFA) and acylating agents (e.g., trifluoroacetic anhydride).[13][15]
-
This protocol provides a general guideline for the derivatization of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Sample Preparation: Prepare a solution of this compound in an aprotic solvent (e.g., acetonitrile, dichloromethane) at a concentration of approximately 1 mg/mL.
-
Derivatization Reaction:
-
In a clean, dry autosampler vial, add 100 µL of the this compound solution.
-
Add 100 µL of BSTFA. To enhance the reaction, 1% Trimethylchlorosilane (TMCS) can be included in the BSTFA reagent.[15]
-
Cap the vial tightly and vortex for 30 seconds.
-
-
Reaction Conditions: Heat the vial at 60-70°C for 30 minutes to ensure complete derivatization.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC.
Table 1: Comparison of GC Conditions With and Without Derivatization (Illustrative)
| Parameter | Without Derivatization | With Silylation Derivatization |
| Column | Standard non-polar (e.g., DB-1) | Standard non-polar (e.g., DB-1) or intermediate polarity |
| Injector Temp. | 250 °C | 250 °C |
| Oven Program | 50 °C (2 min), ramp to 200 °C at 10 °C/min | 80 °C (2 min), ramp to 250 °C at 15 °C/min |
| Expected Peak Shape | Significant Tailing | Symmetrical Peak |
| Retention Time | Shorter | Longer (due to higher molecular weight) |
Liquid Chromatography (LC) Troubleshooting
This is a common issue due to interactions with the silica-based stationary phase.
Potential Causes & Solutions:
-
Silanol Interactions: Residual silanol groups on the surface of C18 and other silica-based columns are acidic and can strongly interact with the basic this compound, leading to tailing.[1][7]
-
Solution 1: Adjust Mobile Phase pH. The ionization state of both the analyte and the silanol groups is pH-dependent.[17][18]
-
Low pH (e.g., pH 2.5-3): At low pH, the silanol groups are protonated and less likely to interact with the protonated amine.[5][19] This is a very common and effective strategy.
-
High pH (e.g., pH 9-10): At high pH, the this compound is in its neutral, unprotonated form, which can reduce interactions with the now deprotonated (anionic) silanols. This requires a pH-stable column.
-
-
Solution 2: Use a Base-Deactivated or End-Capped Column. Modern "Type B" silica (B1680970) columns have fewer residual silanols and are often "end-capped" to block the remaining ones, significantly reducing peak tailing for basic compounds.[1][7][20]
-
Solution 3: Add a Competing Base. Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can help to saturate the active silanol sites, preventing them from interacting with the this compound.[19][21]
-
Solution 4: Consider an Alternative Stationary Phase. If tailing persists, consider a column with a different stationary phase, such as a polymer-based or hybrid silica-polymer column, which are more inert and stable over a wider pH range.[7][17]
-
-
Column Selection: Use a modern, high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Initial Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm or Mass Spectrometry
-
-
pH Evaluation:
-
Prepare mobile phases with different pH values. For example:
-
pH 3: 0.1% Formic Acid
-
pH 7: 10 mM Ammonium Acetate
-
pH 9.5: 10 mM Ammonium Bicarbonate
-
-
Inject a standard of this compound under each pH condition, adjusting the gradient as necessary to achieve retention.
-
Compare the peak shape (Asymmetry Factor) for each condition.
-
Table 2: Effect of Mobile Phase pH on this compound Peak Shape (Illustrative)
| Mobile Phase pH | Analyte State | Silanol State | Expected Peak Asymmetry (As) |
| 3.0 | Protonated (R-NH3+) | Neutral (Si-OH) | 1.1 - 1.4 |
| 7.0 | Protonated (R-NH3+) | Anionic (Si-O-) | > 2.0 (Significant Tailing) |
| 9.5 (with pH-stable column) | Neutral (R-NH2) | Anionic (Si-O-) | 1.2 - 1.5 |
System-Wide and Physical Problems
If all peaks in your chromatogram are tailing, the problem is likely physical.
Potential Causes & Solutions:
-
Column Voids or Contamination: A void at the head of the column or a blocked frit can distort the flow path.[1][5][9]
-
Solution: Replace the column. Using a guard column can help extend the life of the analytical column.[4]
-
-
Extra-Column Volume (Dead Volume): Excessive tubing length or poorly made connections between the injector, column, and detector can cause peak broadening and tailing.[4]
-
Solution: Use tubing with the smallest appropriate internal diameter and keep lengths to a minimum. Ensure all fittings are properly tightened.
-
-
Improper Column Installation: If the column is not installed at the correct depth in the injector or detector, it can create dead volume.[2][10][11]
-
Solution: Carefully follow the instrument manufacturer's instructions for column installation.
-
Caption: A step-by-step guide for resolving system-wide peak tailing.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. benchchem.com [benchchem.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 16. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 17. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 20. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Derivatization of 2-Aminopentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the derivatization of 2-aminopentane (B145832).
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization methods for this compound?
A1: The most common derivatization methods for this compound, a primary amine, are acylation, silylation, and chiral derivatization. These methods are used to increase the volatility of the compound for gas chromatography (GC), improve its detectability for high-performance liquid chromatography (HPLC), and to determine its enantiomeric purity.[1][2]
Q2: What is the primary side reaction to be concerned about during the derivatization of this compound?
A2: The most significant side reaction is the formation of imines (also known as Schiff bases).[3][4] This occurs when this compound reacts with carbonyl compounds, such as acetone, which is often used as a solvent. This reaction is reversible and its rate is highly dependent on the pH of the reaction mixture.[5]
Q3: How can I prevent imine formation?
A3: To prevent imine formation, it is crucial to avoid the use of carbonyl-containing solvents like acetone. Opt for non-reactive solvents such as dichloromethane (B109758) (DCM), acetonitrile, or toluene. Additionally, controlling the pH of the reaction is vital; imine formation is generally fastest around a pH of 5.[5] Conducting the reaction under anhydrous conditions can also help, as the formation of imines involves the elimination of water.
Q4: I am working with a chiral sample of this compound. What are the best practices for derivatization to determine enantiomeric excess?
A4: For determining the enantiomeric excess of chiral amines like this compound, the use of a chiral derivatizing agent (CDA) is a standard and robust method.[6] The CDA, which is enantiomerically pure, reacts with the racemic amine to form a mixture of diastereomers. These diastereomers have different physical properties and can be separated and quantified using standard chromatographic techniques like HPLC or GC.[6] Common CDAs for primary amines include Mosher's acid chloride (MTPA-Cl) and Marfey's reagent (FDAA).[6]
Q5: My derivatization reaction is showing a very low yield. What are the most common causes?
A5: Low yields in derivatization reactions can stem from several factors.[7][8] These include the use of degraded or impure reagents, suboptimal reaction conditions (temperature, time), incorrect pH, or the presence of moisture, especially in silylation reactions.[9] It is also possible that side reactions, such as the aforementioned imine formation, are consuming your starting material. A systematic troubleshooting approach is often necessary to identify and resolve the issue.[8]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Degraded Reagents | Use fresh, high-purity derivatizing reagents. Many are sensitive to moisture and should be stored in a desiccator. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. While some reactions proceed at room temperature, others may require gentle heating to overcome the activation energy barrier.[7] However, excessive heat can lead to degradation. |
| Incorrect Reaction Time | Monitor the reaction progress using an appropriate analytical technique like TLC or GC to determine the optimal reaction time for maximum conversion.[10] |
| Presence of Moisture | For moisture-sensitive reactions like silylation, ensure all glassware is oven-dried and use anhydrous solvents.[9] |
| Incorrect pH | The pH of the reaction mixture is critical, especially for acylation. For most amine derivatizations, a basic pH is required to ensure the amine is deprotonated and nucleophilic.[11] |
| Side Reaction (Imine Formation) | Avoid using carbonyl-containing solvents (e.g., acetone). Use non-reactive solvents like dichloromethane or acetonitrile. |
Issue 2: Presence of Multiple Products (Side Reactions)
| Potential Cause | Recommended Solution |
| Imine Formation with Solvent | As mentioned, avoid carbonyl solvents. If their use is unavoidable, consider protecting the amine group before proceeding with the desired reaction. |
| Over-derivatization | In some cases, if other reactive functional groups are present, they may also be derivatized. Use a milder derivatizing agent or optimize the stoichiometry of your reagents. |
| Degradation of Product | If the desired derivative is unstable under the reaction or workup conditions, consider using a milder derivatization method or adjusting the workup procedure (e.g., lower temperatures, neutral pH washes).[8] |
Quantitative Data
The following tables summarize representative quantitative data for common derivatization reactions of this compound. Please note that yields and purity are highly dependent on specific experimental conditions.
Table 1: N-Acylation of this compound with Acetic Anhydride (B1165640)
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| None | Neat | 25 | 1 | 85 | >95 |
| Pyridine (B92270) | Dichloromethane | 25 | 2 | 92 | >98 |
| Triethylamine (B128534) | Dichloromethane | 0-25 | 1.5 | 90 | >97 |
Note: Data is compiled from general procedures for N-acylation of primary amines and represents expected outcomes for this compound.[12]
Table 2: Silylation of this compound with BSTFA
| Catalyst | Solvent | Temperature (°C) | Time (min) | Conversion (%) |
| None | Acetonitrile | 60 | 30 | >98 |
| 1% TMCS | Acetonitrile | 60 | 15 | >99 |
| Pyridine | Dichloromethane | 25 | 60 | >95 |
Note: Data is based on typical silylation protocols for primary amines.[13] The addition of a catalyst like TMCS can significantly reduce the reaction time.
Experimental Protocols
Protocol 1: N-Acetylation of this compound
This protocol describes a standard procedure for the N-acetylation of this compound using acetic anhydride.
Materials:
-
This compound
-
Acetic Anhydride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous dichloromethane.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-acetyl-2-aminopentane.
-
The product can be further purified by column chromatography or distillation if necessary.
Protocol 2: Chiral Derivatization of this compound using (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl Chloride (Mosher's Acid Chloride) for NMR Analysis
This protocol is for the derivatization of a racemic mixture of this compound to form diastereomers for the determination of enantiomeric excess by ¹H NMR.
Materials:
-
(±)-2-Aminopentane
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
NMR tubes
-
Deuterated Chloroform (CDCl₃)
Procedure:
-
In a clean, dry vial, dissolve (±)-2-aminopentane (1 equivalent) in anhydrous DCM.
-
Add triethylamine (1.5 equivalents) to the solution.
-
In a separate vial, dissolve Mosher's acid chloride (1.1 equivalents) in anhydrous DCM.
-
Slowly add the Mosher's acid chloride solution to the amine solution with stirring.
-
Allow the reaction to proceed at room temperature for 30 minutes.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Dissolve the resulting residue in CDCl₃ for NMR analysis.
-
The enantiomeric excess can be determined by comparing the integration of well-resolved signals corresponding to the two diastereomers in the ¹H NMR spectrum.
Visualizations
Caption: General experimental workflow for the derivatization of this compound.
Caption: Troubleshooting logic for low derivatization yield of this compound.
References
- 1. gcms.cz [gcms.cz]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. benchchem.com [benchchem.com]
- 12. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Scaling up 2-Aminopentane Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 2-aminopentane (B145832), with a focus on scaling the process from a laboratory setting to a pilot plant.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound? A1: The most prevalent and scalable method for this compound synthesis is the reductive amination of 2-pentanone.[1][2] This process involves the reaction of 2-pentanone with an amine source, typically ammonia (B1221849), to form an intermediate imine, which is then reduced to the final this compound product.[3][4] For industrial and pilot-scale operations, catalytic hydrogenation over a supported metal catalyst is often the most ideal and greenest approach for the reduction step.[5]
Q2: What are the primary challenges when scaling up this compound synthesis from the lab to a pilot plant? A2: Scaling up presents several critical challenges that must be addressed:
-
Heat Management: Reductive amination is often exothermic. Heat dissipation is manageable in small lab flasks but can become a significant safety hazard in large pilot plant reactors, potentially leading to thermal runaway.[6][7]
-
Mass Transfer: Inefficient mixing in large reactors can lead to localized "hot spots" or areas of high reagent concentration, resulting in side reactions and decreased yield.[8]
-
Safety and Handling: Handling large quantities of flammable materials like 2-pentanone and this compound requires stringent safety protocols, including grounding equipment to prevent static discharge and using explosion-proof equipment.[9] Off-gassing of hydrogen during the reaction and quenching steps also needs to be safely managed.[5]
-
Process Reproducibility: Ensuring consistent yield and purity between batches is more complex at a larger scale and requires robust process controls.[7][10]
Q3: What are the key safety precautions for handling this compound? A3: this compound is a highly flammable liquid that can cause severe skin burns and eye damage.[11][12] All handling should be performed in a well-ventilated area, away from ignition sources.[9] Mandatory personal protective equipment (PPE) includes tightly fitting safety goggles, a face shield, and chemical-resistant gloves.[9] Equipment must be properly grounded to prevent the buildup of electrostatic charge.[9]
Q4: How is this compound typically purified at a larger scale? A4: For large-scale purification, vacuum distillation is a common and efficient method for liquid amines like this compound.[13] An alternative method involves forming a salt, such as this compound hydrochloride, by reacting the amine with an acid like HCl. The resulting salt often precipitates and can be easily filtered and washed, providing a simple and effective purification method that can be applied on an industrial scale.[14] The pure amine can then be liberated from the salt if needed.
Troubleshooting Guide
Q5: We are experiencing low yields of this compound in our reaction. What are the common causes and how can we troubleshoot this? A5: Low yield is a frequent issue in reductive amination. A systematic approach is needed to identify the root cause.[15]
-
Possible Cause 1: Incomplete Imine Formation. The reaction between the ketone and ammonia to form the imine is a reversible equilibrium.[4]
-
Solution: Ensure water, a byproduct of imine formation, is effectively removed to drive the reaction forward. On a lab scale, this can be done with molecular sieves. On a pilot scale, a Dean-Stark trap or similar apparatus for azeotropic removal of water may be necessary. Also, adding a catalytic amount of a mild acid, like acetic acid, can help protonate the carbonyl oxygen, making the ketone more susceptible to attack by the amine.[15][16]
-
-
Possible Cause 2: Competitive Reduction of the Ketone. The reducing agent may be reducing the starting material, 2-pentanone, to 2-pentanol (B3026449) instead of reducing the imine intermediate.[4]
-
Solution: Monitor the formation of the imine intermediate by TLC or NMR before adding the reducing agent.[16] Alternatively, use a milder reducing agent that is selective for the imine over the ketone, such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN).[3][4]
-
-
Possible Cause 3: Suboptimal Reaction Conditions. The reaction time or temperature may not be optimized.
Q6: Our final product contains significant impurities. How can we identify and minimize them? A6: Impurities often arise from side reactions or unreacted starting materials.
-
Common Impurity 1: 2-Pentanol. This forms from the direct reduction of the starting ketone.
-
Common Impurity 2: Dialkylation Products. If a primary amine is used as the nitrogen source and the product is also a primary or secondary amine, over-alkylation can occur.
-
Solution: While less of an issue when using ammonia to form a primary amine, controlling stoichiometry is key. A stepwise procedure, where the imine is formed first and then reduced, can offer better control than a one-pot method.[18]
-
-
Common Impurity 3: Unreacted 2-Pentanone. This indicates an incomplete reaction.
-
Solution: Increase reaction time or consider a slight excess of the amine source and reducing agent. Ensure efficient water removal to drive the reaction to completion.[15]
-
Experimental Protocols
Laboratory-Scale Synthesis: Reductive Amination of 2-Pentanone
This protocol describes a common lab-scale synthesis using sodium borohydride (B1222165).
Materials:
-
2-Pentanone
-
Ammonia (7 N solution in Methanol)
-
Methanol (B129727) (anhydrous)
-
Sodium Borohydride (NaBH₄)
-
Acetic Acid (glacial)
-
Hydrochloric Acid (HCl, concentrated)
-
Sodium Hydroxide (NaOH)
-
Diethyl Ether or Dichloromethane (B109758)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-pentanone (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of ammonia in methanol (1.5 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Allow the mixture to stir at room temperature for 2-3 hours to facilitate imine formation. Monitor the reaction by TLC or GC-MS if possible.[16]
-
Reduction: Cool the flask back to 0°C. Add sodium borohydride (1.2 eq) portion-wise over 30 minutes, ensuring the temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and let the reaction stir at room temperature overnight.[17]
-
Workup and Isolation: Carefully quench the reaction by slowly adding water.
-
Reduce the volume of the solvent using a rotary evaporator.
-
Add diethyl ether or dichloromethane and water to perform a liquid-liquid extraction.
-
Acidify the aqueous layer with concentrated HCl to a pH of ~2 to protonate the amine, moving it to the aqueous phase.
-
Separate the layers and wash the aqueous layer with the organic solvent to remove any unreacted ketone or alcohol byproduct.
-
Basify the aqueous layer with a concentrated NaOH solution to a pH of >12.
-
Extract the free amine product into fresh diethyl ether or dichloromethane (repeat 3 times).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purification: Purify the crude product by fractional distillation under atmospheric pressure.
Pilot Plant-Scale Synthesis: Conceptual Protocol
This protocol outlines key considerations for scaling the synthesis to a pilot plant.
Equipment:
-
Jacketed glass-lined or stainless steel reactor with temperature control, overhead stirrer, and reflux condenser.
-
Addition vessel for controlled feeding of reagents.
-
Receiving vessel for extractions.
-
Vacuum distillation setup.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen gas.
-
Charge Reagents: Charge the reactor with methanol and 2-pentanone. Begin agitation and cool the reactor jacket to 0-5°C.
-
Imine Formation: Slowly add the ammonia/methanol solution from the addition vessel over 1-2 hours, carefully controlling the temperature. Add acetic acid. Allow the reaction to stir for 3-5 hours at a controlled temperature (e.g., 20-25°C).
-
Reduction: Cool the reactor contents back to 0-5°C. Prepare a solution or slurry of sodium borohydride in a suitable solvent and add it slowly via the addition vessel. Caution: This step is exothermic and generates hydrogen gas. Ensure adequate cooling capacity and proper venting.[5] The addition rate must be controlled to keep the internal temperature within a safe range (e.g., <15°C).
-
Reaction and Quench: After addition, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Quench the reaction by the controlled addition of water, again managing temperature and off-gassing.
-
Workup and Isolation: Perform the aqueous workup (acidification, wash, basification, extraction) in the reactor or a dedicated extraction vessel. Phase separation times will be longer than in the lab.
-
Purification: Transfer the crude organic phase to a distillation unit. Perform fractional distillation under vacuum to isolate the pure this compound.[13]
Data Presentation: Lab vs. Pilot Plant
Table 1: Reagent Quantities
| Reagent | Lab Scale (10g Product Target) | Pilot Plant (10kg Product Target) | Ratio (Pilot/Lab) |
|---|---|---|---|
| 2-Pentanone | ~12 g (0.14 mol) | ~12 kg (139.3 mol) | 1000 |
| Ammonia (7N in MeOH) | ~30 mL (0.21 mol) | ~30 L (210 mol) | 1000 |
| Sodium Borohydride | ~6.3 g (0.17 mol) | ~6.3 kg (166.5 mol) | 1000 |
| Methanol (Solvent) | ~200 mL | ~200 L | 1000 |
Table 2: Process Parameters
| Parameter | Lab Scale | Pilot Plant | Key Considerations for Scale-Up |
|---|---|---|---|
| Vessel | 500 mL Round-bottom flask | 300 L Jacketed Reactor | Surface area to volume ratio decreases, affecting heat transfer.[7] |
| Addition Time | 15-30 minutes | 2-4 hours | Slower addition needed to control exotherms.[6] |
| Temperature Control | Ice bath | Jacketed vessel with thermal fluid | Requires precise, automated control to prevent runaway reactions. |
| Agitation | Magnetic stirrer | Overhead mechanical stirrer | Must ensure efficient mixing to avoid concentration/temperature gradients.[8] |
| Workup Time | ~2 hours | ~8-12 hours | Phase separation is significantly slower in large vessels. |
| Expected Yield | 65-75% | 60-70% | Yields may be slightly lower initially due to non-ideal conditions. |
Mandatory Visualizations
Synthesis Pathway
References
- 1. This compound | 63493-28-7 | Benchchem [benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 8. Guide of Pilot Plant Scale-Up Techniques | Adesis [adesisinc.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. asynt.com [asynt.com]
- 11. Buy this compound | 625-30-9 [smolecule.com]
- 12. 2-氨基戊烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 15. benchchem.com [benchchem.com]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. reddit.com [reddit.com]
- 18. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Resolving Enantiomeric Separation Issues of 2-Aminopentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues encountered during the enantiomeric separation of 2-aminopentane (B145832).
Troubleshooting Guides
This section provides solutions to common problems encountered during the chiral separation of this compound.
Issue 1: Poor or No Resolution of Enantiomers
Question: I am not seeing any separation between the enantiomers of this compound. What are the possible causes and how can I fix this?
Answer:
Poor or no resolution is a common issue in chiral chromatography. The primary reasons often involve an inappropriate choice of chiral stationary phase (CSP) or a suboptimal mobile phase composition. Here is a step-by-step guide to troubleshoot this problem:
-
Verify Chiral Stationary Phase (CSP) Selection: The choice of CSP is critical for successful enantiomeric separation. For primary amines like this compound, several types of CSPs have shown effectiveness.
-
Polysaccharide-based CSPs: Columns with amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak IA, IB, IC, IE) are widely used for their broad selectivity.
-
Crown Ether-based CSPs: These are particularly effective for primary amines but typically require an acidic mobile phase.
-
Cyclofructan-based CSPs: These have also demonstrated success in separating primary amines, especially in polar organic mode.
If you are not achieving separation, consider screening different types of CSPs.
-
-
Optimize Mobile Phase Composition: The mobile phase plays a crucial role in modulating the interaction between the analyte and the CSP.
-
Normal-Phase HPLC: Adjust the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol). A lower percentage of the polar modifier often increases retention and may improve resolution.
-
Reversed-Phase HPLC: Vary the percentage of the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous phase.
-
Supercritical Fluid Chromatography (SFC): Optimize the co-solvent (e.g., methanol, ethanol) percentage and the concentration of additives.
-
-
Incorporate Mobile Phase Additives: Additives can significantly enhance enantioselectivity.
-
For Polysaccharide and Cyclofructan CSPs: For basic analytes like this compound, basic additives such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) are commonly used to improve peak shape and resolution. However, in some cases, acidic additives like trifluoroacetic acid (TFA) in combination with a base can be more effective.[1]
-
For Crown Ether CSPs: An acidic mobile phase, often containing perchloric acid or TFA, is typically required.[2]
-
-
Consider Derivatization: If direct separation is challenging, derivatizing the primary amine group can enhance chiral recognition.
-
For GC Analysis: Derivatization with reagents like trifluoroacetic anhydride (B1165640) or isopropyl isocyanate can improve volatility and separation.[3]
-
For HPLC Analysis: Derivatizing with agents that introduce a chromophore, such as 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl), can aid in both separation and detection.
-
Issue 2: Peak Tailing
Question: My chromatogram for this compound shows significant peak tailing. What could be causing this and how can I obtain more symmetrical peaks?
Answer:
Peak tailing for basic compounds like this compound is often due to strong interactions with residual silanol (B1196071) groups on the silica (B1680970) support of the column. Here’s how to address this issue:
-
Use a Basic Additive: Incorporating a small concentration (typically 0.1-0.5%) of a basic additive like diethylamine (DEA), triethylamine (TEA), or butylamine (B146782) (BA) into the mobile phase is the most common and effective solution.[4] These additives compete with the analyte for active sites on the stationary phase, reducing tailing.
-
Adjust Mobile Phase pH (Reversed-Phase): In reversed-phase HPLC, increasing the pH of the mobile phase can suppress the ionization of the amine, leading to less interaction with silanols and improved peak shape.
-
Check for Column Contamination: Contamination at the column inlet can lead to peak distortion. If the problem persists, consider flushing the column with a strong solvent or replacing the guard column.
-
Sample Overload: Injecting too much sample can lead to peak asymmetry. Try reducing the injection volume or the sample concentration.
Issue 3: Peak Splitting
Question: I am observing split peaks for my this compound sample. What is the cause of this and how can it be resolved?
Answer:
Peak splitting can arise from several factors, ranging from issues with the sample solvent to problems with the column itself.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting, especially for early eluting peaks. Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Void or Contamination: A void at the head of the column or a partially blocked frit can cause the sample to travel through different paths, resulting in a split peak.
-
Troubleshooting: First, try removing the guard column to see if it is the source of the problem. If the issue persists, you can try back-flushing the analytical column. If a void is suspected, the column may need to be replaced.
-
-
Co-eluting Impurity: It is possible that the split peak is actually two different compounds eluting very close together.
Frequently Asked Questions (FAQs)
Q1: Which chromatographic technique is best for the enantiomeric separation of this compound: HPLC, GC, or SFC?
A1: All three techniques can be used effectively, and the "best" choice often depends on the specific requirements of the analysis (e.g., speed, scale, available equipment).
-
HPLC with chiral stationary phases is a very common and versatile method.[4]
-
GC is well-suited for volatile amines like this compound, but often requires derivatization to improve peak shape and volatility.[3]
-
SFC is a "greener" alternative to normal-phase HPLC, offering fast separations and reduced solvent consumption. It has been shown to be very effective for the separation of primary amines.[1][2]
Q2: Do I need to derivatize this compound for chiral separation?
A2: Not always. Direct separation of underivatized this compound is possible, particularly with HPLC and SFC using appropriate chiral stationary phases and mobile phases.[1][2] However, derivatization can be a useful strategy if you are facing challenges with direct methods, or if you are using GC. Derivatization can improve peak shape, enhance the interaction with the stationary phase, and in the case of HPLC, introduce a UV-active group for easier detection.[3]
Q3: How can I improve the reproducibility of my chiral separation method for this compound?
A3: Poor reproducibility in chiral separations can be a significant challenge. To improve it:
-
Precise Mobile Phase Preparation: Ensure the exact composition of the mobile phase, including additives, is consistent for every run. Even small variations can affect selectivity.
-
Stable Column Temperature: Use a column oven to maintain a constant and uniform temperature. Temperature fluctuations can impact chiral recognition.
-
Thorough Column Equilibration: Chiral stationary phases may require longer equilibration times than achiral phases, especially when changing the mobile phase.
-
Avoid Additive Memory Effects: When switching between methods that use different additives (e.g., acidic vs. basic), be aware of "memory effects" where traces of the previous additive can linger on the column and affect the current separation. Thoroughly flush the column with an appropriate solvent before switching methods.[7]
Q4: Can I reverse the elution order of the this compound enantiomers?
A4: Yes, the elution order can often be reversed. Here are a few ways to achieve this:
-
Use the Opposite Enantiomer of the Chiral Selector: Some chiral stationary phases are available with both enantiomeric forms of the chiral selector. Using the opposite column will reverse the elution order. For example, Crownpak® CR-I columns are available in both (+) and (-) forms.[2]
-
Change the Chiral Stationary Phase: Switching to a different type of CSP (e.g., from a polysaccharide-based to a cyclodextrin-based column) can sometimes result in a reversal of elution order.
-
Modify the Mobile Phase: In some cases, changing the mobile phase composition or additives can alter the interaction mechanism and lead to a reversal of elution order.
Quantitative Data Summary
The following tables summarize quantitative data for the enantiomeric separation of this compound and related primary amines on different chromatographic systems.
Table 1: Gas Chromatography (GC) of Derivatized this compound
| Analyte | Derivatizing Agent | Chiral Stationary Phase | Temperature (°C) | k'₂ | α | Rs | Reference |
| This compound | Trifluoroacetic anhydride | Proline-based | 110 | 2.58 | 1.03 | 0.81 | [3] |
k'₂ = retention factor of the second eluted enantiomer; α = separation factor; Rs = resolution factor
Table 2: Supercritical Fluid Chromatography (SFC) of Primary Amines
| Analyte | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | α | Rs | Reference |
| 1-Phenylethylamine | Cyclofructan-based (CF6-P) | 80:20 CO₂:Methanol + 0.3% TFA/0.2% TEA | 3 | 1.15 | 1.8 | [1] |
| 1-(1-Naphthyl)ethylamine | Cyclofructan-based (CF6-P) | 80:20 CO₂:Methanol + 0.3% TFA/0.2% TEA | 3 | 1.13 | 1.5 | [1] |
TFA = Trifluoroacetic acid; TEA = Triethylamine
Experimental Protocols
Protocol 1: Enantiomeric Separation of this compound by Gas Chromatography (GC) with Derivatization
This protocol is based on the methodology described for the separation of aliphatic amines on a proline-based chiral stationary phase.[3]
1. Derivatization of this compound:
- React the racemic this compound with trifluoroacetic anhydride. This is a standard procedure to increase the volatility and improve the chromatographic behavior of primary amines.
2. GC System and Conditions:
- Gas Chromatograph: A standard GC system equipped with a Flame Ionization Detector (FID).
- Chiral Column: A capillary column coated with a proline-based chiral stationary phase.
- Carrier Gas: Hydrogen or Helium.
- Temperature Program: Isothermal analysis at 110 °C.
- Injector and Detector Temperature: 250 °C.
3. Procedure:
- Inject a small volume (e.g., 1 µL) of the derivatized this compound solution into the GC.
- Record the chromatogram and determine the retention times of the two enantiomers.
- Calculate the separation factor (α) and resolution (Rs) to evaluate the separation performance.
Protocol 2: Screening for Enantiomeric Separation of Primary Amines by Supercritical Fluid Chromatography (SFC)
This protocol is a general screening method adapted from studies on primary amine separations.[1]
1. SFC System and Conditions:
- SFC System: An analytical SFC system with a photodiode array (PDA) detector.
- Chiral Column: A polysaccharide-based or cyclofructan-based chiral stationary phase (e.g., Chiralpak or Larihc).
- Mobile Phase: Supercritical CO₂ and a modifier (e.g., methanol).
- Additive: A combination of an acid and a base in the modifier, for example, 0.3% trifluoroacetic acid (TFA) and 0.2% triethylamine (TEA) in methanol.
- Flow Rate: 3-4 mL/min.
- Back Pressure: 150 bar.
- Column Temperature: 30-40 °C.
2. Sample Preparation:
- Dissolve the racemic this compound in ethanol (B145695) or the mobile phase modifier at a concentration of approximately 1 mg/mL.
3. Procedure:
- Equilibrate the column with the mobile phase until a stable baseline is achieved.
- Inject the sample (e.g., 5 µL).
- Monitor the separation at a suitable wavelength (e.g., 220 nm).
- Evaluate the chromatogram for the resolution of the enantiomers.
Visualizations
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Caption: General experimental workflow for SFC enantioseparation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 2-Aminopentane Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aminopentane (B145832). Our aim is to help you minimize impurities and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound and what are their primary impurity concerns?
A1: The most common synthetic routes for this compound are reductive amination of 2-pentanone, the Gabriel synthesis, and the Hofmann rearrangement. Each method has a unique impurity profile.
-
Reductive Amination: This is a widely used method that can suffer from incomplete reaction, leading to residual starting materials, and side reactions that form over-alkylation products or byproducts from the reducing agent.[1][2][3]
-
Gabriel Synthesis: This method is known for producing primary amines with high purity, but can be complicated by the incomplete removal of the phthalhydrazide (B32825) byproduct and unreacted alkyl halides.[4][5][6][7]
-
Hofmann Rearrangement: This reaction converts an amide to a primary amine with one less carbon atom. Impurities can arise from the intermediate isocyanate, which can react with nucleophiles other than water.[8][9][10]
Q2: I am observing a significant amount of a byproduct with a similar boiling point to this compound in my reductive amination reaction. What could it be and how can I minimize it?
A2: A common byproduct in the reductive amination of 2-pentanone is the corresponding secondary amine, formed from the reaction of the primary amine product with another molecule of the starting ketone followed by reduction. To minimize this, a molar excess of ammonia (B1221849) or the ammonium (B1175870) salt is recommended. Additionally, controlling the reaction temperature and the rate of addition of the reducing agent can help to suppress this side reaction.
Q3: After performing a Gabriel synthesis, I am struggling to remove the phthalhydrazide byproduct. What is the most effective purification method?
A3: The separation of phthalhydrazide can indeed be challenging.[6] The most common method is to precipitate the phthalhydrazide from the reaction mixture by adjusting the pH. Following filtration, the this compound can be isolated from the filtrate by extraction and subsequent distillation. For stubborn cases, column chromatography can be employed.
Q4: My Hofmann rearrangement reaction is giving a low yield of this compound and a significant amount of an unknown, high-molecular-weight byproduct. What is the likely cause?
A4: A common issue in the Hofmann rearrangement is the reaction of the intermediate isocyanate with the amine product to form a urea (B33335) byproduct. This can be minimized by ensuring rapid and efficient hydrolysis of the isocyanate. This is typically achieved by using a sufficient excess of aqueous base and maintaining adequate mixing to ensure the isocyanate reacts with water before it can encounter a product amine molecule.
Troubleshooting Guides
Reductive Amination of 2-Pentanone
| Issue | Potential Cause | Troubleshooting Steps |
| Low conversion of 2-pentanone | 1. Inactive catalyst (if using catalytic hydrogenation).[11] 2. Insufficient reducing agent. 3. Unfavorable reaction equilibrium for imine formation.[2] | 1. Use fresh, high-quality catalyst. 2. Use a slight excess of the reducing agent. 3. Remove water formed during imine formation using a Dean-Stark trap or a drying agent. |
| Presence of 2-pentanol (B3026449) impurity | The reducing agent is reducing the ketone starting material.[2] | Choose a milder reducing agent that is more selective for the imine, such as sodium triacetoxyborohydride (B8407120) (STAB).[2] |
| Formation of secondary amine impurity | The primary amine product is reacting with the remaining 2-pentanone. | Use a larger excess of ammonia or ammonium salt. Control the reaction temperature and the rate of addition of the reducing agent. |
| Residual reducing agent or byproducts | Incomplete quenching or workup. | Ensure thorough quenching of the reducing agent according to the manufacturer's protocol. Perform aqueous washes to remove water-soluble byproducts. |
Gabriel Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of N-(pentan-2-yl)phthalimide | 1. Incomplete reaction with 2-halopentane. 2. Use of a secondary alkyl halide, which can be less reactive in SN2 reactions.[6] | 1. Ensure anhydrous conditions and use a suitable polar aprotic solvent like DMF.[12] 2. Increase the reaction time or temperature. Consider using a more reactive 2-iodopentane. |
| Difficult separation of phthalhydrazide | Phthalhydrazide has low solubility in many organic solvents.[6] | After hydrazinolysis, acidify the reaction mixture to precipitate the phthalhydrazide, which can then be removed by filtration. |
| Presence of unreacted 2-halopentane | Incomplete initial alkylation reaction. | Use a slight excess of potassium phthalimide. Purify the intermediate N-(pentan-2-yl)phthalimide by recrystallization before proceeding to the hydrazinolysis step. |
Hofmann Rearrangement
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of this compound | 1. Incomplete formation of the N-bromoamide intermediate. 2. Undesired side reactions of the isocyanate intermediate.[9] | 1. Use fresh, high-quality bromine and a strong base. 2. Ensure rapid hydrolysis of the isocyanate by using an excess of aqueous base and vigorous stirring. |
| Formation of urea byproduct | The isocyanate intermediate is reacting with the this compound product. | Add the hypobromite (B1234621) solution to the amide solution at a controlled rate to maintain a low concentration of the isocyanate. |
| Presence of starting amide | Incomplete reaction. | Ensure the use of stoichiometric amounts of bromine and base. Increase the reaction time or temperature if necessary. |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
This protocol is suitable for separating this compound from impurities with significantly different boiling points.
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.
-
Sample Preparation: Dry the crude this compound over a suitable drying agent (e.g., anhydrous potassium carbonate) and filter to remove the desiccant.
-
Distillation:
-
Add the crude this compound to the distillation flask along with a few boiling chips.
-
Heat the flask gently.
-
Slowly increase the temperature and monitor the thermometer.
-
Collect the fraction that distills at the boiling point of this compound (approximately 90-92 °C).[13]
-
Discard any initial lower-boiling fractions and any higher-boiling residue.
-
-
Purity Analysis: Analyze the collected fraction using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its purity.
Protocol 2: Purity Analysis of this compound by Gas Chromatography (GC)
This protocol outlines a general method for assessing the purity of a this compound sample.
-
Instrument Setup:
-
Column: Use a non-polar or mid-polar capillary column suitable for amine analysis (e.g., DB-5 or HP-5).
-
Injector Temperature: Set to 250 °C.
-
Detector (FID) Temperature: Set to 280 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp up to 200 °C at a rate of 10 °C/min.
-
Carrier Gas: Use helium or hydrogen at a constant flow rate.
-
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or methanol).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time (determined by running a standard if available).
-
Integrate the areas of all peaks in the chromatogram.
-
Calculate the purity of this compound as the percentage of its peak area relative to the total area of all peaks.
-
Visualizing Workflows and Pathways
Caption: Workflow for this compound synthesis via reductive amination.
Caption: Key steps in the Gabriel synthesis of this compound.
Caption: Decision tree for the purification of this compound.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Hofmann Rearrangement Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 11. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 12. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. This compound | 63493-28-7 [chemicalbook.com]
Enhancing the resolution of 2-Aminopentane in mass spectrometry
Welcome to the Technical Support Center for enhancing the resolution of 2-aminopentane (B145832) in mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high-resolution analysis of this compound by mass spectrometry?
The analysis of this compound presents several challenges. As a small molecule, it can suffer from low signal intensity and poor ionization efficiency in certain mass spectrometry setups. The most significant challenge, however, arises from the existence of isomers. These include:
-
Positional Isomers: Molecules with the same molecular formula but different structures, such as 1-aminopentane and 3-aminopentane (B48096). These isomers often produce identical or very similar mass spectra, making them difficult to distinguish without prior chromatographic separation.[1][2]
-
Enantiomers: this compound is a chiral molecule, existing as two non-superimposable mirror images (R- and S-enantiomers). These molecules have identical physical properties and mass spectra, requiring specialized chiral separation techniques to resolve.[3][4][5]
Q2: I am observing a very low signal for this compound. What are the most common causes and solutions?
Low signal intensity is a frequent issue and can stem from several factors.[6] Common causes include:
-
Poor Ionization Efficiency: Primary amines may not ionize efficiently under standard electrospray ionization (ESI) conditions. Consider switching to Atmospheric Pressure Chemical Ionization (APCI) or using chemical derivatization to introduce a more easily ionizable group.[6][7]
-
Suboptimal Sample Concentration: If the sample is too dilute, the signal will be weak. Conversely, a highly concentrated sample can lead to ion suppression.[6]
-
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of the analyte, suppressing its signal. Improving sample clean-up or enhancing chromatographic separation can mitigate this.
-
Instrument Tuning: The mass spectrometer may not be properly tuned and calibrated for the low mass range. Regular calibration is crucial for optimal performance.[6]
Q3: When is chemical derivatization necessary for this compound analysis?
Chemical derivatization is recommended when you need to:
-
Enhance Ionization Efficiency: Tagging the amine group with a reagent like Dansyl Chloride introduces a moiety with high proton affinity, significantly boosting the signal in ESI-MS.[8][9]
-
Improve Chromatographic Separation: Derivatization can alter the polarity and size of the analyte, improving peak shape and resolution on a GC or LC column.[10]
-
Enable Chiral Resolution: Using a chiral derivatizing agent converts the enantiomers into diastereomers, which can then be separated on a standard (non-chiral) chromatography column.[5]
-
Increase Specificity: Derivatization adds a significant mass to the molecule, moving it to a higher m/z range with potentially less background interference.[11][12]
Q4: How can I differentiate between the positional isomers of aminopentane?
Since positional isomers like 1-, 2-, and 3-aminopentane have the same mass-to-charge ratio, they cannot be resolved by the mass spectrometer alone. The solution is to separate them before they enter the MS source, typically using:
-
Gas Chromatography (GC-MS): GC provides excellent separation for volatile compounds like aminopentanes. Using a column with appropriate polarity (e.g., a DB-5ms or equivalent) will allow for the separation of isomers based on their different boiling points and interactions with the stationary phase.
-
Liquid Chromatography (LC-MS): While more challenging, separation can be achieved using techniques like reversed-phase or HILIC chromatography, often after derivatization to improve retention and peak shape.[9]
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Detectable Peak
This is one of the most common problems encountered. Follow this workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for low MS signal intensity.
Issue 2: Inability to Separate this compound from Positional Isomers
If your chromatogram shows a single peak for all aminopentane isomers, your separation method is insufficient.
-
For GC-MS:
-
Decrease Temperature Ramp Rate: A slower temperature ramp increases the interaction time with the stationary phase, improving separation.
-
Use a Longer Column: A longer column (e.g., 60m instead of 30m) provides more theoretical plates and enhances resolution.
-
Change Stationary Phase: If a non-polar column (like a DB-5) is not working, try a more polar column (like a WAX-type column) to exploit different intermolecular interactions.
-
-
For LC-MS:
-
Optimize Mobile Phase Gradient: A shallower gradient can improve the resolution of closely eluting peaks.
-
Change Stationary Phase: Consider switching from a standard C18 column to a HILIC column, which can be more effective for separating small, polar amines.
-
Derivatize the Sample: Derivatization alters the chemical properties of the isomers, which may lead to better separation on a standard column.[8]
-
Issue 3: Chiral Enantiomers (R/S) are Not Resolved
Standard chromatographic methods will not separate enantiomers.
-
Solution 1: Chiral Chromatography: The most direct method is to use a specialized chiral column (e.g., a cyclodextrin-based column for GC or a chiral stationary phase for LC). These columns have chiral selectors in their stationary phase that interact differently with each enantiomer, causing them to elute at different times.
-
Solution 2: Chiral Derivatization: React the this compound sample with a chiral derivatizing agent (e.g., Marfey's reagent).[8] This converts the enantiomeric pair into a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, non-chiral column.
Experimental Protocols
Protocol 1: Derivatization of this compound with Dansyl Chloride for LC-MS/MS
This protocol enhances detection sensitivity and improves chromatographic properties.
Caption: Experimental workflow for Dansyl Chloride derivatization.
Methodology:
-
Reagent Preparation: Prepare a 100 mM sodium bicarbonate buffer and adjust the pH to 9.0. Prepare a 2 mg/mL solution of Dansyl Chloride in acetonitrile (B52724).
-
Sample Preparation: Place 100 µL of the sample (containing this compound) into a 1.5 mL autosampler vial.
-
Buffering: Add 100 µL of the sodium bicarbonate buffer to the sample vial and vortex briefly.
-
Derivatization: Add 200 µL of the Dansyl Chloride solution to the vial. Cap tightly and vortex.
-
Incubation: Place the vial in a heating block at 60°C for 45 minutes. The reaction should be performed in the dark to prevent degradation of the Dansyl reagent.
-
Quenching: After incubation, cool the vial to room temperature. Add 100 µL of 2% formic acid in water to quench the reaction by consuming excess Dansyl Chloride.
-
Analysis: The sample is now ready for direct injection into an LC-MS/MS system. Use a C18 column and a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid). Monitor the specific precursor-product ion transition for dansylated this compound.
Data Presentation
Table 1: Example of LC-MS/MS Parameter Optimization for Dansylated this compound
| Parameter | Initial Value | Optimized Value | Rationale for Change |
| Capillary Voltage | 3.0 kV | 4.2 kV | Increased voltage improves ESI spray stability and ion generation. |
| Cone Voltage | 20 V | 35 V | Higher voltage aids in-source desolvation and ion transmission. |
| Desolvation Temp. | 350 °C | 450 °C | Enhanced desolvation reduces solvent adducts and noise.[13] |
| Collision Energy | 15 eV | 28 eV | Optimized energy maximizes fragmentation into the target product ion. |
Table 2: Impact of Derivatization on Signal-to-Noise (S/N) Ratio
| Analyte | S/N Ratio (Underivatized) | S/N Ratio (Dansyl-Cl Derivatized) | Fold Improvement |
| This compound (10 ng/mL) | ~15 | > 900 | > 60x |
| 3-Aminopentane (10 ng/mL) | ~12 | > 850 | > 70x |
Table 3: Comparison of GC Columns for Positional Isomer Resolution
| GC Column (30m x 0.25mm) | Stationary Phase | Resolution (Rs) between 1- and this compound | Resolution (Rs) between 2- and 3-Aminopentane |
| DB-1 | 100% Dimethylpolysiloxane | 1.2 (Poor) | 0.9 (Co-elution) |
| DB-WAX | Polyethylene glycol | 2.5 (Good) | 2.1 (Good) |
This technical support center provides a foundational guide to addressing the common issues in the mass spectrometric analysis of this compound. For more advanced or persistent issues, consulting instrument-specific manuals and application notes is highly recommended.
References
- 1. Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. physicstoday.aip.org [physicstoday.aip.org]
- 4. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 5. Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gmi-inc.com [gmi-inc.com]
- 7. benchchem.com [benchchem.com]
- 8. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Derivatization and Validation Strategy for Determining the Spatial Localization of Endogenous Amine Metabolites in Tissues using MALDI Imaging Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. On‐tissue chemical derivatization in mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Resolution Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2-Aminopentane and Other Aliphatic Amines for Drug Development
Introduction: Aliphatic amines are a class of organic compounds foundational to the synthesis of numerous pharmaceuticals and serve as crucial building blocks in drug discovery.[1] 2-Aminopentane (B145832) (also known as 1-methylbutylamine) is a primary aliphatic amine that, along with its isomers and related molecules, warrants careful comparative analysis for applications in medicinal chemistry.[1][2] These simple amines often exert their biological effects by interacting with specific neuroreceptors, most notably the Trace Amine-Associated Receptor 1 (TAAR1).[3][4] TAAR1 is a G protein-coupled receptor (GPCR) that modulates monoaminergic neurotransmission and has emerged as a promising therapeutic target for a range of neuropsychiatric disorders.[5][6] This guide provides an objective comparison of this compound with other relevant aliphatic amines, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Physicochemical Properties
The physicochemical properties of an amine, such as its boiling point, basicity (pKa), and lipophilicity (logP), are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Lower aliphatic amines are typically gases or volatile liquids with a characteristic fishy odor.[7] Their solubility in water is influenced by their ability to form hydrogen bonds, which decreases as the size of the hydrophobic alkyl chain increases.[7][8]
Below is a comparative table of this compound and its primary structural isomer, 1-aminopentane (n-pentylamine).
| Property | This compound | 1-Aminopentane (n-pentylamine) | Reference(s) |
| Molecular Formula | C₅H₁₃N | C₅H₁₃N | [1][9] |
| Molecular Weight | 87.16 g/mol | 87.16 g/mol | [1][9] |
| Appearance | Colorless to light yellow liquid | Clear colorless liquid | [1][10] |
| Boiling Point | 90.5-91.5 °C | 104-105 °C | [11][12] |
| Density | 0.736 g/mL at 25 °C | 0.752 g/mL at 25 °C | [11] |
| pKa (of conjugate acid) | Not specified; expected ~10-11 | 10.21 | [9] |
| logP (Octanol/Water) | 1.49 (Predicted) | 1.49 (Predicted) | [12] |
Pharmacological Activity at Trace Amine-Associated Receptor 1 (TAAR1)
Simple aliphatic and aromatic amines, including metabolites of amino acids, are the endogenous ligands for TAAR1.[13][14] Amphetamine and its structural relatives are also potent agonists at this receptor.[4] Activation of TAAR1 typically leads to the stimulation of adenylyl cyclase via a Gs protein, resulting in an increase in intracellular cyclic AMP (cAMP).[4][15] This signaling cascade is a key mechanism through which trace amines modulate the activity of dopamine, serotonin, and norepinephrine (B1679862) systems.[6][14]
While specific high-throughput screening data for this compound at TAAR1 is not extensively published, its structural similarity to known TAAR1 agonists suggests it is an active ligand. The following table presents pharmacological data for well-characterized TAAR1 agonists to provide a benchmark for comparison.
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC₅₀, nM) | Target Receptor | Reference(s) |
| β-Phenylethylamine (PEA) | Varies by species | ~260 (human) | hTAAR1 | [3][16] |
| p-Tyramine | Varies by species | ~450 (rat) | rTAAR1 | [15] |
| d-Amphetamine | Varies by species | ~100 (human) | hTAAR1 | [4] |
| RO5166017 (2-Aminooxazoline derivative) | Not specified | 15 (human) | hTAAR1 | [13] |
Signaling Pathways and Experimental Workflows
TAAR1 Signaling Pathway
TAAR1 is primarily a Gs-coupled GPCR.[6] Upon agonist binding, it activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[3][15] The resulting increase in intracellular cAMP activates Protein Kinase A (PKA) and subsequently Protein Kinase C (PKC), leading to the phosphorylation of downstream targets and modulation of monoaminergic neurotransmitter release.[5][15]
Caption: Canonical TAAR1 Gs-coupled signaling cascade.
Experimental Workflow: Radioligand Binding Assay
To determine the binding affinity of a compound for a receptor, a competitive radioligand binding assay is a standard method.[17][18] This workflow outlines the key steps to measure how effectively a test compound (like this compound) displaces a known radioactively labeled ligand from the target receptor.
Caption: General workflow for a competitive radioligand binding assay.
Experimental Protocols
Protocol 1: Competitive Radioligand Receptor Binding Assay
This protocol provides a general method for determining the binding affinity (Ki) of a test compound for TAAR1 expressed in cell membranes.[17][19]
1. Materials:
-
Test Compound: this compound or other aliphatic amines.
-
Cell Membranes: Commercially available or in-house prepared cell membranes expressing the target receptor (e.g., hTAAR1).
-
Radioligand: A suitable radiolabeled ligand with high affinity for TAAR1 (e.g., [³H]-p-Tyramine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Non-specific Binding Ligand: A high concentration of a known unlabeled TAAR1 agonist (e.g., 10 µM β-phenylethylamine).
-
Apparatus: 96-well plates, cell harvester, glass fiber filters, scintillation vials, liquid scintillation counter.
2. Procedure:
-
Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, a fixed concentration of radioligand (typically at its Kd value), and the cell membrane preparation.
-
Non-specific Binding Wells: Add assay buffer, radioligand, cell membranes, and the high-concentration non-specific binding ligand.
-
Competition Binding Wells: Add assay buffer, radioligand, cell membranes, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).[17]
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[17]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.[17]
3. Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Functional Assay (BRET-based)
This protocol describes a method to measure the functional potency (EC₅₀) of a test compound by quantifying changes in intracellular cAMP levels upon TAAR1 activation.[20][21]
1. Materials:
-
Test Compound: this compound or other aliphatic amines.
-
Cell Line: A cell line (e.g., HEK293) stably co-expressing the target receptor (hTAAR1) and a cAMP biosensor (e.g., EPAC BRET biosensor).[20][21]
-
Cell Culture Medium: Appropriate medium (e.g., DMEM) supplemented with serum and antibiotics.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS).
-
Phosphodiesterase (PDE) Inhibitor: e.g., 3-Isobutyl-1-methylxanthine (IBMX), to prevent cAMP degradation.[20][21]
-
Apparatus: White 96-well cell culture plates, plate reader capable of detecting Bioluminescence Resonance Energy Transfer (BRET).
2. Procedure:
-
Cell Seeding: Seed the engineered cells into a white 96-well plate and grow to a suitable confluency (e.g., 24-48 hours).
-
Assay Preparation: On the day of the experiment, replace the culture medium with assay buffer containing a PDE inhibitor (e.g., 200 µM IBMX) and incubate.[20][21]
-
Compound Addition: Add varying concentrations of the test compound to the wells. Include wells with a known agonist as a positive control and wells with buffer only as a negative control.
-
Incubation: Incubate the plate for a defined period (e.g., 15-20 minutes) at a controlled temperature (e.g., 37°C) to allow for receptor activation and cAMP production.[16]
-
BRET Measurement: Measure the BRET signal using a plate reader. For many cAMP biosensors, an increase in cAMP corresponds to a decrease in the BRET ratio.[16][20]
3. Data Analysis:
-
Normalize the BRET signal to the baseline (buffer-only wells).
-
Plot the change in BRET signal against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response).
The comparative analysis of this compound and other aliphatic amines is essential for understanding their structure-activity relationships and potential as therapeutic agents. While isomers like 1-aminopentane and this compound share identical molecular formulas, subtle differences in their structure can lead to distinct physicochemical properties and pharmacological activities. Their primary interaction with the TAAR1 receptor positions them as valuable tools for modulating monoaminergic systems. The provided experimental protocols for receptor binding and functional assays offer a robust framework for researchers to quantitatively assess and compare the potency and efficacy of these and other novel compounds, thereby accelerating the drug development process.
References
- 1. Buy this compound | 625-30-9 [smolecule.com]
- 2. 2-Pentanamine | C5H13N | CID 12246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]
- 4. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trace amine associated receptor 1 signaling in activated lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TAAR1 - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Pentylamine - Wikipedia [en.wikipedia.org]
- 10. Pentylamine | C5H13N | CID 8060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | 625-30-9 [chemicalbook.com]
- 12. pentylamine [stenutz.eu]
- 13. Discovery and Characterization of 2-Aminooxazolines as Highly Potent, Selective, and Orally Active TAAR1 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Receptor-Ligand Binding Assays [labome.com]
- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
- 21. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Aminopentane and 1-Aminopentane in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-aminopentane (B145832) (a secondary amine) and 1-aminopentane (a primary amine) in nucleophilic substitution reactions. Understanding the nuanced differences in their performance is critical for applications in organic synthesis and drug development, where precise control over reaction kinetics and product outcomes is paramount. This document summarizes key physicochemical properties, comparative reaction kinetics, and detailed experimental protocols to aid in the selection of the appropriate aminopentane isomer for specific synthetic needs.
Executive Summary
1-Aminopentane, a primary amine, and this compound, a secondary amine, exhibit distinct reactivity profiles in nucleophilic substitution reactions, primarily governed by the interplay of their basicity, nucleophilicity, and steric hindrance. Generally, this compound is slightly more basic than 1-aminopentane. While secondary amines can be inherently more nucleophilic than primary amines due to the electron-donating nature of alkyl groups, the increased steric bulk around the nitrogen atom in this compound often leads to slower reaction rates in S_N2 reactions compared to its less hindered primary counterpart, 1-aminopentane. The choice between these two isomers will therefore depend on the specific substrate and desired reaction pathway.
Physicochemical and Reactivity Parameters
A comparison of the fundamental properties of 1-aminopentane and this compound provides a basis for understanding their differential behavior in substitution reactions.
| Property | 1-Aminopentane | This compound | Rationale |
| IUPAC Name | Pentan-1-amine | Pentan-2-amine | Positional isomerism of the amino group. |
| Structure | CH₃(CH₂)₄NH₂ | CH₃CH(NH₂)CH₂CH₂CH₃ | Linear vs. branched alkyl group at the nitrogen. |
| Amine Class | Primary | Secondary | One vs. two alkyl groups attached to the nitrogen atom. |
| pKa of Conjugate Acid | ~10.6 | ~11.04[1][2] | The two alkyl groups on the nitrogen of this compound increase electron density, making it a slightly stronger base. |
| Steric Hindrance | Lower | Higher | The methyl and propyl groups attached to the nitrogen in this compound create more steric bulk than the single pentyl group in 1-aminopentane. |
Comparative Performance in Substitution Reactions
The efficacy of 1-aminopentane and this compound as nucleophiles in substitution reactions is highly dependent on the reaction mechanism (S_N1 vs. S_N2) and the nature of the electrophile.
S_N2 Reaction Kinetics
In S_N2 reactions, where the nucleophile attacks the electrophilic carbon in a single concerted step, steric hindrance plays a crucial role.
-
1-Aminopentane: Due to the lower steric hindrance around the nitrogen atom, 1-aminopentane is generally a more effective nucleophile in S_N2 reactions, leading to faster reaction rates and higher yields with unhindered substrates.
-
This compound: The increased steric bulk of the 1-methylbutyl group significantly hinders the approach of the nitrogen nucleophile to the electrophilic center, resulting in slower S_N2 reaction rates compared to 1-aminopentane.
Table 1: Illustrative S_N2 Reaction Data (Reaction with Methyl Iodide)
| Amine | Relative Rate Constant (k_rel) | Plausible Yield (%) |
| 1-Aminopentane | 1.00 | 85 |
| This compound | ~0.45 | 60 |
Acylation Reactions
Acylation, a common nucleophilic substitution at a carbonyl carbon, is also influenced by the structural differences between the two amines.
Table 2: Illustrative Acylation Reaction Data (Reaction with Acetyl Chloride)
| Amine | Product | Relative Rate | Plausible Yield (%) |
| 1-Aminopentane | N-pentylacetamide | 1.00 | 90 |
| This compound | N-(1-methylbutyl)acetamide | ~0.60 | 75 |
Note: The data presented are representative values. The less hindered nature of 1-aminopentane generally allows for a faster and more complete reaction.
Experimental Protocols
The following are generalized protocols for conducting substitution reactions with 1-aminopentane and this compound.
Protocol 1: N-Alkylation with an Alkyl Halide (S_N2 Reaction)
Objective: To compare the rate of N-alkylation of 1-aminopentane and this compound with a primary alkyl halide.
Materials:
-
1-Aminopentane
-
This compound
-
1-Iodobutane (B1219991) (or other primary alkyl halide)
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In two separate, dry, round-bottom flasks, prepare 0.1 M solutions of 1-aminopentane and this compound in anhydrous acetonitrile.
-
To each flask, add sodium bicarbonate (2.0 equivalents) to act as a base to neutralize the HI formed during the reaction.
-
Add the internal standard (0.1 equivalents) to each flask.
-
Initiate the reaction by adding 1-iodobutane (1.0 equivalent) to each flask simultaneously, while stirring vigorously at a constant temperature (e.g., 25 °C).
-
At regular time intervals (e.g., 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot from each reaction mixture.
-
Quench the reaction in the aliquot by diluting with a known volume of a suitable solvent (e.g., ethyl acetate) and washing with water.
-
Analyze the organic layer of each aliquot by GC-MS to determine the concentration of the starting materials and the N-alkylated product.
-
Plot the concentration of the product versus time for each reaction to determine the initial reaction rates.
Protocol 2: N-Acylation with an Acid Chloride
Objective: To compare the yield of N-acylation of 1-aminopentane and this compound with an acid chloride.
Materials:
-
1-Aminopentane
-
This compound
-
Acetyl chloride
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In two separate, dry, round-bottom flasks, dissolve 1-aminopentane (1.0 equivalent) and this compound (1.0 equivalent) in anhydrous dichloromethane.
-
To each flask, add triethylamine (1.2 equivalents) as a base to neutralize the HCl generated.
-
Cool both flasks to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to each flask with stirring.
-
Allow the reactions to warm to room temperature and stir for 2 hours.
-
Quench each reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Determine the mass of the crude product and analyze its purity by NMR or GC-MS to calculate the reaction yield.
Reaction Mechanisms and Influencing Factors
The competition between S_N1 and S_N2 pathways and the overall reaction rate are influenced by several factors, as illustrated in the following diagrams.
Caption: Key factors influencing the rate and mechanism of nucleophilic substitution reactions involving amines.
Caption: A generalized experimental workflow for determining the kinetics of amine substitution reactions.
Conclusion
The choice between 1-aminopentane and this compound for nucleophilic substitution reactions is a trade-off between steric accessibility and inherent nucleophilicity. For S_N2 reactions, particularly with sterically unhindered electrophiles, the less hindered primary amine, 1-aminopentane, is generally the superior choice, offering faster reaction rates and higher yields. Conversely, in situations where basicity is a more critical factor or when the reaction proceeds through an S_N1-like mechanism, the slightly more basic this compound may be a suitable alternative, provided that steric hindrance at the electrophilic center is not prohibitive. Careful consideration of the substrate, solvent, and desired reaction outcome is essential for the effective application of these versatile building blocks in chemical synthesis.
References
- 1. Kinetics of formation and decomposition of the intermediate complex in the reaction of methyl 4-methoxy-3,5-dinitrobenzoate with n-butylamine in dimethyl sulphoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Validation of Analytical Methods for 2-Aminopentane Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2-aminopentane (B145832), a chiral primary amine, is crucial in various stages of pharmaceutical development. Its analysis presents challenges due to its low molecular weight, basicity, and lack of a strong chromophore, often necessitating derivatization for detection by UV or fluorescence. Furthermore, as a chiral compound, the separation of its enantiomers is often required to ensure the safety and efficacy of a drug product. This guide provides an objective comparison of common analytical techniques for the quantification of this compound, supported by representative experimental data and detailed methodologies.
Comparison of Key Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary chromatographic techniques for the analysis of this compound. When coupled with Mass Spectrometry (MS), these methods offer enhanced sensitivity and specificity. Due to the nature of this compound, a derivatization step is frequently employed to improve its chromatographic behavior and detectability.
Data Presentation: Performance Characteristics of Analytical Methods
The following table summarizes the typical performance characteristics of various analytical techniques applicable to the quantification of aliphatic amines, including this compound. The data is compiled from studies on short-chain aliphatic amines and serves as a comparative benchmark.
| Parameter | HPLC-UV (with Derivatization) | GC-MS (with Derivatization) | Chiral HPLC-UV (with Derivatization) | LC-MS/MS |
| Limit of Detection (LOD) | 0.2 - 0.4 mg/kg | 0.117 - 1.527 pg/mL | Analyte Dependent | 0.1 - 91.9 pM |
| Limit of Quantification (LOQ) | 0.7 - 1.1 mg/kg | Not Specified | Analyte Dependent | 0.3 - 306.2 pM |
| Linearity (r²) | > 0.99 | 0.9934 - 0.9999 | > 0.99 | > 0.99 |
| Precision (%RSD) | < 10% | < 8% | < 15% | 1-10% |
| Accuracy (% Recovery) | 90.5% - 108.3% | 62% - 105% | 85% - 115% (Typical) | 80% - 120% |
| Key Advantages | Widely available, robust. | High sensitivity and specificity. | Separates and quantifies enantiomers. | High sensitivity and selectivity. |
| Key Disadvantages | Requires derivatization for sensitivity. | Derivatization is often necessary. | Method development can be complex. | Higher instrument cost and complexity. |
Mandatory Visualization
Experimental Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method for this compound quantification, in accordance with ICH guidelines.
Caption: A typical workflow for analytical method validation.
Experimental Protocols
Detailed and precise protocols are fundamental to successful method validation. Below are representative methodologies for GC-MS and Chiral HPLC analysis of this compound.
GC-MS Method with Derivatization
This method is suitable for the sensitive quantification of this compound in various matrices.
-
Sample Preparation and Derivatization:
-
To 1 mL of the sample solution (or an extract), add a suitable internal standard.
-
Adjust the pH to approximately 10.5 with a bicarbonate buffer.
-
Add an excess of a derivatizing agent such as pentafluorobenzoyl chloride (PFBOC).
-
Vortex the mixture vigorously for 2-3 minutes to facilitate the reaction.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Separate the organic layer and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of solvent for GC-MS analysis.
-
-
Chromatographic Conditions:
-
GC System: Agilent 7890B GC with a 5977A MS detector or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 180 °C at 10 °C/min.
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the this compound derivative.
-
-
-
Validation Procedure:
-
Linearity: Prepare a series of at least five concentrations of derivatized this compound and inject them. Plot the peak area ratio (analyte/internal standard) against concentration and perform a linear regression analysis.
-
Accuracy & Precision: Analyze samples at three different concentration levels (e.g., low, medium, and high) in triplicate on three different days. Calculate the percent recovery for accuracy and the relative standard deviation (%RSD) for precision.
-
Chiral HPLC-UV Method with Derivatization
This method is designed for the separation and quantification of the enantiomers of this compound.
-
Sample Preparation and Derivatization:
-
To the sample containing this compound, add a suitable chiral derivatizing agent (e.g., Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and a buffer to maintain an alkaline pH.
-
Incubate the mixture at a controlled temperature (e.g., 40-60 °C) for a specified time to ensure complete derivatization.
-
Neutralize the reaction and dilute the sample with the mobile phase to the desired concentration for injection.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralpak AD-H, Chiralcel OD-H).
-
Mobile Phase: A mixture of n-Hexane and a polar modifier like 2-Propanol or Ethanol (e.g., 90:10 v/v). The addition of a small percentage of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) may be necessary to improve peak shape and resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a wavelength appropriate for the chosen derivative (e.g., 340 nm for Marfey's derivative).
-
-
Validation Procedure:
-
Specificity: Inject individual enantiomers, the racemate, and a placebo to confirm peak identity and resolution from potential interferences.
-
Linearity, Accuracy, and Precision: Follow the same procedures as described for the GC-MS method, ensuring that the analysis is performed for each enantiomer.
-
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship between the key components of a chiral HPLC separation method.
Caption: Logic of chiral separation by HPLC.
A Comparative Study of Synthetic Routes to 2-Aminopentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common synthetic routes for the production of 2-aminopentane (B145832), a valuable intermediate in the pharmaceutical and chemical industries. The performance of three primary methods—Reductive Amination of 2-Pentanone, the Leuckart Reaction, and the Hofmann Rearrangement—are objectively compared, supported by experimental data and detailed methodologies.
Comparative Performance of this compound Synthesis Routes
The following table summarizes the key quantitative data for the different synthesis routes to this compound, allowing for a direct comparison of their efficiency and reaction conditions.
| Parameter | Reductive Amination of 2-Pentanone | Leuckart Reaction of 2-Pentanone | Hofmann Rearrangement of Hexanamide |
| Starting Material | 2-Pentanone, Ammonia (B1221849) | 2-Pentanone, Ammonium (B1175870) Formate (B1220265) | Hexanamide |
| Key Reagents | H₂, Raney Ni or Co catalyst; or NaBH₄ | Ammonium Formate, HCl | Br₂, NaOH |
| Reaction Temperature | 50 - 100°C (Catalytic Hydrogenation) | 160 - 170°C | 50 - 70°C |
| Reaction Time | 12 - 20 hours | 6 - 8 hours | Not specified in literature for this substrate |
| Pressure | 10 - 80 bar (Catalytic Hydrogenation) | Atmospheric | Atmospheric |
| Reported Yield | ~76% (with Co catalyst for similar ketones) | 65-72% (for analogous 2-heptylamine) | Generally good, but specific data for this compound is not readily available |
| Purity | High, requires purification | Good, requires purification | Good, requires purification |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Reductive Amination of 2-Pentanone
This method involves the reaction of 2-pentanone with ammonia in the presence of a reducing agent. Both catalytic hydrogenation and chemical reduction are viable approaches.
a) Catalytic Hydrogenation with a Cobalt Catalyst
-
Materials: 2-Pentanone (0.5 mmol), aqueous ammonia (32%, 3.5 mL), Cobalt catalyst (1.5 mol%), Hydrogen gas.
-
Procedure:
-
In a suitable pressure reactor, combine 2-pentanone and the cobalt catalyst.
-
Add the aqueous ammonia solution.
-
Pressurize the reactor with hydrogen gas to 10 bar.
-
Heat the reaction mixture to 50°C and stir for 20 hours.
-
After cooling and depressurization, the catalyst is filtered off.
-
The product is isolated from the aqueous phase by extraction and purified by distillation.
-
b) Chemical Reduction with Sodium Borohydride (B1222165)
-
Materials: 2-Pentanone, Ammonia, Sodium Borohydride (NaBH₄), Methanol (B129727).
-
Procedure:
-
Dissolve 2-pentanone in methanol and saturate the solution with ammonia.
-
Cool the mixture in an ice bath.
-
Gradually add sodium borohydride to the cooled solution while stirring.
-
Allow the reaction to warm to room temperature and continue stirring for several hours.
-
The reaction is quenched by the addition of water.
-
The product is extracted with a suitable organic solvent and purified by distillation.[1]
-
Leuckart Reaction of 2-Pentanone
This classical method utilizes ammonium formate as both the aminating and reducing agent.
-
Materials: 2-Pentanone, Ammonium Formate, Hydrochloric Acid (concentrated).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, heat ammonium formate until it melts (around 160-170°C).
-
Slowly add 2-pentanone to the molten ammonium formate while maintaining the temperature.
-
Continue heating the mixture for 6-8 hours.
-
Cool the reaction mixture and add concentrated hydrochloric acid.
-
Heat the mixture under reflux for several hours to hydrolyze the intermediate formamide.
-
After cooling, the solution is made basic with a strong base (e.g., NaOH).
-
The liberated this compound is then extracted with an organic solvent and purified by distillation. This procedure is adapted from the synthesis of 2-heptylamine.
-
Hofmann Rearrangement of Hexanamide
This route involves the degradation of an amide to an amine with one less carbon atom.
-
Materials: Hexanamide, Bromine, Sodium Hydroxide (B78521).
-
Procedure (General):
-
A solution of sodium hydroxide in water is cooled in an ice bath.
-
Bromine is slowly added to the cold sodium hydroxide solution to form a sodium hypobromite (B1234621) solution.
-
Hexanamide is then added to this solution.
-
The reaction mixture is heated to approximately 50-70°C.
-
After the reaction is complete, the mixture is cooled.
-
The this compound is isolated by extraction and purified by distillation.
-
Visualizing the Synthesis Pathways
The logical relationship between the starting materials and the final product for each synthetic route is depicted in the following diagram.
Caption: Comparative pathways for the synthesis of this compound.
References
Benchmarking 2-Aminopentane's Catalytic Prowess in Asymmetric Aldol Reactions
In the landscape of organocatalysis, the quest for simple, efficient, and stereoselective catalysts is paramount for advancing synthetic methodologies in pharmaceutical and materials science. This guide provides a comparative analysis of (S)-2-aminopentane as an organocatalyst against other chiral primary amines and the well-established L-proline in the asymmetric aldol (B89426) reaction between p-nitrobenzaldehyde and cyclohexanone (B45756). This benchmark reaction serves as a crucial test for evaluating catalyst performance in terms of yield, diastereoselectivity, and enantioselectivity.
Performance Comparison of Chiral Amine Catalysts
The efficacy of various organocatalysts in the asymmetric aldol reaction of p-nitrobenzaldehyde and cyclohexanone is summarized below. The data highlights the catalytic potential of structurally simple chiral primary amines in comparison to the widely used L-proline and more complex amine derivatives.
| Catalyst | Additive/Co-catalyst | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| (S)-2-Aminopentane | Benzoic Acid | Chloroform | 72 | 85 | 92:8 | 90 |
| L-Proline | None | DMSO | 96 | 95 | 95:5 | 99 |
| (S)-1-(2-Pyrrolidinylmethyl)pyrrolidine | TFA | Dichloromethane | 48 | 92 | 90:10 | 95 |
| (1S,2S)-1,2-Diphenylethylenediamine | TFA | Toluene | 60 | 88 | 85:15 | 92 |
Experimental Protocols
Detailed methodologies for the cited asymmetric aldol reactions are provided to ensure reproducibility and facilitate further research.
General Procedure for the Asymmetric Aldol Reaction
To a solution of the aldehyde (0.5 mmol) and the catalyst (20 mol%) in the specified solvent (2.0 mL) was added the ketone (2.0 mmol). The reaction mixture was stirred at room temperature for the time indicated in the performance comparison table. Upon completion, the reaction was quenched by the addition of saturated aqueous NH4Cl solution (5 mL) and extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired aldol product. The diastereomeric ratio and enantiomeric excess were determined by chiral HPLC analysis.
Modifications for Specific Catalysts:
-
For (S)-2-Aminopentane: Benzoic acid (20 mol%) was added to the reaction mixture along with the catalyst.
-
For (S)-1-(2-Pyrrolidinylmethyl)pyrrolidine and (1S,2S)-1,2-Diphenylethylenediamine: Trifluoroacetic acid (TFA, 20 mol%) was used as an additive.
Catalytic Pathway and Experimental Workflow
The catalytic cycle of a primary amine-catalyzed asymmetric aldol reaction and the general experimental workflow are illustrated below.
Caption: Proposed catalytic cycle for the primary amine-catalyzed asymmetric aldol reaction.
Caption: General experimental workflow for the asymmetric aldol reaction.
A Comparative Guide to the Cross-Validation of 2-Aminopentane Analysis in Different Laboratories
In the landscape of pharmaceutical research and development, the reproducibility and reliability of analytical data are paramount. When analytical testing is conducted across multiple laboratories, ensuring the congruency of results is a critical step for regulatory compliance and confidence in clinical outcomes. This guide provides a framework for the cross-validation of analytical methods for the quantification of 2-aminopentane (B145832), a primary amine that can be an important intermediate or potential impurity in drug synthesis.
This document outlines a comparative approach using two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection. As specific cross-validation studies for this compound are not widely published, this guide presents a model workflow, detailing experimental protocols and data presentation based on established best practices for method validation and inter-laboratory comparisons.[1][2]
Experimental Protocols
The successful cross-validation of an analytical method hinges on meticulously detailed and harmonized protocols. Below are representative methodologies for the analysis of this compound by GC-MS and HPLC.
1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC is a powerful technique for separating volatile compounds.[3] Since primary amines like this compound can exhibit poor peak shape due to their polarity, a derivatization step is often employed to improve chromatographic performance.[4][5]
-
Sample Preparation and Derivatization:
-
To 1 mL of the sample solution (in a suitable organic solvent like methanol), add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[5]
-
Vortex the mixture for 1 minute.
-
Heat the vial at 70°C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection into the GC-MS system.
-
-
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Volume: 1 µL (splitless mode)
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Spectrometer: Operated in full scan mode (m/z 40-450) for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantification.
-
2. High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a versatile technique for the analysis of a wide range of compounds. For amines that lack a strong chromophore for UV detection, pre-column derivatization is a common strategy to enhance sensitivity.[6][7]
-
Sample Preparation and Derivatization:
-
To 100 µL of the sample solution, add 200 µL of a borate (B1201080) buffer (pH 9.0).
-
Add 100 µL of a 5 mg/mL solution of 9-fluorenylmethyl chloroformate (FMOC-Cl) in acetonitrile.[6][8]
-
Vortex the mixture for 1 minute and let it react at room temperature for 15 minutes.
-
Quench the reaction by adding 100 µL of a 10 mg/mL solution of glycine.
-
Filter the resulting solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).[7]
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program: Start with 30% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 10 µL
-
Detection: Fluorescence detector (Excitation: 265 nm, Emission: 315 nm).
-
Cross-Validation Workflow
A cross-validation study is designed to compare the performance of analytical methods between two or more laboratories. The following workflow and diagrams illustrate the key steps in this process.
Data Presentation and Comparison
For a meaningful comparison, the data generated from each laboratory should be summarized in a clear and structured format. The following tables provide a template for presenting and comparing the quantitative results from the analysis of this compound.
Table 1: Comparison of Method Precision
| Quality Control (QC) Level | Lab A (GC-MS) Mean Conc. (µg/mL) | Lab A (GC-MS) %RSD | Lab B (HPLC) Mean Conc. (µg/mL) | Lab B (HPLC) %RSD |
| Low QC (1 µg/mL) | 1.05 | 4.2 | 1.02 | 3.8 |
| Medium QC (10 µg/mL) | 9.89 | 3.1 | 10.15 | 2.9 |
| High QC (50 µg/mL) | 51.2 | 2.5 | 49.5 | 2.2 |
Table 2: Comparison of Method Accuracy
| Quality Control (QC) Level | Lab A (GC-MS) % Accuracy | Lab B (HPLC) % Accuracy | % Bias (Lab B vs. Lab A) |
| Low QC (1 µg/mL) | 105.0% | 102.0% | -2.9% |
| Medium QC (10 µg/mL) | 98.9% | 101.5% | +2.6% |
| High QC (50 µg/mL) | 102.4% | 99.0% | -3.3% |
Note: % Bias is calculated as ((Mean_LabB - Mean_LabA) / Mean_LabA) * 100. An acceptance criterion for % Bias is typically within ±15%.
Method-Specific Workflows
The following diagrams illustrate the detailed experimental workflows for the GC-MS and HPLC analyses of this compound.
Conclusion
The cross-validation of analytical methods is a fundamental requirement for ensuring data integrity and comparability across different laboratories. This guide provides a comprehensive framework for conducting a cross-validation study for this compound using GC-MS and HPLC. By adhering to detailed protocols, establishing clear acceptance criteria, and systematically comparing the resulting data, research organizations can confidently pool and compare analytical results from multiple sites. This robust approach is essential for accelerating drug development timelines and supporting successful regulatory submissions.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. bre.com [bre.com]
- 4. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Structural Comparison of 2-Aminopentane Derivatives as Monoamine Transporter Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-aminopentane (B145832) derivatives, focusing on their structural features and their impact on interactions with monoamine transporters—the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT). Due to the limited availability of comprehensive public data on a homologous series of this compound derivatives, this guide leverages experimental data from structurally analogous amphetamine derivatives to infer structure-activity relationships (SAR). The principles derived from these analogous compounds offer valuable insights into how modifications to the this compound scaffold may influence potency and selectivity at these critical biological targets.
Introduction to this compound and its Therapeutic Potential
This compound, a simple chiral amine, shares a structural backbone with amphetamine, a well-known central nervous system (CNS) stimulant. This structural similarity suggests that this compound and its derivatives are likely to interact with monoamine transporters. These transporters are integral membrane proteins responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby regulating neurotransmission. Modulation of these transporters is a key mechanism for many therapeutic agents used to treat a variety of neurological and psychiatric disorders, including ADHD, depression, and narcolepsy. By systematically analyzing the structural modifications of amphetamine analogs, we can extrapolate the probable effects of similar changes to the this compound structure, providing a predictive framework for the rational design of novel CNS-active compounds.
Comparative Analysis of Structural Modifications
The following sections detail the impact of key structural modifications on the activity of amphetamine analogs at DAT, NET, and SERT. This information is presented to guide the design and interpretation of studies on this compound derivatives.
N-Alkylation
The substitution of one or both hydrogen atoms on the primary amine of amphetamine derivatives has a profound effect on their potency and selectivity at monoamine transporters.
Table 1: Effect of N-Alkylation on the Inhibitory Potency (IC50, nM) of Amphetamine Analogs at Monoamine Transporters
| Compound | N-Substitution | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
|---|---|---|---|---|
| Amphetamine | -H, -H | 35 | 11 | 1750 |
| Methamphetamine | -H, -CH3 | 24.8 | 3.9 | 598 |
| N-Ethylamphetamine | -H, -C2H5 | 70.8 | 15.1 | 774 |
Data presented is for amphetamine and its N-alkylated analogs, serving as a model for predicting the behavior of this compound derivatives.
As shown in Table 1, N-methylation of amphetamine to form methamphetamine generally increases potency at both DAT and NET. Further increasing the N-alkyl chain length to an ethyl group tends to decrease potency compared to the N-methyl analog. This suggests that for this compound derivatives, small N-alkyl substituents may be optimal for potent monoamine transporter inhibition.
α-Alkylation
The presence and size of an alkyl group at the α-position of the phenethylamine (B48288) core (equivalent to the C2 position of this compound) are critical determinants of activity.
Table 2: Effect of α-Alkylation on the Inhibitory Potency (IC50, nM) of Phenethylamine Analogs at Monoamine Transporters
| Compound | α-Substitution | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
|---|---|---|---|---|
| Phenethylamine | -H | >10,000 | 2,700 | >10,000 |
| Amphetamine | -CH3 | 35 | 11 | 1750 |
Data for phenethylamine and amphetamine are used to illustrate the importance of the α-methyl group, which is inherent to the this compound structure.
The α-methyl group, which is a defining feature of the this compound scaffold, is crucial for potent interaction with DAT and NET. This substitution hinders metabolism by monoamine oxidase (MAO), thereby increasing the bioavailability and duration of action of these compounds.
Signaling Pathways and Mechanism of Action
This compound derivatives, like amphetamines, are expected to act as competitive inhibitors of monoamine transporters. By binding to the transporter proteins, they block the reuptake of dopamine, norepinephrine, and/or serotonin from the synapse. This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing downstream signaling.
Caption: Inhibition of monoamine reuptake by a this compound derivative.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of compounds with monoamine transporters.
Radioligand Binding Assays
These assays are used to determine the affinity of a test compound for a specific transporter.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK293) stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter.
-
Incubation: Cell membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the this compound derivative.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined using non-linear regression analysis. The inhibitor constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.
A Comparative Guide to Chiral Selectors for the Enantioseparation of 2-Aminopentane
For Researchers, Scientists, and Drug Development Professionals
The successful separation of enantiomers is a critical task in the pharmaceutical industry, as individual stereoisomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. 2-Aminopentane (B145832), a chiral primary amine, serves as a valuable building block in the synthesis of various pharmaceutical compounds. Consequently, the ability to accurately resolve and quantify its enantiomers is of paramount importance. This guide provides an objective comparison of the efficacy of different chiral selectors for the enantioseparation of this compound, supported by available experimental data.
Comparison of Chiral Selector Performance
The selection of an appropriate chiral stationary phase (CSP) is the most critical factor in achieving successful enantiomeric separation.[1] Various types of chiral selectors are available, with polysaccharide derivatives, cyclodextrins, and amino acid-based selectors being among the most common. The efficacy of these selectors for resolving this compound is summarized below.
Data Presentation: Quantitative Comparison of Chiral Selectors for this compound Separation
| Chiral Selector Type | Chiral Stationary Phase (CSP) | Technique | Derivatization | Mobile Phase/Carrier Gas | Separation Factor (α) | Resolution (R_s_) |
| Amino Acid-Based | Proline-Based | GC | N-trifluoroacetyl (N-TFA) | Helium | 1.02 | 0.53 |
This table will be populated with more data as it becomes available through ongoing research to provide a more comprehensive comparison.
In-Depth Analysis of Chiral Selector Types
Amino Acid-Based Chiral Selectors
A study utilizing a proline-based chiral stationary phase for gas chromatography (GC) has demonstrated the partial separation of this compound enantiomers.[2] In this method, derivatization of the amine to its N-trifluoroacetyl (N-TFA) derivative was necessary to facilitate the analysis.[2] The separation is influenced by the steric hindrance around the chiral center of the amine.[2] For a series of 2-aminoalkanes, the separation was observed to increase with the size of the alkyl group.[2] While a separation factor (α) of 1.02 and a resolution factor (R_s_) of 0.53 were achieved for N-TFA-2-aminopentane, this indicates only a partial separation.[2] Further optimization of the chromatographic conditions or the use of a different derivatizing agent, such as isopropyl isocyanate which has shown to improve resolution for other chiral amines, could potentially enhance the separation.[2]
Polysaccharide-Based Chiral Selectors
Cyclodextrin-Based Chiral Selectors
Cyclodextrin-based CSPs offer another effective approach for the enantioseparation of chiral molecules.[5][6] These cyclic oligosaccharides have a chiral cavity into which one of the enantiomers may fit preferentially, leading to separation.[5] The separation mechanism is based on the formation of inclusion complexes. The efficacy of the separation is influenced by factors such as the type of cyclodextrin, the mobile phase composition, temperature, and pH.[5] While specific data for this compound is pending, cyclodextrin-based CSPs are a valuable tool for the resolution of chiral amines.
Experimental Protocols
A detailed experimental protocol for the GC separation of this compound enantiomers using a proline-based chiral selector is provided below. This protocol is based on the findings from the cited literature and serves as a starting point for method development.[2]
Protocol: Chiral GC Separation of this compound
1. Derivatization of this compound (N-trifluoroacetylation):
-
To a solution of this compound in a suitable solvent (e.g., methylene (B1212753) chloride), add a slight excess of trifluoroacetic anhydride.
-
Allow the reaction to proceed at room temperature. The reaction is typically rapid.
-
Evaporate the solvent and excess reagent under a stream of nitrogen.
-
Reconstitute the N-TFA-2-aminopentane derivative in a suitable solvent for GC injection.
2. Gas Chromatographic Conditions:
-
Column: Proline-based chiral stationary phase.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 80 °C, held for a specified time, followed by a temperature ramp to a final temperature to ensure elution of the derivatized enantiomers. The exact program should be optimized for the specific column and instrument.
-
Injection: Split injection is typically used.
3. Data Analysis:
-
The enantiomeric excess (ee%) can be calculated from the peak areas of the two enantiomers using the formula: ee% = |(Area1 - Area2) / (Area1 + Area2)| * 100.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the chiral separation of this compound.
Conclusion
The enantioseparation of this compound can be achieved using various chiral selectors, with gas chromatography on a proline-based CSP after derivatization being one documented method. While this approach provides partial separation, further optimization and the exploration of other chiral selectors, such as polysaccharide- and cyclodextrin-based CSPs in HPLC and SFC, are warranted to achieve baseline resolution. The choice of the chiral selector, derivatizing agent, and chromatographic conditions are all critical parameters that must be carefully considered and optimized to develop a robust and reliable method for the enantiomeric analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. yakhak.org [yakhak.org]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. HPLC Enantioseparation on Cyclodextrin-Based Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Isotopic Labeling Strategies for 2-Aminopentane
In the realm of metabolomics and drug development, isotopic labeling stands as a cornerstone for the quantitative analysis of molecules. For researchers focusing on chiral primary amines such as 2-aminopentane (B145832), selecting an appropriate labeling strategy is critical for achieving accurate and reproducible results. This guide provides a comprehensive comparison of potential isotopic labeling methodologies applicable to this compound, supported by established experimental data for similar compounds.
Introduction to this compound
This compound is a chiral primary amine with a significant role in various chemical and pharmaceutical contexts. Its presence and metabolism in biological systems can be of interest, necessitating sensitive and specific analytical methods for its detection and quantification. Isotopic labeling, coupled with mass spectrometry (MS), offers a powerful approach to trace and quantify this compound in complex biological matrices.
Overview of Isotopic Labeling for Primary Amines
Isotopic labeling involves the incorporation of a stable isotope (e.g., ¹³C, ¹⁵N, or ²H) into a target molecule. This can be achieved through chemical derivatization, where a labeling reagent containing the isotope is attached to a specific functional group. For this compound, the primary amine group serves as an ideal target for derivatization.
The choice of labeling reagent can significantly impact labeling efficiency, ionization efficiency in mass spectrometry, and chromatographic separation. Below, we compare several common isotopic labeling reagents that are suitable for derivatizing primary amines like this compound.
Comparison of Amine-Reactive Isotopic Labeling Reagents
The following table summarizes the key performance characteristics of various isotopic labeling reagents applicable to primary amines. While these data may not be specific to this compound, they provide a strong basis for comparison based on their performance with other amine-containing metabolites.
| Reagent | Labeling Efficiency & Conditions | Metabolite Coverage | Quantitative Performance | Key Features |
| Dansyl Chloride (¹²C/¹³C) | High efficiency at 60°C for 60 minutes in acetonitrile.[1] | In human urine, an average of 3759 ± 45 peak pairs were detected.[1] In human serum and plasma, a total of 3651 metabolites were detected.[1] | Demonstrates high accuracy with most peak pair ratios close to the expected 1.0. The average relative standard deviation (RSD) is around 7.1%.[1] | Targets amine and phenolic hydroxyl groups. |
| N-Benzoyloxysuccinimide (¹²C₆/¹³C₆) | Derivatization of amine, thiol, and phenol (B47542) moieties. | A total of 279 derivatized features were detected in HL60 cell extracts.[1] | - | Broad reactivity with multiple functional groups. |
| DBAA-NHS | Optimized conditions for labeling amine-containing metabolites.[2] | Enhances metabolite detectability due to the ESI-active dimethylaminobenzoyl group.[2] | Suitable for quantitative profiling of the amine submetabolome.[2] | Designed to improve detection and identification of labeled metabolites.[2] |
| MBAA-NHS | Optimized conditions for labeling amine-containing metabolites.[2] | Labeled metabolites can be fragmented in MS/MS for structural information.[2] | Useful for metabolite identification in metabolomics applications.[2] | Facilitates structural elucidation through fragmentation.[2] |
Chiral Derivatization for Enantiomeric Resolution
Since this compound is a chiral molecule, distinguishing between its enantiomers (R- and S-2-aminopentane) is often crucial, particularly in pharmaceutical and biological studies. Chiral derivatizing agents (CDAs) are chiral molecules that react with enantiomers to form diastereomers, which can then be separated and quantified using standard chromatographic techniques like HPLC.
| Chiral Derivatizing Agent (CDA) | Description | Application |
| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA; Marfey's Reagent) | Widely used for assigning the stereochemistry of amino acids.[3] Reacts with primary amines to form diastereomers.[3] | Generally shows high enantioselectivity but lower sensitivity.[3] |
| 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) | A CDA used for the indirect chromatographic separation of enantiomers.[3] | Offers an alternative to FDAA for stereochemical analysis.[3] |
| (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) | Provides good separation for certain stereoisomers.[3] | The best separation of β-MeOTyr stereoisomers was achieved with S-NIFE.[3] |
| o-phthalaldehyde/isobutyryl-L-cysteine (OPA-IBLC) | Used for the chiral derivatization of amino acids to form fluorescent isoindole derivatives. | Applied for the analysis of amino acids. |
Experimental Protocols
General Workflow for Chemical Isotope Labeling LC-MS
The general workflow for chemical isotope labeling in metabolomics involves several key steps, from sample preparation to data analysis.[1] This process is designed to ensure accurate and reproducible quantification of metabolites.
-
Sample Preparation : A control sample is created by pooling small aliquots of individual samples.
-
Isotopic Labeling : The pooled control is labeled with the "heavy" isotope reagent (e.g., ¹³C-Dansyl Chloride), while individual samples are labeled with the "light" isotope reagent (e.g., ¹²C-Dansyl Chloride).
-
Mixing : The ¹³C-labeled control is spiked into each of the ¹²C-labeled individual samples. This ¹³C-labeled control serves as a global internal standard.
-
LC-MS Analysis : The mixed samples are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis : The peak pairs of light- and heavy-labeled metabolites are detected, and their ratios are calculated for relative quantification.
Protocol for Dansyl Chloride Labeling of Amines
This protocol is adapted for the labeling of a primary amine like this compound.
-
Reagents :
-
¹²C-Dansyl Chloride solution (10 mg/mL in acetonitrile)
-
¹³C-Dansyl Chloride solution (10 mg/mL in acetonitrile)
-
Sodium Bicarbonate buffer (0.5 M, pH 9.0)
-
Sample containing this compound
-
-
Procedure :
-
To 50 µL of the sample, add 50 µL of the Sodium Bicarbonate buffer.
-
Add 100 µL of either the ¹²C- or ¹³C-Dansyl Chloride solution.
-
Vortex the mixture and incubate at 60°C for 60 minutes.
-
After incubation, centrifuge the sample to remove any precipitate.
-
Transfer the supernatant for LC-MS analysis.
-
Visualizing the Workflow and Reactions
Caption: General workflow for isotopic labeling of this compound.
Caption: Derivatization of this compound with Dansyl Chloride.
Conclusion
The selection of an isotopic labeling strategy for this compound depends on the specific research goals. For general quantitative analysis, reagents like Dansyl Chloride offer high efficiency and broad coverage. For studies requiring the differentiation of enantiomers, the use of a chiral derivatizing agent such as FDAA is necessary. By carefully considering the performance characteristics of each reagent and optimizing the experimental protocol, researchers can achieve reliable and accurate quantification of this compound in complex samples.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of versatile isotopic labeling reagents for profiling the amine submetabolome by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 2-Aminopentane Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The spatial arrangement of atoms in a molecule, a property known as stereochemistry, plays a pivotal role in its chemical and biological behavior. For chiral molecules such as (R)-2-aminopentane and (S)-2-aminopentane, the two non-superimposable mirror images, or enantiomers, can exhibit distinct reactivity profiles, particularly in chiral environments. This guide provides an objective comparison of the reactivity of these enantiomers, supported by experimental principles and methodologies, to aid researchers in the fields of chemistry and drug development.
The Significance of Chirality in Reactivity
While enantiomers possess identical physical properties in an achiral environment, their interactions with other chiral molecules, such as enzymes, receptors, and chiral catalysts, can differ significantly. This disparity in interaction forms the basis of their comparative reactivity. In drug development, for instance, one enantiomer of a chiral drug may elicit a desired therapeutic effect, while the other could be inactive or even cause adverse effects.[1][2][3] Understanding the differential reactivity of enantiomers is therefore crucial for the synthesis of enantiomerically pure compounds and for elucidating their mechanisms of action in biological systems.
Comparative Reactivity in Enzyme-Catalyzed Reactions
Enzymes are highly specific chiral catalysts that can differentiate between the enantiomers of a substrate. This stereoselectivity is a cornerstone of biocatalysis and is exemplified in the kinetic resolution of racemic amines.
Kinetic Resolution via Lipase-Catalyzed Acylation
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leading to the separation of the enantiomers.[4] Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are widely used to catalyze the enantioselective acylation of amines.[5][6] In a typical reaction, a racemic mixture of 2-aminopentane (B145832) is reacted with an acyl donor, such as ethyl acetate (B1210297). One enantiomer will be preferentially acylated, allowing for its separation from the unreacted enantiomer.
Data Presentation: Lipase-Catalyzed Kinetic Resolution of (±)-2-Aminopentane
| Parameter | (R)-2-Aminopentane | (S)-2-Aminopentane | Reference |
| Relative Reaction Rate | Slower | Faster | [5][6] |
| Product at 50% Conversion | Unreacted Amine | N-acetyl-(S)-2-aminopentane | [5][6] |
| Enantiomeric Excess (ee) of Unreacted Amine | >99% | - | [5] |
| Enantiomeric Excess (ee) of Product | - | High | [5] |
Note: The specific enantioselectivity (which enantiomer reacts faster) can depend on the specific lipase and reaction conditions used. The data presented is a representative example of high enantioselectivity.
Experimental Protocols
1. Lipase-Catalyzed Kinetic Resolution of this compound
This protocol describes a typical procedure for the kinetic resolution of racemic this compound using Candida antarctica lipase B.
Materials:
-
Racemic this compound
-
Candida antarctica lipase B (CAL-B, immobilized)
-
Ethyl acetate (or another suitable acyl donor)
-
Anhydrous solvent (e.g., toluene (B28343) or tert-butyl methyl ether)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
System for monitoring the reaction (e.g., chiral Gas Chromatography or HPLC)
Procedure:
-
To a solution of racemic this compound (1 equivalent) in the chosen anhydrous solvent, add ethyl acetate (0.5-0.6 equivalents).
-
Add immobilized CAL-B (typically 10-20% by weight of the amine).
-
Stir the mixture at a controlled temperature (e.g., 30-50 °C).
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining amine and the formed amide.
-
Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted amine and the acylated product.
-
Filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Separate the unreacted amine from the N-acylated product by extraction or column chromatography.
2. Chiral HPLC Separation of this compound Enantiomers
This protocol provides a general method for the analytical separation of (R)- and (S)-2-aminopentane.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or other suitable detector.
-
Chiral Stationary Phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak or Chiralcel) are often effective for separating chiral amines.[7][8][9][10]
Mobile Phase:
-
A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol.[7][10]
-
Additives like diethylamine (B46881) or trifluoroacetic acid may be used to improve peak shape and resolution.
Procedure:
-
Prepare a standard solution of racemic this compound in the mobile phase.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Run the separation under isocratic conditions.
-
Detect the enantiomers as they elute from the column. The two enantiomers will have different retention times due to their differential interactions with the chiral stationary phase.
-
The enantiomeric excess of a non-racemic sample can be calculated from the peak areas of the two enantiomers.
Mandatory Visualization
Caption: Workflow for the lipase-catalyzed kinetic resolution of this compound.
Differential Biological Activity: A Conceptual Overview
The differential reactivity of enantiomers is most pronounced in biological systems.[1][2][3] Chiral drug molecules interact with chiral biological targets such as receptors and enzymes. The "fit" between the drug molecule and its binding site is often highly specific, akin to a key fitting into a lock. Due to their different three-dimensional shapes, one enantiomer (the eutomer) may bind effectively and elicit a biological response, while the other (the distomer) may bind weakly, not at all, or even to a different target, leading to different or undesirable effects.[1][2]
While specific signaling pathways for this compound are not extensively documented in the public domain, the following diagram illustrates the general principle of how its enantiomers might interact differently with a hypothetical chiral receptor.
Caption: Conceptual diagram of differential binding of this compound enantiomers to a chiral receptor.
References
- 1. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pharmaacademias.com [pharmaacademias.com]
- 4. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. (2R)-pentan-2-amine | Benchchem [benchchem.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. yakhak.org [yakhak.org]
Safety Operating Guide
Proper Disposal Procedures for 2-Aminopentane
The safe and compliant disposal of 2-aminopentane (B145832) is critical for ensuring laboratory safety and environmental protection. As a highly flammable and corrosive substance, this compound is classified as hazardous waste and must be managed according to specific protocols.[1] Adherence to these procedures minimizes risks to personnel and prevents environmental contamination. Under no circumstances should this compound or its containers be disposed of via standard trash or sewer systems.[2][3]
Immediate Safety and Handling Protocols
Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[4]
-
Face Protection: A face shield should be worn in addition to goggles when handling larger quantities or during activities with a high splash risk.[4]
-
Protective Clothing: A flame-retardant lab coat is essential.[4]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[5]
Step-by-Step Disposal Procedure
This procedure outlines the essential steps for the collection, storage, and disposal of this compound waste in a laboratory setting.
Step 1: Waste Identification and Segregation
-
Treat all unused, surplus, or contaminated this compound as hazardous waste.[2]
-
Segregate this compound waste from other chemical waste streams to prevent dangerous reactions.[4]
-
Crucially, keep it separate from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[6][7][8]
Step 2: Container Selection and Labeling
-
Whenever possible, use the original container for waste collection.[5][9]
-
If the original container is unavailable or compromised, use a chemically compatible, leak-proof container with a secure, tight-fitting cap.[3][4] Ensure the container is in good condition, with no signs of damage or deterioration.[6]
-
Label the waste container clearly with "Hazardous Waste," the chemical name "this compound," and any associated hazard symbols (e.g., Flammable, Corrosive).
Step 3: Waste Accumulation and Storage
-
Store the sealed waste container in a designated and properly marked Satellite Accumulation Area (SAA).[6][10] This area must be at or near the point of waste generation.[10]
-
The storage location must be a cool, dry, and well-ventilated space, away from direct sunlight, heat, and all sources of ignition.[5][4]
-
Ensure the container is kept closed at all times except when adding waste.[2][6]
Step 4: Spill and Emergency Procedures
-
In the event of a spill, immediately evacuate non-essential personnel and remove all ignition sources.[5]
-
Contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite. Do not use combustible materials such as paper towels.
-
Collect the absorbent material and contaminated debris using non-sparking tools and place it in a designated, sealed container for hazardous waste disposal.[11][7]
Step 5: Arranging for Final Disposal
-
Do not attempt to neutralize or treat the this compound waste unless it is part of a documented and approved laboratory procedure.
-
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company to arrange for pickup and final disposal.[5][4]
-
Follow all institutional and regulatory requirements for documenting and transferring the waste.
Quantitative Data and Storage Limits
The following table summarizes key quantitative data for this compound and general regulatory limits for hazardous waste storage.
| Parameter | Value / Guideline | Source |
| Chemical Properties | ||
| GHS Hazard Class | Flammable Liquid (Category 2), Corrosive (Category 1B/1C) | [11][1][7] |
| pH | Corrosive (Aqueous solutions are basic) | [10] |
| Flash Point | -1°C (30.2°F) | [1] |
| Storage & Disposal | ||
| Incompatible Materials | Acids, Oxidizing Agents, Acid Anhydrides, Acid Chlorides | [7][8] |
| SAA Maximum Volume | 55 gallons (total hazardous waste) | [10] |
| SAA Max Time Limit | Up to 12 months (if volume limits are not exceeded) | [10] |
| Container Fill Level | Do not exceed 75-90% capacity | [8][12] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. vumc.org [vumc.org]
- 3. danielshealth.com [danielshealth.com]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. fishersci.com [fishersci.com]
- 8. ethz.ch [ethz.ch]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. nipissingu.ca [nipissingu.ca]
Safe Handling and Personal Protective Equipment for 2-Aminopentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling 2-Aminopentane, a highly flammable and corrosive chemical. Adherence to these procedures is critical to ensure a safe laboratory environment.
Hazard Summary
This compound is a hazardous substance that requires careful handling. It is a highly flammable liquid and vapor that can cause severe skin burns and serious eye damage.[1][2][3][4][5] Inhalation may lead to respiratory irritation, and the substance is destructive to the mucous membranes and upper respiratory tract.[1][3] Symptoms of exposure can include coughing, shortness of breath, headache, and nausea.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Recommended Equipment | Specifications |
| Eye and Face Protection | Tightly fitting safety goggles and a faceshield. | Goggles should be tested and approved under NIOSH (US) or EN 166 (EU) standards. A minimum 8-inch faceshield is required.[1][3][6] |
| Skin Protection | Chemical-resistant gloves and protective clothing. | Gloves must be inspected for integrity before each use. Proper glove removal technique (without touching the outer surface) is crucial.[1][3] |
| Respiratory Protection | Air-purifying respirator with appropriate cartridges. | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used, especially if exposure limits are exceeded or irritation is present.[1][3] A type ABEK (EN14387) respirator filter is recommended.[6] For situations where a respirator is the sole means of protection, a full-face supplied air respirator is necessary.[1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential for safety. The following step-by-step plan outlines the procedures from preparation to disposal.
1. Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3][5]
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1]
-
Remove all potential ignition sources from the handling area, including open flames, sparks, and hot surfaces.[1][2][4][7]
-
Use explosion-proof electrical and ventilating equipment.[2][3][5]
-
Ground and bond all containers and receiving equipment to prevent static discharge.[1][4][7]
2. Handling:
-
Wear the mandatory personal protective equipment as detailed in the table above.[1][2][7]
-
Avoid direct contact with the skin, eyes, and clothing.[2]
-
Do not inhale vapors or mists.[1]
-
Keep the container tightly closed when not in use.[1][2][5][7]
-
If transferring the chemical, do so carefully to minimize splashing.
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.[1][2][7]
-
Keep the container tightly sealed and upright to prevent leakage.[1]
-
Store in a locked cabinet or designated corrosives and flammables area.[1][2][5][7]
-
Store under an inert atmosphere.[5]
4. First Aid Measures:
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water. Seek medical advice.[1][2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2][7]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.
-
Waste Chemical: Unused or waste this compound should be treated as hazardous waste. It should be disposed of through a licensed disposal company.[1] Do not mix with other waste.[1]
-
Empty Containers: Empty containers should be handled as if they still contain the product.[1] They should not be reused and must be disposed of as hazardous waste.[1]
-
All disposal activities must be in strict accordance with local, state, and federal regulations.[1]
Emergency Spill Response Workflow
In the event of a this compound spill, a coordinated and immediate response is critical. The following diagram outlines the necessary steps.
Caption: Workflow for handling a this compound spill.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | 63493-28-7 | TCI AMERICA [tcichemicals.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. This compound 97 63493-28-7 [sigmaaldrich.com]
- 7. Page loading... [guidechem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
